Fluorine perchlorate
Description
Properties
CAS No. |
10049-03-3 |
|---|---|
Molecular Formula |
ClFO4 |
Molecular Weight |
118.45 g/mol |
IUPAC Name |
perchloryl hypofluorite |
InChI |
InChI=1S/ClFO4/c2-6-1(3,4)5 |
InChI Key |
DRFVFUCINMEBEQ-UHFFFAOYSA-N |
Canonical SMILES |
O=Cl(=O)(=O)OF |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Early Synthesis Methods of Fluorine Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal methods for the synthesis of fluorine perchlorate (B79767) (FClO₄), a highly reactive and unstable compound. The document details the foundational experimental protocols, presents quantitative data in a structured format, and includes visual representations of the synthetic workflows.
Introduction
Fluorine perchlorate (FClO₄), also known as perchloryl hypofluorite, is an extremely unstable gas with powerful oxidizing properties.[1] Its hazardous nature necessitates careful handling and specialized synthetic procedures.[1] The earliest successful syntheses of this compound were significant achievements in fluorine chemistry and laid the groundwork for handling such energetic materials. This guide focuses on three prominent early methods for its preparation.
Synthesis from Elemental Fluorine and Perchloric Acid
One of the earliest and most direct methods for the preparation of this compound involves the reaction of elemental fluorine with aqueous perchloric acid.[1][2] This method was detailed by Rohrback and Cady in 1947.[2][3]
Experimental Protocol
The synthesis is conducted in a specialized apparatus designed to handle highly reactive fluorine gas and the explosive product.
Apparatus:
-
A fluorine gas inlet tube.
-
A reaction vessel (e.g., a glass flask) containing the perchloric acid solution, cooled in a low-temperature bath.
-
A series of cold traps to condense and purify the product.
Procedure:
-
A 70-72% aqueous solution of perchloric acid (HClO₄) is placed in the reaction vessel.
-
The vessel is cooled to a temperature between -20°C and -45°C.
-
A stream of fluorine gas, diluted with an inert gas like nitrogen, is bubbled through the perchloric acid solution.
-
The gaseous products, including this compound, unreacted fluorine, and other byproducts, are passed through a trap cooled to -78°C to condense out less volatile impurities.
-
The this compound is then collected in a trap cooled with liquid nitrogen (-196°C).
-
Purification is achieved by fractional distillation of the condensed products.
Reaction
The overall chemical equation for this synthesis is:
F₂ + HClO₄ → FClO₄ + HF[1]
Quantitative Data
| Parameter | Value |
| Perchloric Acid Concentration | 70-72% |
| Reaction Temperature | -20°C to -45°C |
| Product Boiling Point | -16°C[1] |
| Product Melting Point | -167.3°C[1] |
Experimental Workflow
Caption: Workflow for FClO₄ synthesis from fluorine and perchloric acid.
Synthesis from Elemental Fluorine and Alkali Metal Perchlorates
An alternative early method involves the reaction of elemental fluorine with an aqueous solution of an alkali metal perchlorate, such as sodium perchlorate.[3] This process is detailed in a patent by Vytautas Grakauskas.[3]
Experimental Protocol
This method utilizes a liquid moderator to control the highly exothermic reaction.
Apparatus:
-
A reaction vessel equipped with a gas inlet, a stirrer, and a cooling system.
-
A system for recovering the gaseous product.
Procedure:
-
An aqueous solution of an alkali metal perchlorate (e.g., sodium perchlorate) is prepared.
-
A substantially inert moderator (e.g., water, lower alkanols) is added to the solution. The weight ratio of moderator to the perchlorate salt is typically in the range of 0.5 to 200.[3]
-
The reaction vessel is cooled.
-
Elemental fluorine gas is introduced into the reaction mixture while stirring.
-
The this compound product is recovered from the gas stream.
Reaction
The reaction can be represented as:
F₂ + MClO₄(aq) → FClO₄ + MF(aq) (where M is an alkali metal)
Quantitative Data
| Parameter | Value/Range |
| Reactant | Aqueous Alkali Metal Perchlorate[3] |
| Moderator | Water, Lower Alkanols[3] |
| Moderator to Salt Weight Ratio | 0.5 to 200[3] |
Logical Relationship Diagram
Caption: Key components for FClO₄ synthesis from alkali metal perchlorates.
Synthesis by Thermal Decomposition of Tetrafluoroammonium (B1232272) Perchlorate
A method reported to yield very pure this compound involves the thermal decomposition of tetrafluoroammonium perchlorate (NF₄ClO₄).[1] This solid-phase decomposition avoids the use of highly corrosive and difficult-to-handle reagents like elemental fluorine in the final step.
Experimental Protocol
This procedure requires the prior synthesis of tetrafluoroammonium perchlorate. The decomposition is then carried out under controlled heating.
Apparatus:
-
A reaction tube or flask capable of being heated.
-
A vacuum line for removing and collecting the gaseous products.
-
Cold traps for product condensation.
Procedure:
-
A sample of tetrafluoroammonium perchlorate is placed in the reaction tube.
-
The system is evacuated.
-
The sample is gently heated to induce thermal decomposition.
-
The gaseous products, primarily this compound and nitrogen trifluoride, are passed through a series of cold traps to separate them based on their boiling points.
-
The this compound is collected in a trap at a suitable low temperature.
Reaction
The decomposition reaction is as follows:
NF₄ClO₄(s) → NF₃(g) + FClO₄(g)[1]
Quantitative Data
| Parameter | Value |
| Precursor | Tetrafluoroammonium Perchlorate (NF₄ClO₄) |
| Product Purity | Reported to be very high[1] |
Decomposition and Separation Pathway
References
The Dawn of Perchloryl Fluoride: A Technical Guide to its Discovery and Initial Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perchloryl fluoride (B91410) (FClO4), a compound of significant interest in organic synthesis and as a powerful oxidizing agent, was first successfully synthesized and characterized in the mid-20th century. This technical guide provides an in-depth exploration of the seminal methods for the discovery and initial preparation of FClO4. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the foundational chemistry of this important reagent. This document details the key experimental protocols, presents quantitative data in a structured format, and visualizes the underlying chemical pathways and workflows.
Discovery and Early Synthesis
Perchloryl fluoride was first synthesized in 1951 by H. Bode and E. Klesper through the reaction of elemental fluorine with potassium perchlorate (B79767).[1] This discovery was followed by the establishment of its molecular structure three years later.[1] Shortly after its initial synthesis, an alternative and scalable method was developed in 1952 by A. Engelbrecht and H. Atzwanger, which involved the electrolysis of a sodium perchlorate solution in anhydrous hydrogen fluoride.[1][2] This electrochemical approach proved suitable for larger-scale production.[1] A third key early method, recommended for laboratory-scale generation, involves the reaction of potassium perchlorate with fluorosulfonic acid.[1]
Core Physical and Chemical Properties
The initial characterization of perchloryl fluoride established it as a colorless gas with a sweet odor. It is a powerful oxidizing and fluorinating agent.[3] Despite its reactivity, it is kinetically stable, decomposing only at temperatures around 400 °C.[3] The key physical properties of FClO4 are summarized in the table below.
| Property | Value |
| Molar Mass | 102.45 g/mol |
| Boiling Point | -46.7 °C |
| Melting Point | -147.8 °C |
| Density | 1.434 g/cm³ (liquid at 20 °C) |
| Vapor Pressure | 10.5 atm (at 20 °C) |
| Standard Enthalpy of Formation (ΔfH⦵298) | -21.42 kJ/mol |
Experimental Protocols for Initial Preparation Methods
This section provides detailed methodologies for the three key initial synthesis routes of perchloryl fluoride.
Method 1: Reaction of an Inorganic Perchlorate with Fluosulfonic Acid
This method is considered a convenient route for laboratory-scale synthesis. The following protocol is based on the detailed procedures described in U.S. Patent 2,982,617.[4]
Reaction Equation:
KClO₄ + HSO₃F → KHSO₄ + FClO₃[3]
Experimental Procedure:
-
Reactant Preparation: In a suitable acid-resistant reactor, mix an inorganic perchlorate (e.g., potassium perchlorate, sodium perchlorate, or lithium perchlorate) with an excess of fluosulfonic acid.[4] A molar ratio of at least six moles of fluosulfonic acid to one mole of the perchlorate is recommended, with a ratio of approximately 12:1 being preferable for optimal yield and safety.[4]
-
Reaction Conditions: The mixture is agitated and gradually heated to a temperature between 40 °C and 90 °C.[4] The rate of FClO4 formation is dependent on the temperature, with yields of 60-70% being achievable in approximately 4 hours at 85 °C.[4]
-
Product Isolation and Purification: As perchloryl fluoride gas evolves, it is passed through a cold-water-cooled reflux condenser to remove any entrained fluosulfonic acid.[4] The gas stream is then passed through an aqueous scrubbing solution containing up to 25% sodium hydroxide (B78521) and up to 25% sodium thiosulfate (B1220275) to remove reactive byproducts.[4] The purified FClO4 gas can be collected and, if desired, liquefied by compression or refrigeration.[4]
Quantitative Data from Fluosulfonic Acid Method:
| Perchlorate Salt | Molar Ratio (HSO₃F:Perchlorate) | Temperature Range (°C) | Yield (%) |
| Potassium Perchlorate | ~12:1 | 40 - 90 | 57.8 |
| Lithium Perchlorate | 13.85:1 | 83 - 145 | 48.6 |
| Sodium Perchlorate | 13.85:1 | 50 - 125 | 45.6 |
| Sodium Perchlorate | 2.08:1 | 70 - 135 | 8.97 |
Data sourced from U.S. Patent 2,982,617.[4]
Method 2: Electrolysis of Sodium Perchlorate in Anhydrous Hydrogen Fluoride
Overall Reaction:
NaClO₄ + HF --(electrolysis)--> FClO₃ + NaOH (overall stoichiometry)
General Experimental Setup:
-
Electrolyte Preparation: A saturated solution of sodium perchlorate in anhydrous hydrogen fluoride serves as the electrolyte.[2]
-
Electrolytic Cell: A specialized electrochemical cell resistant to the highly corrosive anhydrous HF is required. While specific materials from the original setup are not detailed here, modern practices for handling anhydrous HF in electrochemical systems would utilize materials such as Monel or Teflon for the cell body and platinum or nickel for the electrodes.
-
Electrolysis: A direct current is passed through the electrolyte. Perchloryl fluoride gas is generated at the anode.
-
Product Collection: The evolved FClO4 gas is collected from the anode compartment, likely passing through a cooling trap to condense any vaporized HF before collection.
Method 3: Direct Fluorination of Potassium Perchlorate
This is the original method for the discovery of perchloryl fluoride.[1] The experimental details from Bode and Klesper's 1951 publication in Zeitschrift für anorganische und allgemeine Chemie are not widely accessible. The reaction, however, involves the direct action of elemental fluorine on a perchlorate salt.
Reaction Equation:
KClO₄ + F₂ → KF + FClO₃ + ½O₂ (possible stoichiometry)
General Considerations for the Experimental Protocol:
-
Apparatus: The reaction would necessitate a corrosion-resistant apparatus, likely constructed from nickel or Monel, to handle the highly reactive elemental fluorine.
-
Reaction Conditions: The reaction of a solid perchlorate with gaseous fluorine would likely require elevated temperatures to proceed at a reasonable rate.
-
Safety: Handling elemental fluorine requires extreme caution and specialized equipment due to its high reactivity and toxicity.
Reaction Mechanisms
The precise mechanisms of these initial syntheses are not extensively detailed in the readily available literature. However, plausible pathways can be proposed.
-
Fluosulfonic Acid Method: This reaction likely proceeds through the protonation of the perchlorate anion by the superacidic fluosulfonic acid, followed by nucleophilic attack of the fluoride ion from another molecule of HSO₃F, leading to the displacement of a sulfate (B86663) group.
-
Electrochemical Method: At the anode, the perchlorate anion (ClO₄⁻) likely undergoes oxidation to form a short-lived ClO₄ radical. This radical could then react with fluoride ions present in the electrolyte or with fluorine generated electrochemically to form FClO₄.
-
Direct Fluorination: This reaction is likely a complex heterogeneous gas-solid reaction. It may involve the initial attack of fluorine atoms or molecules on the perchlorate crystal lattice, leading to the displacement of an oxygen atom and the formation of a Cl-F bond.
Conclusion
The discovery and initial preparation of perchloryl fluoride in the early 1950s marked a significant advancement in fluorine chemistry. The three primary methods discussed—direct fluorination, electrochemical synthesis, and reaction with fluosulfonic acid—each contributed to the availability of this versatile reagent for further research and application. While the direct fluorination and electrochemical methods were pioneering, the use of fluosulfonic acid provides a more accessible laboratory-scale synthesis. This guide provides a foundational understanding of these initial preparations, offering valuable insights for contemporary researchers in the chemical and pharmaceutical sciences.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Perchloryl Fluoride - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Perchloryl fluoride - Wikipedia [en.wikipedia.org]
- 4. US2982617A - Preparation of perchloryl fluoride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of Fluorine Perchlorate Gas
For Researchers, Scientists, and Drug Development Professionals
WARNING: Fluorine perchlorate (B79767) (FClO4) is an extremely unstable and dangerously explosive gas. This document is for informational purposes only and should not be used as a guide for the synthesis or handling of this substance without expert consultation and specialized equipment. Extreme caution is advised.
Introduction
Fluorine perchlorate (FClO4), also known as perchloryl hypofluorite, is a highly reactive and explosive inorganic gas. It is a powerful oxidizing agent due to the presence of chlorine in its highest oxidation state (+7) and a highly sensitive O-F single bond. Its extreme instability makes it a subject of academic interest for understanding bonding in highly energetic materials, though it has limited practical applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations.
Physical and Spectroscopic Properties
This compound is a colorless gas with a pungent, acrid odor.[1] It is prone to spontaneous and violent decomposition. A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | FClO4 |
| Molecular Weight | 118.45 g/mol |
| Melting Point | -167.3 °C |
| Boiling Point | -15.9 °C (at 755 torr) |
| Standard Enthalpy of Formation (ΔfH⦵298) | +9 kcal/mol (+37.656 kJ/mol) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observation |
| Infrared (IR) Spectroscopy | Observed absorptions at 1298, 1049, 885, and 666 cm⁻¹. |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | A single line with a chemical shift of -225.9 ppm (relative to CCl₃F). |
Source:[4]
Synthesis of this compound
The synthesis of this compound is extremely hazardous and should only be attempted by experienced researchers in specialized facilities. Two primary methods have been reported in the literature.
Fluorination of Perchloric Acid
One of the earliest reported methods involves the direct fluorination of aqueous perchloric acid.[1] Gaseous fluorine is passed over cold, 72% aqueous perchloric acid in a platinum apparatus.[1]
Reaction: F₂ + HClO₄ → FClO₄ + HF[2]
A variation of this method involves reacting elemental fluorine with an aqueous solution of an alkali metal perchlorate.[5]
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (F(ClO4)) | ClFO4 | CID 13022374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. US3639102A - Method of preparing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Fluorine Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorine perchlorate (B79767) (FClO₄), a highly energetic and unstable inorganic compound, presents a unique landscape for studying covalent perchlorates and O-F single bonds. This technical guide provides a comprehensive overview of the molecular structure, bonding, and synthesis of fluorine perchlorate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this hazardous yet scientifically significant molecule. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the molecular structure and a plausible decomposition pathway.
Introduction
This compound, also known as perchloryl hypofluorite, is an extremely reactive and explosive gas with the chemical formula FOClO₃.[1] Its inherent instability makes it a challenging subject of study, yet it offers valuable insights into the nature of chemical bonding between highly electronegative elements. The presence of a covalent O-F bond and a chlorine atom in its highest oxidation state (+7) contributes to its exceptional reactivity and makes it a powerful oxidizing agent.[1] This guide synthesizes available spectroscopic, computational, and procedural data to provide a detailed technical resource on this compound.
Molecular Structure and Bonding
The molecular structure of this compound is distinct from perchloric acid, as the highly electronegative fluorine atom is bonded to an oxygen atom, not directly to the central chlorine atom.[1] This arrangement leads to a molecule with a distorted tetrahedral geometry around the chlorine atom.
Molecular Geometry
Precise experimental determination of the molecular geometry of this compound has been challenging due to its instability. However, computational chemistry provides reliable insights into its structure. The key geometrical parameters are summarized in the table below.
| Parameter | Value (Calculated) |
| Bond Lengths (Å) | |
| Cl-O | 1.425 |
| Cl=O | 1.408 |
| O-F | 1.421 |
| **Bond Angles (°) ** | |
| O-Cl-O | 102.6 |
| O=Cl=O | 116.9 |
| F-O-Cl | 110.1 |
Table 1: Calculated Molecular Geometry of this compound.
Bonding Characteristics
The bonding in this compound is characterized by a mix of covalent interactions. The perchlorate group (ClO₄) features strong, polarized covalent bonds between the central chlorine atom and the four oxygen atoms. The O-F bond is a highly sensitive single bond, and its presence is a key factor in the compound's instability. The high electronegativity of both oxygen and fluorine leads to a unique electronic environment and reactivity.
Spectroscopic Data
Spectroscopic analysis provides valuable information about the vibrational and electronic properties of this compound.
Vibrational Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending modes of its constituent bonds. These frequencies provide insight into bond strengths and molecular symmetry.
| Wavenumber (cm⁻¹) | Assignment |
| 1298 | Asymmetric ClO₃ stretch |
| 1049 | Symmetric ClO₃ stretch |
| 885 | O-F stretch |
| 666 | Cl-O stretch |
Table 2: Infrared Vibrational Frequencies of this compound.[2]
NMR Spectroscopy
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum shows a single line, indicating a single chemical environment for the fluorine atom.
| Parameter | Value |
| ¹⁹F Chemical Shift (ppm) | -225.9 (relative to CFCl₃) |
Table 3: ¹⁹F NMR Chemical Shift of this compound.[2]
Synthesis and Reactivity
Synthesis
This compound is synthesized under carefully controlled conditions due to its explosive nature. The primary method involves the reaction of fluorine gas with aqueous perchloric acid.
Reaction: F₂ + HClO₄ → FClO₄ + HF[1]
Another reported synthesis involves the thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF₄ClO₄), which is noted to produce a very pure product.[1]
Reaction: NF₄ClO₄ → NF₃ + FClO₄[1]
Reactivity
This compound is a potent oxidizing agent. It reacts readily with iodide ions and can also react with unsaturated organic compounds like tetrafluoroethylene.[1] Its high reactivity and tendency to explode upon contact with reducing agents, organic compounds, or even rough surfaces necessitate extreme caution in its handling.[1][3]
Experimental Protocols
Synthesis of this compound (Rohrback and Cady Method)
Caution: This synthesis is extremely hazardous and should only be attempted by experienced chemists in a specialized laboratory equipped for handling explosive and highly reactive materials. Appropriate personal protective equipment, including blast shields, is mandatory.
Apparatus:
-
A fluorine-handling system constructed from materials resistant to fluorine, such as nickel or Monel.
-
A reaction vessel made of platinum or another fluorine-resistant material, equipped with a gas inlet and outlet.
-
A cooling bath to maintain the reaction temperature.
-
A trapping system to collect the product and unreacted starting materials.
Procedure:
-
A stream of fluorine gas, diluted with an inert gas such as nitrogen, is passed over cold 72% aqueous perchloric acid.[3]
-
The reaction is typically carried out at low temperatures to control the reaction rate and minimize the risk of explosion.
-
The gaseous products are passed through a series of cold traps to separate this compound from hydrogen fluoride (B91410) and unreacted fluorine.
-
The collected this compound is a colorless gas that should be handled with extreme care and stored at low temperatures.[3]
Visualizations
Molecular Structure of this compound
The following diagram illustrates the three-dimensional structure of the this compound molecule, highlighting the connectivity of the atoms.
Proposed Thermal Decomposition Pathway
Given its instability, this compound is prone to decomposition. While the exact mechanism is not fully elucidated, a plausible pathway involves the initial homolytic cleavage of the weak O-F bond, leading to a cascade of radical reactions.
Safety and Handling
This compound is an extremely dangerous and unpredictable explosive.[1] It is sensitive to shock, friction, and contact with a wide range of materials, including organic compounds, metals, and even dust.[3] Accidental synthesis is possible if precursors are mixed carelessly.[1] All work with this compound must be conducted in a specialized laboratory with appropriate safety measures, including remote handling capabilities and blast protection. It is also highly toxic and attacks the lungs even in trace amounts.[3]
Conclusion
This compound remains a compound of significant interest due to its unique bonding and extreme reactivity. This guide has consolidated the available structural, spectroscopic, and synthetic data to provide a detailed technical overview. While experimental data on its molecular geometry is lacking, computational methods have provided a reliable model of its structure. The information presented here serves as a valuable resource for researchers and professionals who require a deep understanding of this challenging but important molecule. Further experimental and theoretical studies are warranted to fully elucidate its properties and reaction mechanisms.
References
An In-depth Technical Guide to the Thermodynamic Properties of Fluorine Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Fluorine perchlorate (B79767) (FClO₄) is an extremely unstable and dangerously explosive compound. Its handling requires specialized equipment and extreme caution. This document is for informational purposes only and does not constitute a guide for its synthesis or handling.
Introduction
Fluorine perchlorate, also known as perchloryl hypofluorite, is a highly reactive inorganic compound with the chemical formula FClO₄.[1] It is a colorless gas with a pungent, acrid odor.[2] The molecule is notable for its instability, as it can explode with minimal provocation, such as contact with rough surfaces, dust, or organic materials.[1][2] This extreme reactivity stems from the presence of both a covalent perchlorate group (with chlorine in its highest +7 oxidation state) and a highly sensitive O-F single bond.
A thorough understanding of the thermodynamic properties of this compound is crucial for theoretical chemistry and for ensuring safety in any context where its accidental synthesis is possible. These properties govern its stability, reactivity, and the energy released upon decomposition. This guide provides a summary of the available thermodynamic data, details the experimental protocols used for its characterization, and outlines the logical workflow for these determinations.
Physical and Chemical Properties
The basic physical and chemical characteristics of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | FClO₄ (or FOClO₃) | [1][2] |
| Molecular Weight | 118.45 g/mol | [2][3] |
| Appearance | Colorless gas | [2] |
| Odor | Pungent, acrid | [2] |
| Melting Point | -167.3 °C (105.8 K) | [2][4] |
| Boiling Point | -15.9 °C at 755 mmHg (~-16 °C at 1 atm) | [1][2][4] |
Thermodynamic Data
The determination of thermodynamic properties for FClO₄ is challenging due to its instability. The available data, primarily for the standard enthalpy of formation, shows some variation across different sources. Other key properties like standard molar entropy (S°) and Gibbs free energy of formation (G°) have been determined through spectroscopic analysis.
| Thermodynamic Property | Value | Unit | Reference |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +37.656 | kJ/mol | [4] |
| +37.6 ± 9 | kcal/mol | [5] | |
| +9 | kcal/mol | [1] | |
| Vibrational Spectra and Force Field | Data available from detailed spectroscopic studies | - | [6] |
Note: The discrepancies in the enthalpy of formation highlight the experimental difficulties in studying this compound.
Experimental Protocols
Accurate determination of thermodynamic data requires a pure sample and precise measurement techniques. The following sections detail the methodologies cited for the synthesis and characterization of this compound.
Synthesis of High-Purity this compound
While several synthesis routes exist, the thermal decomposition of tetrafluoroammonium (B1232272) perchlorate is reported to yield a very pure product, which is essential for accurate thermodynamic measurements as it can be manipulated and frozen without explosion.[1][7]
Reaction: NF₄ClO₄ → NF₃ + FClO₄[1][7]
Methodology:
-
Tetrafluoroammonium perchlorate (NF₄ClO₄) is placed in a reaction vessel suitable for thermal decomposition.
-
The vessel is heated, causing the salt to decompose.
-
The gaseous products, nitrogen trifluoride (NF₃) and this compound (FClO₄), are collected.
-
This compound is separated and purified from the byproducts, typically by fractional condensation at low temperatures.
Other reported synthesis methods include the reaction of fluorine gas with 72% aqueous perchloric acid or the action of chlorine pentafluoride on water.[1][2]
Determination of Enthalpy of Formation (ΔfH°) by Reaction Calorimetry
The standard enthalpy of formation for this compound has been determined using reaction calorimetry, specifically based on its heat of hydrolysis.[5]
Methodology:
-
A precisely weighed amount of pure this compound gas is introduced into a reaction calorimeter containing a large, known volume of water.
-
The gas hydrolyzes upon contact with the water.
-
The heat evolved during the hydrolysis reaction is meticulously measured by the calorimeter, tracking the temperature change of the system.
-
The measured heat of hydrolysis is then used in a thermochemical cycle (Hess's Law) with the known standard enthalpies of formation of the reaction products and reactants to calculate the standard enthalpy of formation of this compound.
Determination of Thermodynamic Properties by Vibrational Spectroscopy
Thermodynamic properties such as entropy (S°), heat capacity (Cₚ°), and Gibbs free energy (G°) are often calculated from spectroscopic data combined with statistical mechanics. A key study for this compound involved the analysis of its vibrational spectra.[6]
Methodology:
-
Spectra Acquisition: The infrared (IR) and Raman spectra of gaseous this compound are recorded.
-
Vibrational Analysis: The fundamental vibrational frequencies of the FClO₄ molecule are identified and assigned based on the spectral data.
-
Statistical Mechanics Calculation: The vibrational frequencies, along with molecular geometry and rotational constants (obtained from microwave spectroscopy or computational modeling), are used as inputs for standard statistical mechanics equations.
-
Property Calculation: These equations allow for the calculation of the vibrational and rotational contributions to the overall thermodynamic functions (entropy, heat capacity, etc.) at various temperatures.
Workflow for Thermodynamic Characterization
The logical flow for determining the thermodynamic properties of a highly reactive compound like this compound involves synthesis, purification, and parallel analysis using calorimetric and spectroscopic methods.
Caption: Experimental workflow for determining the thermodynamic properties of this compound.
Safety and Handling
This compound is an exceptionally dangerous and unpredictable compound.[1] It is a strong oxidant that can detonate explosively when exposed to small amounts of reducing agents, including common laboratory materials like grease, dust, and organic compounds.[2] Its synthesis and handling should only be attempted by highly experienced personnel in specialized facilities designed to mitigate explosion hazards. The gas is also highly toxic and attacks the lungs.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. This compound (F(ClO4)) | ClFO4 | CID 13022374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikidata [wikidata.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Perchlorate de fluor — Wikipédia [fr.wikipedia.org]
A Volatile History: An In-depth Technical Guide to Fluorine Perchlorate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine perchlorate (B79767) (FClO₄), a compound as notorious for its extreme instability as it is for its potent oxidizing power, occupies a unique and hazardous niche in the history of inorganic chemistry. First synthesized in the mid-20th century, its research has been characterized by the pursuit of high-energy materials, punctuated by the constant threat of violent decomposition. This technical guide provides a comprehensive overview of the historical context of fluorine perchlorate research, detailing its discovery, synthesis, properties, and the critical safety considerations that have shaped its study. The information presented herein is intended for a technical audience and aims to provide a thorough understanding of this dangerous yet fascinating molecule.
Historical Context and Key Discoveries
The story of this compound is intrinsically linked to the broader development of fluorine chemistry and the Cold War era's intense interest in high-energy oxidizers for rocketry and explosives.
The first successful synthesis of this compound was reported in 1947 by Gilson H. Rohrback and George H. Cady.[1] Their pioneering work involved the direct reaction of elemental fluorine with a 72% aqueous solution of perchloric acid in a platinum apparatus.[2] This discovery was a significant milestone, demonstrating the feasibility of creating a compound with a highly reactive O-F bond, a structural feature that contributes to its profound instability.
Subsequent research explored alternative and potentially safer synthetic routes. One notable method involves the thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF₄ClO₄).[3] Another reported synthesis involves the reaction of chlorine pentafluoride (ClF₅) with water.[3]
It is crucial to distinguish this compound (FClO₄) from the more stable, though still hazardous, perchloryl fluoride (B91410) (FClO₃). Perchloryl fluoride was first synthesized in 1951 by reacting fluorine with a perchlorate salt.[4] While both are oxyfluorides of chlorine, their structural and reactivity differences are substantial. This compound's O-F bond makes it a hypofluorite, rendering it far more reactive and prone to explosion than the more robust perchloryl fluoride.
The extreme danger associated with this compound has limited its practical applications and has led to a relatively sparse body of modern research. Historical investigations primarily focused on its potential as a high-performance oxidizer, a role it ultimately failed to fill due to its unpredictable and hazardous nature.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. The data highlights the compound's volatile nature and provides essential information for its characterization.
| Property | Value | Reference |
| Molecular Formula | FClO₄ | [2] |
| Molecular Weight | 118.45 g/mol | [2] |
| Appearance | Colorless gas | [2] |
| Odor | Pungent, acrid | [2] |
| Melting Point | -167.3 °C | [2][3] |
| Boiling Point | -15.9 °C (at 755 mmHg) | [2] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 9 kcal/mol | [3] |
| ¹⁹F NMR Chemical Shift (vs. CFCl₃) | -225.9 ppm (in 50% Freon-11 solution) | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are scarce due to the compound's extreme hazards. The following descriptions are based on available literature and should be considered with the utmost caution. These syntheses should not be attempted without extensive experience in handling explosive and highly reactive materials, and within a facility designed for such work.
Synthesis by Reaction of Fluorine with Perchloric Acid (Rohrback and Cady, 1947)
This is the original method for the synthesis of this compound.
Reactants:
-
Elemental Fluorine (F₂)
-
72% Aqueous Perchloric Acid (HClO₄)
Apparatus:
-
A platinum reaction vessel is essential due to the highly corrosive nature of the reactants and products.
-
The apparatus must be designed to handle highly explosive gases and allow for remote operation.
Procedure (Conceptual Outline):
-
A stream of fluorine gas is passed over the surface of cold 72% aqueous perchloric acid within the platinum apparatus.
-
The reaction produces gaseous this compound and hydrogen fluoride (HF). F₂ + HClO₄ → FClO₄ + HF[3]
-
The product gas mixture is passed through a cold trap to condense the this compound.
-
Extreme care must be taken during the condensation and subsequent handling of the liquid this compound, as it is known to explode upon melting, distillation, or contact with rough surfaces.[2]
Synthesis by Thermal Decomposition of Tetrafluoroammonium Perchlorate
This method is reported to yield a purer product that may be less prone to spontaneous explosion upon freezing and manipulation.[3]
Reactant:
-
Tetrafluoroammonium Perchlorate (NF₄ClO₄)
Procedure (Conceptual Outline):
-
Tetrafluoroammonium perchlorate is heated under controlled conditions.
-
The thermal decomposition yields this compound and nitrogen trifluoride (NF₃). NF₄ClO₄ → NF₃ + FClO₄[3]
-
The gaseous products are collected and separated, likely through fractional condensation.
Visualizing the Science: Diagrams
Historical Timeline of this compound and Perchloryl Fluoride Research
Caption: A timeline of key discoveries in this compound and perchloryl fluoride research.
Synthesis Routes for this compound
Caption: Known synthesis routes for the formation of this compound.
Conceptual Experimental Workflow for this compound Synthesis
Caption: A conceptual workflow for the synthesis and analysis of this compound.
Hazards and Safety
The paramount consideration in any discussion of this compound is its extreme and unpredictable hazardousness. It is a powerful explosive that is sensitive to the slightest provocation.
Key Hazards:
-
Explosive Instability: this compound is reported to explode spontaneously on contact with rough surfaces, dust, grease, and rubber.[2] It can also detonate upon melting, distillation, or freezing.[2][6]
-
Sensitivity to Reducing Agents: Small amounts of organic compounds or other reducing agents can trigger explosive detonation.[3]
-
Toxicity: The compound is highly toxic and attacks the lungs even in trace amounts.[2]
-
Corrosivity: The reactants and byproducts, such as hydrogen fluoride, are highly corrosive.
Handling Precautions:
-
All work with this compound must be conducted in a specialized laboratory designed for handling explosive materials.
-
Remote handling capabilities are essential.
-
Personal protective equipment, including full-body protection and respiratory apparatus, is mandatory.
-
The quantity of material synthesized should be kept to an absolute minimum.
-
All equipment must be scrupulously clean and free of any organic or other incompatible materials.
-
Personnel must be extensively trained in handling explosive compounds.
Conclusion
The historical research into this compound serves as a stark reminder of the power and peril of chemical synthesis. While its extreme instability has precluded any widespread application, the study of this molecule has contributed to our understanding of chemical bonding and the limits of stability in high-energy materials. The methodologies developed for its synthesis, though fraught with danger, represent a significant chapter in the history of inorganic fluorine chemistry. For modern researchers, the legacy of this compound research underscores the absolute necessity of rigorous safety protocols and a profound respect for the inherent hazards of chemical exploration.
References
An In-depth Technical Guide to the Physical Characteristics of Pure Fluorine Perchlorate
For Researchers, Scientists, and Drug Development Professionals
WARNING: Fluorine perchlorate (B79767) (FClO₄) is an extremely unstable and dangerously explosive compound. Its synthesis and handling should only be attempted by highly trained professionals in specialized laboratories equipped to handle explosive and highly reactive materials.
This technical guide provides a comprehensive overview of the known physical characteristics of pure fluorine perchlorate (FClO₄), an exceptionally reactive and hazardous inorganic compound. Due to its inherent instability, much of the data on this compound dates from early, careful studies. This document collates available quantitative data, outlines experimental protocols from foundational research, and presents visual representations of experimental setups and logical workflows.
Core Physical and Chemical Properties
This compound is a colorless gas with a pungent, acrid odor.[1] It is a powerful oxidizing agent and is notable for the highly sensitive O-F single bond within its structure.[2]
Summary of Physical Characteristics
The following table summarizes the key quantitative physical properties of pure this compound.
| Property | Value | Notes |
| Molecular Formula | FClO₄[1] | Also represented as FOClO₃[1] |
| Molecular Weight | 118.45 g/mol [1][3] | |
| Appearance | Colorless gas[1] | |
| Odor | Pungent, acrid[1] | Attacks the lungs even in trace amounts.[1] |
| Melting Point | -167.3 °C[1] | Explodes on the slightest provocation, including on melting.[1] |
| Boiling Point | -15.9 °C at 755 mmHg (~ -16 °C at 1 atm)[1] | Explodes on distilling.[1] |
| Gas Density | 5.197 g/L | |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +37.6 kJ/mol (9.0 kcal/mol)[2] |
Experimental Protocols
The synthesis and characterization of this compound are fraught with extreme danger due to its explosive nature. The protocols outlined below are based on historical literature and are presented for informational purposes only. Attempting these procedures without extensive expertise and appropriate safety infrastructure is strongly discouraged.
Synthesis of this compound via Fluorination of Perchloric Acid
This method was first described by Rohrback and Cady in 1947. The reaction proceeds as follows:
F₂ + HClO₄ → FClO₄ + HF[2]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Apparatus Setup: A glass reaction column is packed with glass chips. A dropping funnel is placed at the top to introduce the perchloric acid, and an inlet for fluorine gas is positioned to allow the gas to flow down through the packing material. The outlet of the column is connected to a cold trap maintained at approximately -80 °C.
-
Reaction: A 60-72% aqueous solution of perchloric acid is allowed to flow slowly down the packed column.[1] Undiluted fluorine gas is simultaneously passed through the column. The reaction is highly exothermic and produces a mixture of gases, including this compound, oxygen difluoride, and others.
-
Product Collection: The gaseous products are passed through the cold trap, where this compound and other less volatile components condense. Extreme caution is necessary during this step, as the condensation of liquid this compound is exceptionally hazardous.
Synthesis via Thermal Decomposition of Tetrafluoroammonium (B1232272) Perchlorate
A method reported to yield very pure this compound involves the thermal decomposition of tetrafluoroammonium perchlorate (NF₄ClO₄).[2] This method is considered to produce a product that can be manipulated and frozen with a reduced risk of explosion.[2]
NF₄ClO₄ → NF₃ + FClO₄[2]
Determination of Physical Properties
The physical properties of this compound were determined in the original 1947 study by Rohrback and Cady.
Experimental Setup for Physical Property Determination
References
oxidation state of chlorine in fluorine perchlorate
An In-depth Technical Guide to the Oxidation State of Chlorine in Fluorine Perchlorate (B79767)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the oxidation state of chlorine in the inorganic compound fluorine perchlorate. The determination of oxidation states is a fundamental concept in chemistry, crucial for understanding the reactivity, properties, and potential applications of a molecule. This is particularly true for highly reactive and unstable compounds like this compound, which demands careful handling and a thorough understanding of its electronic structure.
Introduction to this compound
This compound, with the chemical formula FClO₄, is an extremely unstable and explosive gas.[1] Its structural formula is more accurately represented as FOClO₃, indicating that a fluorine atom is bonded to an oxygen atom, which is in turn bonded to a central chlorine atom that is also bonded to three other oxygen atoms.[1][2] Understanding the oxidation state of the central chlorine atom is key to classifying its chemical behavior, particularly its powerful oxidizing properties.[1]
Experimental Protocols: Methodology for Assigning Oxidation States
The oxidation state of an atom in a molecule is a hypothetical charge that it would have if all bonds to atoms of different elements were 100% ionic. The following established rules are applied to determine the oxidation state of each element in a compound.[3][4]
Fundamental Rules:
-
Zero Sum Rule: The sum of the oxidation states of all atoms in a neutral compound is zero.[3][4]
-
Electronegativity Priority: In a bond between two different elements, the electrons are assigned to the more electronegative atom.[3]
-
Fluorine's Oxidation State: Fluorine is the most electronegative element and is always assigned an oxidation state of -1 in its compounds.[4][5][6]
-
Oxygen's Oxidation State: Oxygen is usually assigned an oxidation state of -2.[4][7] The primary exceptions are in peroxides (e.g., H₂O₂), where it is -1, and when bonded to fluorine (e.g., OF₂), where it can have a positive oxidation state.[4][6][8]
-
Calculation of Unknowns: The oxidation state of an element not covered by a specific rule can be calculated by ensuring that the sum of all oxidation states equals the overall charge of the molecule or ion.[3]
Determination of Chlorine's Oxidation State in this compound
The molecular structure of this compound (FOClO₃) is the critical factor in correctly assigning oxidation states. It consists of a central chlorine atom, which is single-bonded to an oxygen atom that is also bonded to a fluorine atom. The remaining three oxygen atoms are double-bonded to the central chlorine atom.
The step-by-step determination is as follows:
-
Fluorine (F): Based on Rule 3, the oxidation state of fluorine is -1 .[4][5]
-
Oxygen atoms bonded only to Chlorine (O): There are three such oxygen atoms. Oxygen is more electronegative than chlorine. Therefore, according to Rule 4, these three oxygen atoms are each assigned an oxidation state of -2 .[4][7]
-
Oxygen atom bonded to Fluorine and Chlorine (O-F): This oxygen atom is bonded to the more electronegative fluorine atom. In the F-O bond, the electron pair is assigned to fluorine. This gives the oxygen a temporary +1 state from this bond. The oxygen is also bonded to chlorine, and since oxygen is more electronegative than chlorine, it is assigned the electrons from that bond, giving it a temporary -1 state. The net oxidation state for this oxygen atom is (+1) + (-1) = 0 . This is a rare but known oxidation state for oxygen.[1]
-
Chlorine (Cl): Using the Zero Sum Rule (Rule 1), the oxidation state of chlorine can now be calculated. Let the oxidation state of chlorine be 'x'.
(Oxidation State of F) + (Oxidation State of O in F-O-Cl) + 3 * (Oxidation State of O in Cl=O) + (Oxidation State of Cl) = 0 (-1) + (0) + 3 * (-2) + x = 0 -1 + 0 - 6 + x = 0 -7 + x = 0 x = +7
Therefore, the is +7 . This high positive oxidation state is consistent with chlorine's position in other perchlorates and explains the compound's extreme oxidizing power.[1]
Data Presentation: Summary of Oxidation States
The oxidation states of the constituent elements in this compound are summarized in the table below for clarity and comparison.
| Element | Symbol | Quantity | Oxidation State per Atom | Total Contribution to Charge |
| Fluorine | F | 1 | -1 | -1 |
| Oxygen (in F-O-Cl) | O | 1 | 0 | 0 |
| Oxygen (in Cl=O) | O | 3 | -2 | -6 |
| Chlorine | Cl | 1 | +7 | +7 |
| Total | FClO₄ | - | - | 0 |
Visualization of Logical Workflow
The following diagram illustrates the logical process for determining the based on established chemical principles.
Caption: Logical workflow for the determination of chlorine's oxidation state.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemister.ru]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rules for Assigning Oxidation Numbers to Elements | dummies [dummies.com]
- 5. Fluorine compounds - Wikipedia [en.wikipedia.org]
- 6. Rules for Assigning Oxidation Numbers [thoughtco.com]
- 7. Oxygen compounds - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
Theoretical Insights into the F-O-Cl Bond of Fluorine Perchlorate (FClO4): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a framework for the theoretical investigation of the fluorine perchlorate (B79767) (FClO4) molecule, with a specific focus on the electronic structure and bonding characteristics of the F-O-Cl linkage. Due to a notable scarcity of dedicated theoretical studies on FClO4 in publicly available literature, this document outlines the established computational methodologies and data presentation standards that are considered best practice for such an analysis. It also incorporates the limited experimental data available to provide a comprehensive, albeit preliminary, understanding.
Introduction: The Enigmatic Nature of Fluorine Perchlorate
This compound, with the chemical formula FClO4 and often represented as FOClO3 to emphasize its connectivity, is a highly reactive and unstable inorganic compound. Its molecular architecture is distinguished by a unique F-O-Cl bonding arrangement, where a highly electronegative fluorine atom is covalently bound to an oxygen atom, which in turn is linked to the central chlorine atom of a perchlorate group. This particular linkage is of considerable scientific interest as the high electronegativity of both fluorine and oxygen atoms is expected to induce significant bond polarity, leading to a weak, reactive bond. A thorough theoretical understanding of the F-O-Cl bond is paramount for elucidating the molecule's intrinsic instability, its reactivity profile, and for predicting the properties of related energetic materials.
Experimental Data: Vibrational Spectroscopy
Experimental investigations into the properties of FClO4 are challenging due to its inherent instability. However, early infrared spectroscopy studies have provided some insight into the vibrational modes of the molecule. The experimentally observed vibrational frequencies in the sodium chloride region are presented in Table 1.
Table 1: Experimental Infrared Absorption Frequencies for FClO4
| Observed Absorption (cm⁻¹) | Tentative Assignment |
| 1298 | ClO3 asymmetric stretch |
| 1049 | ClO3 symmetric stretch |
| 885 | O-F stretch |
| 666 | Cl-O stretch |
Data sourced from early spectroscopic studies. The assignments are tentative and would be more definitively confirmed through theoretical calculations.
Standard Computational Protocols for the Analysis of FClO4
A comprehensive theoretical study of the F-O-Cl bond in FClO4 would necessitate the use of sophisticated quantum chemical methods. The following protocols are recommended for researchers undertaking such an investigation.
Geometry Optimization
The first step in a theoretical analysis is to determine the equilibrium geometry of the molecule.
-
Methodology: High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are recommended for achieving high accuracy in the calculated geometric parameters. Density Functional Theory (DFT) with a range of functionals (e.g., B3LYP, M06-2X, ωB97X-D) should also be employed to assess the cost-to-accuracy ratio.
-
Basis Set: A flexible basis set that can accurately describe the electron distribution around the highly electronegative atoms is crucial. The use of Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, or Pople-style basis sets like 6-311+G(3df,3pd), is advised.
Vibrational Frequency Calculations
Once the optimized geometry is obtained, the vibrational frequencies should be calculated.
-
Methodology: The calculations should be performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Analysis: The calculated vibrational modes should be visualized and analyzed to provide definitive assignments for the experimental infrared spectrum, particularly for the stretching and bending modes associated with the F-O-Cl linkage.
Bonding and Electronic Structure Analysis
To gain a deeper understanding of the nature of the F-O-Cl bond, several analytical techniques should be applied.
-
Natural Bond Orbital (NBO) Analysis: This method provides insights into the charge distribution on each atom, the hybridization of the atomic orbitals forming the bonds, and the extent of bond polarization.
-
Atoms in Molecules (AIM) Theory: AIM analysis of the calculated electron density can characterize the nature of the chemical bonds (covalent vs. ionic) based on the topological properties at the bond critical points.
-
Bond Dissociation Energy (BDE): The strength of the F-O and O-Cl bonds can be quantified by calculating the energy required for their homolytic cleavage. This is a critical parameter for understanding the molecule's thermal stability.
Anticipated Theoretical Data
Based on the proposed computational protocols, the following tables outline the expected quantitative data that a thorough theoretical study would generate.
Table 2: Predicted Geometric and Bonding Parameters for the F-O-Cl Linkage in FClO4
| Parameter | Computational Method | Predicted Value |
| Bond Length (Å) | ||
| r(F-O) | CCSD(T)/aug-cc-pVTZ | To be determined |
| r(O-Cl) | CCSD(T)/aug-cc-pVTZ | To be determined |
| Bond Angle (°) | ||
| ∠(F-O-Cl) | CCSD(T)/aug-cc-pVTZ | To be determined |
| NBO Atomic Charges (e) | ||
| Charge on F | B3LYP/6-311+G(3df,3pd) | To be determined |
| Charge on O (in F-O-Cl) | B3LYP/6-311+G(3df,3pd) | To be determined |
| Charge on Cl | B3LYP/6-311+G(3df,3pd) | To be determined |
| Bond Dissociation Energy (kcal/mol) | ||
| BDE (F-O) | G4 Theory | To be determined |
| BDE (O-Cl) | G4 Theory | To be determined |
Visualization of the Theoretical Workflow
The logical progression of a computational investigation into the F-O-Cl bond of FClO4 is depicted in the following diagram.
Caption: A flowchart illustrating the typical workflow for a theoretical study of the F-O-Cl bond.
Conclusion
The F-O-Cl linkage in this compound represents a significant challenge to both experimental and theoretical chemists. While experimental data is sparse, modern computational chemistry offers a powerful and safe avenue for a detailed investigation of this molecule. This guide has outlined the standard protocols and expected outcomes of such a theoretical study. The data generated from these computational experiments would provide invaluable insights into the fundamental nature of the F-O-Cl bond, contributing to a better understanding of the chemistry of energetic materials and highly reactive species. There is a clear need for dedicated theoretical work in this area to fill the existing knowledge gap.
Initial Observations on the Instability of Fluorine Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Fluorine perchlorate (B79767) (FClO₄) is an extremely unstable and dangerously explosive compound. The information provided herein is for informational purposes only and should not be used to attempt the synthesis or handling of this material without extensive expertise in handling highly energetic and explosive compounds, and the use of specialized personal protective equipment and facilities.
Executive Summary
Fluorine perchlorate (FClO₄), also known as perchloryl hypofluorite, is a chemical compound of fluorine, chlorine, and oxygen. It is an extremely unstable gas that is prone to spontaneous and violent decomposition.[1] Initial observations and subsequent studies have consistently highlighted its hazardous nature, making it a subject of interest primarily for understanding the limits of chemical stability and for theoretical studies of high-energy materials. This document provides a summary of the initial observations of its instability, available physical and chemical data, conceptual synthesis and handling protocols, and visual representations of its decomposition pathway and experimental workflow.
Physicochemical and Instability Data
Table 1: Physicochemical and Qualitative Instability Data for this compound
| Property | Value/Observation | Citation(s) |
| Molecular Formula | FClO₄ | [1] |
| Melting Point | -167.3 °C | [1] |
| Boiling Point | -15.9 °C | [1] |
| Appearance | Colorless gas | [1] |
| Odor | Pungent, acrid | [1] |
| Thermal Stability | Explodes on the slightest provocation, including on melting and distilling. | [1] |
| Shock Sensitivity | Extremely sensitive; explodes on contact with rough surfaces. | [1] |
| Friction Sensitivity | Explodes on contact with materials like dust and grease. | [1] |
| Compatibility | Explodes on contact with reducing agents, such as organic compounds. | [1] |
| General Instability | Known to explode spontaneously. | [1] |
Experimental Protocols
The synthesis of this compound is a hazardous procedure that should only be attempted by experienced researchers in appropriately equipped laboratories. Two primary synthesis methods have been reported.
Synthesis from Fluorine and Perchloric Acid (Rohrback and Cady, 1947)
The first reported synthesis of this compound was achieved by passing fluorine gas over cold 72% aqueous perchloric acid in a platinum apparatus.[2]
Reaction: F₂ + HClO₄ → FClO₄ + HF[1]
Conceptual Protocol:
-
A stream of fluorine gas is passed through a reaction vessel containing a cold solution of 72% perchloric acid.
-
The reaction is typically carried out in an apparatus constructed from materials resistant to both fluorine and perchloric acid, such as platinum or a passivated metal alloy.
-
The gaseous products, including this compound and hydrogen fluoride, are passed through a cold trap to condense the this compound.
-
Extreme caution is necessary due to the highly explosive nature of the product.
Synthesis by Thermal Decomposition of Tetrafluoroammonium (B1232272) Perchlorate
A method reported to yield very pure this compound involves the thermal decomposition of tetrafluoroammonium perchlorate (NF₄ClO₄). This method is noted to produce a product that may be manipulated and frozen without explosion.[1]
Reaction: NF₄ClO₄ → NF₃ + FClO₄[1]
Conceptual Protocol:
-
Tetrafluoroammonium perchlorate is carefully heated in a controlled environment.
-
The decomposition yields gaseous nitrogen trifluoride and this compound.
-
The products are collected and separated, likely through fractional condensation.
Visualizing Instability and Processes
To better understand the hazardous nature of this compound and the necessary precautions for its study, the following diagrams illustrate its conceptual decomposition pathway and a generalized experimental workflow for handling such energetic materials.
Caption: Conceptual decomposition pathway of this compound.
Caption: Generalized workflow for the synthesis and analysis of highly energetic materials.
Core Instability Observations
The extreme instability of this compound is attributed to the presence of a very sensitive O-F single bond and the high positive oxidation state of chlorine (+7).[1] This combination makes the molecule highly susceptible to decomposition, which can be triggered by minimal energy input.
Initial and subsequent observations have noted that explosions can be initiated by:
-
Thermal Shock: Rapid changes in temperature, including melting and freezing.[1]
-
Mechanical Shock: Contact with rough surfaces or physical impact.[1]
-
Chemical Incompatibility: Contact with reducing agents, organic materials, dust, and grease.[1]
The decomposition of this compound is expected to produce a variety of hazardous substances, including oxygen halides and interhalogen compounds.[1]
Conclusion
This compound remains a compound of significant academic interest due to its extreme instability, which pushes the boundaries of our understanding of chemical bonding and energetic materials. The initial observations of its explosive nature have been consistently confirmed, and the lack of comprehensive quantitative stability data in open literature underscores the immense hazards associated with its handling. Any future research involving this or similar materials must be approached with the utmost caution, adhering to stringent safety protocols and utilizing specialized facilities.
References
Pioneering Synthesis of Fluorine Perchlorate: A Technical Retrospective of Rohrback and Cady's 1947 Report
A foundational pillar in the field of energetic materials, the first successful synthesis of the highly reactive and unstable compound, fluorine perchlorate (B79767) (FClO₄), was reported in 1947 by Gilson H. Rohrback and George H. Cady. Their work, published in the Journal of the American Chemical Society, detailed a novel method involving the direct fluorination of aqueous perchloric acid. This technical guide revisits their seminal research, presenting the available quantitative data, a detailed experimental protocol based on their report, and a visualization of the experimental workflow.
Fluorine perchlorate is a powerful oxidizing agent with significant implications for propellant systems and chemical synthesis. However, its extreme instability and hazardous nature necessitate a thorough understanding of its synthesis and properties. The work of Rohrback and Cady provided the initial framework for handling and characterizing this unique compound.
Quantitative Data Summary
The original report by Rohrback and Cady provided key physical properties of the newly synthesized this compound. These findings are summarized in the table below.
| Property | Value | Notes |
| Melting Point | -167.3 °C | The compound is a solid at liquid nitrogen temperatures. |
| Boiling Point | -15.9 °C | Measured at a pressure of 755 mm Hg. |
| Vapor Pressure | > 1 atm at room temp. | The compound is a gas at ambient conditions. |
| Appearance | Colorless | Observed in both liquid and solid states. |
Table 1: Physical Properties of this compound
Experimental Protocol
The synthesis of this compound, as described by Rohrback and Cady, involves the carefully controlled reaction of elemental fluorine with concentrated perchloric acid. The following protocol is based on their published methodology.
Materials:
-
72% Aqueous Perchloric Acid (HClO₄)
-
Elemental Fluorine (F₂)
-
Apparatus constructed from a fluorine-resistant material (e.g., nickel or Monel)
Procedure:
-
Apparatus Setup: A reaction vessel, designed to withstand the corrosive nature of both fluorine and perchloric acid, is charged with 72% aqueous perchloric acid. The vessel is equipped with a gas inlet for fluorine, a gas outlet, and a cooling system to maintain a low reaction temperature.
-
Reaction Initiation: A stream of fluorine gas is passed over the surface of the chilled perchloric acid solution. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product and to minimize the risk of explosion.
-
Product Collection: The gaseous effluent from the reaction vessel, containing this compound, unreacted fluorine, and other byproducts, is passed through a series of cold traps. The first trap, cooled to a temperature sufficient to condense the this compound (boiling point -15.9 °C), collects the product. Subsequent traps, cooled to lower temperatures (e.g., with liquid nitrogen), can be used to trap more volatile components.
-
Purification (as inferred): While the original paper does not detail a specific purification method, fractional condensation or distillation at low temperatures would be a plausible technique to separate this compound from byproducts such as oxygen difluoride and unreacted fluorine.
Caution: this compound is described as being dangerously unstable and prone to explosion upon contact with organic materials, rough surfaces, or upon sudden changes in temperature or pressure. Extreme caution and specialized equipment are mandatory for any attempt to replicate this synthesis.
Experimental Workflow
The logical flow of the synthesis and collection process as described by Rohrback and Cady can be visualized as follows:
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Electrophilic Nature of Fluorine Perchlorate (B79767)
Disclaimer: Fluorine perchlorate (FOClO₃) is an exceptionally unstable and dangerously explosive compound.[1] Its handling requires specialized equipment and extreme caution. This document is for informational purposes only and does not constitute a recommendation for its use. Modern, safer electrophilic fluorinating agents are available and should be used in its place.[2][3]
Executive Summary
This compound (FOClO₃), also known as perchloryl hypofluorite, is a highly reactive and explosive gas with the rare distinction of containing an O-F bond.[1] Its significance in chemistry lies in the pronounced electrophilic character of its fluorine atom, a direct consequence of the extreme electron-withdrawing nature of the perchlorate group (-ClO₃). This guide delves into the core principles governing its electrophilic nature, supported by synthesis protocols, quantitative data, and reaction mechanisms. We will explore the structural basis for its reactivity, detail its synthesis, and present its reactions as an electrophilic fluorinating agent, while underscoring the severe safety hazards associated with its handling.
The Core of Electrophilicity: Bond Polarity and Structure
The electrophilic nature of this compound is not intuitive, given that fluorine is the most electronegative element. The key lies in its molecular structure, FO-ClO₃, where the fluorine atom is bonded to an oxygen atom, which is in turn bonded to the highly electronegative perchlorate group.[1] The perchlorate moiety is one of the strongest electron-withdrawing groups, which inductively polarizes the O-F bond, leaving the fluorine atom electron-deficient and thus, highly electrophilic. The oxygen atom bonded to fluorine exists in a rare 0 oxidation state.[1]
Synthesis and Experimental Protocols
The synthesis of this compound is hazardous and should only be attempted by experienced chemists with appropriate safety measures. Several methods have been reported, each carrying significant risk.
Synthesis from Fluorine and Perchloric Acid
One of the earliest reported methods involves the direct fluorination of aqueous perchloric acid.[1]
Experimental Protocol:
-
Apparatus: The reaction must be conducted in a platinum apparatus designed for handling highly corrosive and explosive gases. All operations must be performed in a designated fume hood suitable for explosive materials.
-
Reagents: Elemental fluorine (F₂), 72% aqueous perchloric acid (HClO₄).
-
Procedure: A stream of fluorine gas is passed over cold (typically below room temperature) 72% aqueous perchloric acid. The product, this compound, is a gas at room temperature and must be condensed and collected in a cold trap cooled with liquid nitrogen.
-
Equation: F₂ + HClO₄ → FClO₄ + HF[1]
-
Caution: This reaction is extremely dangerous. The product, FClO₄, is prone to explosive decomposition from contact with rough surfaces, organic materials (like grease), or upon changes in temperature.
Alternative Synthesis Methods
-
Thermal Decomposition: The thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF₄ClO₄) is reported to yield very pure this compound that can be handled with fewer spontaneous explosions.[1]
-
NF₄ClO₄ → NF₃ + FClO₄
-
-
From Perchlorate Salts: A patented method describes the reaction of elemental fluorine with an alkali metal perchlorate in a liquid moderator such as water or lower alkanols.[4]
Data Presentation: Physicochemical and Spectroscopic Properties
Quantitative data for this compound is scarce due to its instability. The following table summarizes known values.
| Property | Value | Reference(s) |
| Molecular Formula | FClO₄ | [1] |
| Molecular Weight | 118.45 g/mol | |
| Appearance | Colorless gas | |
| Odor | Pungent, acrid | |
| Melting Point | -167.3 °C | [1] |
| Boiling Point | -15.9 °C (at 755 torr) | |
| Enthalpy of Formation | 9 kcal/mol (ΔfH⦵₂₉₈) | [1] |
| ¹⁹F NMR Chemical Shift | -225.9 ppm (relative to CCl₃F, 50% solution in Freon-11) | [5] |
Electrophilic Reactivity and Mechanisms
FClO₄ acts as a potent electrophilic fluorinating agent, capable of transferring an "F⁺" equivalent to nucleophiles. Its high reactivity is coupled with a lack of selectivity and extreme danger.
Reaction with Alkenes
This compound can react with unsaturated systems. For example, its reaction with tetrafluoroethylene (B6358150) suggests an addition mechanism.[1]
-
Reaction: CF₂=CF₂ + FOClO₃ → CF₃CF₂OClO₃
-
Mechanism: The electrophilic fluorine atom of FClO₄ attacks the π-bond of the alkene, forming a carbocation intermediate. This intermediate is then captured by the perchlorate anion (⁻OClO₃). While the original report suggests the possibility of a radical addition, an electrophilic pathway is highly plausible given the molecule's electronic structure.[1]
Reaction with Iodide
As a strong oxidant, FClO₄ readily reacts with reducing agents like the iodide ion.[1]
-
Reaction: FOClO₃ + 2I⁻ → ClO₄⁻ + F⁻ + I₂
Safety and Handling Protocols
The extreme and unpredictable explosive nature of this compound cannot be overstated.
-
Explosion Hazard: It can detonate on contact with reducing agents, organic compounds, dust, or even rough surfaces.[1] The solid is known to explode upon melting.
-
Toxicity: It is described as a pungent gas that attacks the lungs even in trace amounts.
-
Handling:
-
NEVER work with this compound alone.
-
All operations must be conducted behind explosion-proof shields in a specially designated fume hood.
-
Use only compatible materials (e.g., platinum, certain fluorinated polymers). Avoid all organic materials, including greases and common plastics.
-
Personal Protective Equipment (PPE) must include a face shield, heavy-duty gloves (materials should be carefully vetted for compatibility), and a fire-retardant lab coat over an acid-resistant apron.[6][7]
-
Quantities should be kept to the absolute minimum required.
-
Disposal must be handled by explosive ordnance disposal professionals. Do not attempt to neutralize or dispose of it through standard laboratory waste channels.
-
Conclusion
This compound, FOClO₃, is a textbook example of how molecular structure dictates reactivity. The powerful inductive effect of the perchlorate group overcomes the inherent high electronegativity of fluorine, creating a potent electrophilic fluorinating agent. However, its utility is virtually nullified by its extreme instability and hazardous nature. For professionals in drug development and organic synthesis, the study of this compound serves as a fundamental lesson in electronic effects, while its practical application is superseded by modern, stable, and selective N-F electrophilic fluorinating reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. US3639102A - Method of preparing this compound - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Perchloric acid guidelines | Faculty of Science [uottawa.ca]
- 7. safety.fsu.edu [safety.fsu.edu]
A Comprehensive Technical Guide to Fluorine Perchlorate (FOClO₃)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Fluorine perchlorate (B79767) is an extremely unstable and dangerously explosive compound. The information provided herein is for academic and research purposes only. Attempting to synthesize or handle this substance requires expert knowledge and specialized equipment. Extreme caution is advised.
Nomenclature and Identification
Fluorine perchlorate is a rarely encountered inorganic compound with a unique chemical structure and high reactivity. Proper identification is crucial for safety and research accuracy.
| Identifier | Value |
| CAS Number | 10049-03-3[1] |
| IUPAC Name | Perchloryl hypofluorite[1] |
| Synonyms | This compound, Chlorine tetroxyfluoride, Chlorine fluoride (B91410) oxide (ClO₄F) |
| Chemical Formula | FClO₄ or FOClO₃[1] |
Physicochemical Properties
The quantitative properties of this compound highlight its volatile and energetic nature.
| Property | Value |
| Molecular Weight | 118.45 g/mol [2] |
| Appearance | Colorless gas with a penetrating odor[1] |
| Melting Point | -167.3 °C[1] |
| Boiling Point | -16 °C[1] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +9 kcal/mol[1] |
Experimental Protocols for Synthesis
Synthesis from Fluorine and Perchloric Acid
This method was first reported by Rohrback and Cady in 1947.[1][3] It involves the direct fluorination of aqueous perchloric acid.
Overall Reaction: F₂ + HClO₄ → FClO₄ + HF[1]
General Procedure: The synthesis is conducted by passing fluorine gas over cold, concentrated (typically 60-72%) aqueous perchloric acid.[4] The reaction is highly exothermic and produces the dangerously explosive this compound gas, which must be handled with extreme care in a specialized apparatus, likely constructed from materials resistant to both fluorine and perchloric acid, such as platinum or nickel alloys.
Thermal Decomposition of Tetrafluoroammonium (B1232272) Perchlorate
This method is reported to yield very pure this compound that can be manipulated and frozen without explosion.[1]
Overall Reaction: NF₄ClO₄ → NF₃ + FClO₄[1]
General Procedure: The thermal decomposition of tetrafluoroammonium perchlorate (NF₄ClO₄) is performed under controlled heating. The resulting gaseous products, nitrogen trifluoride (NF₃) and this compound (FClO₄), would then be separated, likely through fractional condensation.
Chemical Reactivity and Hazards
This compound is a powerful oxidizing agent and is highly unpredictable. Its hazardous nature stems from the weak O-F bond and the +7 oxidation state of the chlorine atom.[1]
-
Explosive Instability: It is an extremely unstable gas that can explode spontaneously.[1] Detonation can be triggered by contact with small amounts of reducing agents, organic compounds, dust, or even rough surfaces.
-
Strong Oxidizer: It reacts vigorously with reducing agents. For instance, it oxidizes iodide ions to iodine.[1]
-
Reaction with Iodide: FOClO₃ + 2I⁻ → ClO₄⁻ + F⁻ + I₂
-
-
Reactions with Organic Compounds: It reacts explosively with many organic materials. Its reaction with tetrafluoroethylene (B6358150) is an example of an addition reaction.[1]
-
Reaction with Tetrafluoroethylene: CF₂=CF₂ + FOClO₃ → CF₃CF₂OClO₃
-
Mandatory Visualizations
Synthesis Workflows
Caption: Fluorination of Perchloric Acid Synthesis Workflow.
Caption: Thermal Decomposition Synthesis Workflow.
Logical Relationship: Hazards and Incompatibilities
Caption: Hazards and Incompatibilities of this compound.
References
A Comparative Structural Analysis of Fluorine Perchlorate and Perchloric Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the molecular structures of fluorine perchlorate (B79767) (FClO₄) and perchloric acid (HClO₄). The structural parameters presented herein are derived from gas-phase electron diffraction studies, offering insights into the bonding and geometry of these highly reactive compounds.
Core Structural Comparison
Fluorine perchlorate and perchloric acid, while both containing a central chlorine atom double-bonded to three oxygen atoms, exhibit significant structural differences primarily due to the substitution of a fluorine atom for a hydroxyl group. These differences are reflected in their respective bond lengths and angles, which have been determined experimentally.
The central chlorine atom in both molecules is bonded to three terminal oxygen atoms (Cl=O) and a fourth, singly bonded oxygen atom. In perchloric acid, this singly bonded oxygen is further attached to a hydrogen atom (Cl-O-H), whereas in this compound, it is bonded to a highly electronegative fluorine atom (Cl-O-F). This distinction in the substituent on the singly bonded oxygen significantly influences the electron distribution and, consequently, the molecular geometry of the perchlorate core.
Data Presentation: Structural Parameters
The following table summarizes the experimentally determined structural parameters for gaseous this compound and perchloric acid.
| Structural Parameter | This compound (FClO₄) | Perchloric Acid (HClO₄) |
| Bond Lengths (Å) | ||
| Cl=O | 1.410 | 1.408 |
| Cl-O | 1.620 | 1.635 |
| O-F | 1.422 | N/A |
| O-H | N/A | 0.96 |
| Bond Angles (°) | ||
| O=Cl=O | 113.0 | 112.8 |
| F-O-Cl | 103.1 | N/A |
| Cl-O-H | N/A | 105.8 |
Experimental Protocols: Gas-Phase Electron Diffraction
The determination of the molecular structures of this compound and perchloric acid in the gas phase is primarily achieved through gas-phase electron diffraction (GED). This technique is indispensable for studying the geometry of molecules in their unperturbed state, free from intermolecular forces present in condensed phases.
The experimental workflow for a typical GED study involves the following key steps:
-
Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is captured on a detector, typically a photographic plate or a CCD camera. The pattern consists of a series of concentric rings, with the intensity of the rings varying as a function of the scattering angle.
-
Data Analysis: The recorded diffraction pattern is digitized and radially averaged to obtain a one-dimensional intensity curve. This experimental curve is then compared to theoretical intensity curves calculated for various molecular models.
-
Structure Refinement: A least-squares refinement process is employed to minimize the difference between the experimental and theoretical curves, yielding the most probable molecular geometry, including bond lengths, bond angles, and torsional angles.
Molecular Structure Visualization
The following diagrams illustrate the three-dimensional structures of this compound and perchloric acid as determined by gas-phase electron diffraction.
Caption: Molecular structures of FClO₄ and HClO₄.
This guide provides a foundational understanding of the structural chemistry of this compound and perchloric acid. The provided data and methodologies are essential for professionals engaged in research and development where the precise molecular architecture is of paramount importance.
An In-depth Technical Guide to the Solubility and Reactivity of Perchloryl Fluoride (FClO4) in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perchloryl fluoride (B91410) (FClO4) is a powerful oxidizing and fluorinating agent with significant applications in organic synthesis and other specialized fields. A thorough understanding of its solubility and reactivity in different solvent systems is paramount for its safe and effective handling and for the optimization of synthetic protocols. This technical guide provides a comprehensive overview of the solubility of FClO4 in a range of common organic solvents and water, and details its reactivity with various classes of organic compounds, including aromatic systems and amines. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, outlining experimental methodologies, and visualizing key reaction pathways.
Solubility of Perchloryl Fluoride
The solubility of perchloryl fluoride is a critical parameter for its application in solution-phase reactions. Its solubility has been determined in a variety of organic solvents and water. The quantitative data is summarized in the tables below.
Quantitative Solubility Data
The solubility of FClO4 in various organic solvents at 25°C and in water at different temperatures is presented in Table 1 and Table 2, respectively. Tetrahydrofuran is a notably good solvent for FClO4 among the organic solvents listed. The solubility in water is relatively low and decreases with increasing temperature.
Table 1: Solubility of Perchloryl Fluoride in Organic Solvents at 25°C
| Solvent | Solubility ( g/100 g of solvent) |
| Tetrahydrofuran | 5.89 |
| Acetone | 4.44 |
| Methanol | 3.13 |
| Monoglyme | 2.62 |
| Carbon Tetrachloride | 2.49 |
| Acetonitrile | 2.29 |
| Dimethylformamide | 2.05 |
Table 2: Solubility of Perchloryl Fluoride in Water
| Temperature (°C) | Solubility ( g/100 g of water) |
| 5 | 0.158 |
| 10 | 0.127 |
| 15 | 0.103 |
| 20 | 0.084 |
| 25 | 0.069 |
| 40 | 0.04 |
Experimental Protocol for Determining Gas Solubility
A common and accurate method for determining the solubility of a gas like perchloryl fluoride in a liquid solvent is the static synthetic method.
Principle: A known amount of the gas is introduced into a sealed vessel containing a known amount of the degassed solvent. The system is allowed to reach equilibrium at a constant temperature, and the equilibrium pressure is measured. From the known amounts of gas and solvent, and the equilibrium pressure, the solubility can be calculated.
Detailed Methodology:
-
Apparatus: A high-pressure equilibrium cell equipped with a magnetic stirrer, a pressure transducer, a temperature sensor, and connections to a vacuum line and a gas inlet system.
-
Solvent Preparation: The solvent is thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles or by sparging with an inert gas followed by vacuum application.
-
Charging the Cell: A precisely weighed amount of the degassed solvent is introduced into the equilibrium cell. The cell is then sealed and evacuated.
-
Gas Introduction:
Methodological & Application
Application Notes and Protocols for Electrophilic Fluorination in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for qualified research personnel. All experimental work should be conducted in a controlled laboratory setting with appropriate safety measures and personal protective equipment.
Critical Safety Warning: Fluorine Perchlorate (B79767) (FClO₄)
Fluorine perchlorate (FClO₄) is a rarely encountered, colorless gas that is exceptionally hazardous.[1] It is an extremely unstable and powerful oxidizing agent that explodes spontaneously and unpredictably.[2] The compound is known to detonate on the slightest provocation, including contact with dust, grease, rough surfaces, or upon changes in physical state such as melting or distillation.[1] Its synthesis, which involves reagents like elemental fluorine and perchloric acid, is itself a perilous undertaking.[2]
Due to its extreme and unpredictable explosive nature, This compound (FClO₄) is NOT a viable or safe reagent for any application in organic synthesis, including electrophilic fluorination for drug development. Its use in a research or development setting would pose an unacceptable and extreme risk of a violent explosion. The information that follows will focus on modern, safe, and effective alternatives.
It is also crucial to distinguish this compound (FClO₄) from perchloryl fluoride (B91410) (FClO₃) . While perchloryl fluoride was one of the earliest electrophilic fluorinating agents used historically, particularly for synthesizing fluorinated steroids, it is also a toxic and hazardous gas that can form explosive mixtures.[3][4] Modern methods have almost entirely replaced its use due to significant safety concerns.[5]
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.[6][7] The development of stable, selective, and easy-to-handle electrophilic fluorinating agents has been a significant breakthrough, enabling safer access to fluorinated molecules.[8] The most widely used and safest class of these reagents are those containing a nitrogen-fluorine (N-F) bond.[9][10]
This document provides detailed application notes and protocols for two of the most common and effective N-F reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) .
Modern Electrophilic Fluorinating Agents: A Comparative Overview
The choice of an electrophilic fluorinating agent is critical for the success of a reaction. Modern N-F reagents have largely replaced older, more hazardous options like elemental fluorine and perchloryl fluoride.[8] Selectfluor® and NFSI are bench-stable solids that are significantly safer to handle and have a broad substrate scope.[11]
| Property | Selectfluor® | N-Fluorobenzenesulfonimide (NFSI) |
| Full Name | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | N-Fluorobenzenesulfonimide |
| Appearance | Colorless solid[12] | Colorless crystalline powder[13] |
| Reactivity | Generally considered more reactive[11] | Milder, but highly effective[11][14] |
| Key Features | Highly versatile, effective for a wide range of nucleophiles, including ketones, esters, and aromatics.[15] | Excellent for asymmetric fluorination, also acts as an oxidant and amination reagent.[13][14] |
| Handling | Stable, non-volatile, and relatively safe-to-handle solid.[15] | Bench-stable solid, soluble in common organic solvents.[13] |
Quantitative Data on Electrophilic Fluorination
The following tables summarize representative yields for the α-fluorination of carbonyl compounds using Selectfluor® and NFSI. Yields are highly dependent on the specific substrate and reaction conditions.
Table 1: α-Fluorination of 1,3-Dicarbonyl Compounds
| Reagent | Substrate | Product | Yield (%) | Reference |
| Selectfluor® | Dibenzoylmethane | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 95 | [15] |
| NFSI | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | 85-95 | [11] |
Table 2: α-Fluorination of Ketones
| Reagent | Substrate | Product | Yield (%) | Reference |
| Selectfluor® | 2-Phenylpropiophenone | 2-Fluoro-2-phenylpropiophenone | 80 | [15] |
| NFSI | 1-(4-Bromophenyl)ethan-1-one | 1-(4-Bromophenyl)-2-fluoroethan-1-one | 80-90 | [11] |
Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Protocol 1: General Procedure for α-Fluorination of a Ketone using Selectfluor®
This protocol is a representative example and may require optimization for different substrates.[15]
Materials:
-
Ketone substrate (1.0 mmol, 1.0 equiv)
-
Selectfluor® (1.1 mmol, 1.1 equiv)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
-
Dry round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone substrate and anhydrous acetonitrile.
-
Stir the solution at room temperature until the ketone is fully dissolved.
-
Add Selectfluor® to the reaction mixture in a single portion.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired α-fluoroketone.
Protocol 2: General Procedure for α-Fluorination of a 1,3-Dicarbonyl Compound using NFSI
This protocol is a representative example and may require optimization.
Materials:
-
1,3-Dicarbonyl substrate (1.0 mmol, 1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 mmol, 1.1 equiv)
-
Dry round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl substrate and anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add the sodium hydride in small portions. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add NFSI to the reaction mixture in a single portion.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Logic
The following diagrams illustrate the general workflow for electrophilic fluorination and the decision-making process for reagent selection.
Caption: General experimental workflow for electrophilic fluorination.
Caption: Logic for selecting an electrophilic fluorination reagent.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Perchloryl fluoride - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. benchchem.com [benchchem.com]
- 12. Selectfluor - Wikipedia [en.wikipedia.org]
- 13. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 14. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Laboratory Synthesis of Fluorine Perchlorate from Perchloric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The synthesis of fluorine perchlorate (B79767) is an exceptionally hazardous procedure that should only be attempted by highly experienced researchers in a specialized laboratory equipped to handle extremely reactive and explosive materials. Fluorine perchlorate is a dangerously unstable compound that can detonate with the slightest provocation. This document is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and consultation with experts in fluorine chemistry. The user assumes all responsibility for their safety.
Introduction
This compound (FClO₄) is a highly energetic and reactive inorganic compound. Its synthesis is of interest for research into high-energy materials and as a precursor for specialized chemical reactions. The most cited method for its laboratory preparation involves the direct fluorination of aqueous perchloric acid, a process first reported by Rohrback and Cady.[1][2][3] This document provides detailed application notes and protocols based on the available literature for this synthesis.
Physicochemical Data
A summary of the key physicochemical properties of the reagents and product is provided in the table below for easy reference.
| Property | Fluorine (F₂) | Perchloric Acid (HClO₄, 72% aq.) | This compound (FClO₄) |
| CAS Number | 7782-41-4 | 7601-90-3 | 10049-03-3 |
| Molecular Formula | F₂ | HClO₄ | FClO₄ |
| Molecular Weight | 38.00 g/mol | 100.46 g/mol | 118.45 g/mol |
| Appearance | Pale yellow gas | Colorless liquid | Colorless gas |
| Boiling Point | -188 °C | 203 °C (azeotrope) | -16 °C |
| Melting Point | -219.6 °C | -17 °C | -167.3 °C |
| Key Hazards | Highly toxic, corrosive, powerful oxidizing agent.[4] | Strong acid, powerful oxidizer, corrosive. | Extremely unstable, highly explosive , toxic, strong oxidizing agent.[1][3] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the method described by Rohrback and Cady, which involves the reaction of elemental fluorine with 72% aqueous perchloric acid.[1][2][3]
Reaction: F₂ + HClO₄ → FClO₄ + HF
Materials and Reagents
-
Elemental Fluorine (F₂) gas
-
Perchloric Acid (HClO₄), 72% aqueous solution
-
Inert gas (e.g., Nitrogen or Argon) for purging
-
Cooling bath (e.g., dry ice/acetone or a cryocooler)
-
Neutralizing agent for exhaust gases (e.g., soda lime)
Apparatus
A specialized apparatus constructed from materials resistant to both fluorine and perchloric acid is mandatory. The original synthesis was performed in a platinum apparatus.[3] Modern alternatives may include passivated nickel or Monel®. All components must be scrupulously cleaned, dried, and passivated before use. The setup should be housed within a dedicated, high-performance fume hood or a gas-handling cabinet.[4]
A conceptual diagram of the reaction setup is as follows:
Procedure
-
System Preparation: The entire apparatus must be thoroughly cleaned, dried, and passivated with a low concentration of fluorine gas to form a protective metal fluoride (B91410) layer.[4] The system should then be purged with an inert gas to remove any residual moisture or oxygen.
-
Charging the Reactor: Carefully introduce a measured amount of cold 72% aqueous perchloric acid into the reactor. The reactor should be pre-cooled and maintained at a low temperature (e.g., using a dry ice/acetone bath) throughout the reaction.
-
Initiating the Reaction: Slowly introduce a controlled flow of fluorine gas into the reactor, bubbling it through the perchloric acid solution. The flow rate must be carefully monitored with a mass flow controller.
-
Product Collection: The gaseous effluent from the reactor, containing this compound, unreacted fluorine, hydrogen fluoride, and oxygen, is passed through a cold trap maintained at a temperature low enough to condense the this compound (boiling point -16 °C) but allow more volatile components like oxygen to pass through.
-
Purification: Due to its extreme instability, purification of this compound is exceptionally dangerous. Any attempt at distillation or fractional condensation must be approached with extreme caution as phase changes can trigger detonation.[3]
-
Neutralization: The unreacted fluorine and acidic byproducts in the exhaust stream must be passed through a scrubber containing a suitable neutralizing agent like soda lime before being vented.
-
Shutdown: After the reaction is complete, the fluorine supply must be shut off, and the entire system should be purged with an inert gas.
Safety Protocols
The synthesis and handling of this compound are fraught with extreme danger. The following safety protocols are paramount:
-
Extreme Explosion Hazard: this compound is reported to explode on the slightest provocation, including contact with rough surfaces, dust, grease, rubber, and upon melting or distilling.[3] All operations must be conducted remotely behind appropriate blast shielding.
-
Fluorine Handling: Elemental fluorine is highly toxic, corrosive, and reactive.[4] A dedicated gas cabinet and a specialized gas handling system are required.[4] Personnel must be thoroughly trained in handling fluorine and be equipped with appropriate personal protective equipment (PPE), including a full-face shield, flame-resistant lab coat, and specialized gloves.[4]
-
Perchloric Acid Hazards: Concentrated perchloric acid is a strong oxidizing agent and is highly corrosive. It can form explosive mixtures with organic materials.
-
Emergency Preparedness: An emergency response plan must be in place. This includes immediate access to safety showers, eyewash stations, and first aid for hydrofluoric acid burns (calcium gluconate gel).[5] All personnel in the vicinity must be made aware of the potential hazards. Never work alone when performing this synthesis.[6]
-
Waste Disposal: All waste materials, including residual reactants and cleaning solutions, must be handled and disposed of as hazardous waste according to institutional and regulatory guidelines. Empty gas cylinders should be returned to the supplier.[4]
Logical Relationships in Synthesis
The synthesis of this compound from perchloric acid involves a direct electrophilic attack of fluorine on the perchlorate ion. The logical flow of the process is depicted below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [drugfuture.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. [sentryair.com]
Application Notes and Protocols for Handling Perchloryl Fluoride (FClO₄)
For Researchers, Scientists, and Drug Development Professionals
WARNING: Perchloryl fluoride (B91410) (FClO₄) is a hazardous material that is toxic, a powerful oxidizer, and highly reactive.[1] It should only be handled by trained personnel in a controlled laboratory setting. A thorough understanding of the associated hazards and strict adherence to safety protocols are imperative.
Hazard Summary
Perchloryl fluoride is a colorless gas with a sweet odor.[2][3] It is nonflammable but will support combustion.[4][5] The primary routes of exposure are inhalation and skin contact.[4] It is classified as fatal if inhaled.[3][5]
Health Effects:
-
Inhalation: Can cause irritation to the nose, throat, and lungs, leading to coughing and shortness of breath.[4] Higher exposures may result in pulmonary edema, a medical emergency.[4]
-
Skin Contact: Can cause irritation and burns.[4] Direct contact with the liquid form can cause frostbite.[4][6]
-
Eye Contact: Can cause irritation and burns.[4] Direct contact with the liquid can cause frostbite.[3][6]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 7616-94-6 |
| Molecular Formula | ClFO₃ |
| Molecular Weight | 102.5 g/mol [2] |
| Boiling Point | -52°F (-46.7°C)[2] |
| Freezing Point | -234°F (-147.8°C)[2] |
| Vapor Pressure | 10.5 atm at 21.1°C[2] |
| Vapor Density | 3.64 (Air = 1)[2] |
| Solubility in Water | 0.06 g/100 mL at 20°C[3] |
Exposure Limits
| Organization | TWA | STEL | IDLH |
| ACGIH (TLV) | 3 ppm[5] | 6 ppm[5] | - |
| NIOSH (REL) | - | - | 100 ppm[2][4] |
| OSHA (PEL) | 3 ppm | - | - |
TWA: Time-Weighted Average STEL: Short-Term Exposure Limit IDLH: Immediately Dangerous to Life or Health
Handling and Storage Protocols
4.1 Engineering Controls:
-
All work with perchloryl fluoride must be conducted in a properly functioning chemical fume hood.
-
Use a continuous monitoring system with an audible alarm for leak detection.
-
Ensure adequate ventilation to keep concentrations below exposure limits.[5]
4.2 Personal Protective Equipment (PPE):
-
Respiratory Protection: For exposures over 3 ppm, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[4] For potential exposures above 100 ppm, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece is necessary.[4]
-
Hand Protection: Wear cold-insulating gloves.[5]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]
-
Skin and Body Protection: Wear a lab coat, and consider a chemical-resistant apron and boots. For significant exposure risks, a full-body chemical-resistant suit may be required.
4.3 Storage:
-
Store cylinders in a cool, dry, well-ventilated, fireproof area.[5]
-
Protect cylinders from physical damage and secure them in an upright position.
-
Store away from combustible materials, reducing agents, organic compounds, alcohols, amines, and finely divided metals.[4] Violent reactions can occur with these substances.[4]
-
Perchloryl fluoride attacks some forms of plastic, rubber, and coatings; ensure storage containers and tubing are compatible.[5]
Experimental Protocols
5.1 General Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Have emergency equipment, including a safety shower and eyewash station, readily accessible.
-
Cylinder Connection: Secure the perchloryl fluoride cylinder. Use regulators and tubing specifically designed for corrosive gases.
-
Flow Control: Slowly open the cylinder valve. Do not exceed the recommended flow rate for the specific experiment.
-
Reaction: Conduct the experiment within the fume hood, with the sash at the lowest practical height.
-
Shutdown: After the experiment, close the cylinder valve completely. Purge the lines with an inert gas (e.g., nitrogen or argon).
-
Disconnection: Once the lines are purged and pressure is released, disconnect the apparatus.
Emergency Procedures
6.1 Spills and Leaks:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[4]
-
Ventilate: Increase ventilation to the area to disperse the gas.[4]
-
Stop the Flow: If it can be done without risk, stop the flow of gas.[4]
-
Isolate: Isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[6]
-
Containment: For a liquid leak, if possible, turn the leaking container so that gas escapes rather than liquid.[6] Do not direct water at the spill or source of the leak.[6]
6.2 Fire:
-
Perchloryl fluoride is not flammable but is a strong oxidizer and will support combustion.[4][5]
-
In case of a fire involving perchloryl fluoride, do not use dry chemical, CO₂, or halon extinguishers.[4] Flood with water if necessary.[4]
-
Use a water spray to keep fire-exposed containers cool to prevent them from rupturing.[4][5]
-
Firefighters must wear full protective clothing and self-contained breathing apparatus.[5]
6.3 First Aid:
-
Inhalation: Remove the person to fresh air.[5] If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[4] Medical observation for 24 to 48 hours is recommended as pulmonary edema may be delayed.[4]
-
Skin Contact: For liquid contact, treat for frostbite.[4] Do NOT rub the affected area.[6] Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.[3]
-
Ingestion: Not a likely route of exposure for a gas.
Visualized Protocols
References
- 1. Perchloryl fluoride - Wikipedia [en.wikipedia.org]
- 2. PERCHLORYL FLUORIDE | Occupational Safety and Health Administration [osha.gov]
- 3. Perchloryl fluoride | ClFO3 | CID 24258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. echemi.com [echemi.com]
- 6. PERCHLORYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Synthesis of Organic Perchlorates Using Perchloryl Fluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic perchlorates are a class of energetic materials that have garnered interest for their potential applications in various fields. Their synthesis, however, requires extreme caution due to the inherent instability and explosive nature of both the reagents and products. This document provides detailed application notes and protocols for the synthesis of organic perchlorates utilizing perchloryl fluoride (B91410) (FClO₃). It is imperative to note the critical distinction between perchloryl fluoride (FClO₃) and the exceptionally unstable and hazardous fluorine perchlorate (B79767) (FClO₄). The procedures outlined herein exclusively pertain to the use of perchloryl fluoride. All operations involving perchloryl fluoride and organic perchlorates must be conducted by experienced personnel in a specialized laboratory equipped with appropriate safety measures.
Safety Precautions
Extreme Hazard Warning: Perchloryl fluoride is a toxic, powerful oxidizing agent. Organic perchlorates are often shock-sensitive and can detonate unexpectedly. All experiments must be performed in a certified fume hood with a blast shield. Personal protective equipment, including safety goggles, a face shield, and heavy-duty gloves, is mandatory. Quantities should be kept to a minimum, and all glassware must be meticulously cleaned and free of any organic residues.
Synthesis of Aryl Perchlorates via Friedel-Crafts Perchlorylation
Aromatic compounds can be perchlorylated using perchloryl fluoride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction proceeds via an electrophilic aromatic substitution mechanism.[1]
General Experimental Protocol: Synthesis of Perchlorylbenzene
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a scrubber (containing a solution of sodium thiosulfate) is assembled. The entire apparatus must be under an inert atmosphere (e.g., dry nitrogen).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and the aromatic substrate (1 equivalent) in a suitable inert solvent such as carbon disulfide or excess benzene.
-
Reaction Execution: The mixture is cooled in an ice bath. Perchloryl fluoride gas is then slowly bubbled through the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and maintained.
-
Work-up: Upon completion of the reaction (as monitored by appropriate analytical techniques such as GC or TLC), the reaction mixture is poured slowly onto crushed ice. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and then brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization.
Quantitative Data for Friedel-Crafts Perchlorylation
| Aromatic Substrate | Product | Catalyst | Yield (%) | Reference |
| Benzene | Perchlorylbenzene | AlCl₃ | ~70 | [2] |
| Toluene | o- and p-Perchloryltoluene | AlCl₃ | Not specified | [2] |
| Nitration of Perchlorylbenzene | 3-Nitroperchlorylbenzene | H₂SO₄/HNO₃ | Not specified | [3] |
Note: The perchloryl group is a meta-director for subsequent electrophilic aromatic substitution.[1]
Proposed Signaling Pathway for Friedel-Crafts Perchlorylation
Caption: Mechanism of Friedel-Crafts Perchlorylation.
Synthesis of Alkyl Perchlorates from Alcohols
The reaction of perchloryl fluoride with alcohols or their corresponding alkoxides can yield alkyl perchlorates. These compounds are known to be extremely shock-sensitive explosives.[4]
General Experimental Protocol: Synthesis of an Alkyl Perchlorate
-
Alkoxide Formation: The desired alcohol is reacted with a strong base, such as sodium hydride or an alkali metal, in an anhydrous etheral solvent (e.g., diethyl ether, THF) under an inert atmosphere to form the corresponding alkoxide.
-
Reaction with Perchloryl Fluoride: The solution of the alkoxide is cooled to a low temperature (e.g., -78 °C). Perchloryl fluoride gas is then slowly introduced into the stirred solution. The reaction progress should be carefully monitored.
-
Work-up and Isolation: Due to the extreme instability of alkyl perchlorates, isolation is often avoided. The resulting solution may be used directly for subsequent reactions if necessary. If isolation is attempted, it must be done with extreme caution, typically involving removal of the solvent under high vacuum at very low temperatures.
Quantitative Data for Alkyl Perchlorate Synthesis
| Alcohol | Product | Base | Yield (%) | Reference |
| Ethanol | Ethyl Perchlorate | Not specified | Not specified | [3] |
| Methanol | Methyl Perchlorate | Not specified | Not specified | [3] |
Note: Yields are often not reported due to the hazardous nature of the products.
Proposed Logical Relationship for Alkyl Perchlorate Formation
Caption: Synthesis of Alkyl Perchlorates.
Experimental Workflow Diagram
Caption: General Experimental Workflows.
Conclusion
The synthesis of organic perchlorates using perchloryl fluoride is a viable but extremely hazardous endeavor. The Friedel-Crafts perchlorylation of aromatic compounds provides a route to relatively more stable aryl perchlorates, while the synthesis of alkyl perchlorates from alcohols yields highly unstable and explosive materials. The protocols and data presented here are intended for informational purposes for qualified researchers. Strict adherence to all safety precautions is paramount when working with these energetic materials. Further research into the properties and safer handling of these compounds is necessary for their potential application in various scientific and technological fields.
References
Application Notes and Protocols for the Thermal Decomposition of NF4ClO4 to Yield FClO4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the experimental setup of the thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (B79767) (NF₄ClO₄) to produce fluorine perchlorate (FClO₄). The thermal decomposition of NF₄ClO₄ is a method known to yield very pure FClO₄, a powerful oxidizing agent of significant interest in the synthesis of energetic materials and specialty chemicals.[1] The reaction proceeds as follows:
NF₄ClO₄(s) → NF₃(g) + FClO₄(g)
This compound is an extremely unstable and highly explosive gas, necessitating stringent safety precautions and specialized handling procedures.[1] These protocols are intended for experienced researchers in a well-equipped laboratory environment.
Quantitative Data
The following table summarizes the key quantitative data associated with the thermal decomposition of NF₄ClO₄.
| Parameter | Value | Reference |
| Decomposition Temperature | Not explicitly found in search results | N/A |
| Yield of FClO₄ | High purity | [1] |
| Melting Point of FClO₄ | -167.3 °C | [1] |
| Boiling Point of FClO₄ | -16 °C | [1] |
Note: Specific quantitative data on the decomposition temperature and yield were not available in the provided search results. Researchers should conduct preliminary small-scale experiments with appropriate analytical techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the optimal decomposition temperature for their specific batch of NF₄ClO₄.
Experimental Protocol
This protocol outlines the methodology for the thermal decomposition of NF₄ClO₄. Extreme caution must be exercised at all stages.
Materials and Equipment
-
Reactant: Tetrafluoroammonium perchlorate (NF₄ClO₄)
-
Apparatus:
-
High-vacuum line constructed from stainless steel or Monel, passivated with a suitable fluorinating agent (e.g., ClF₃ or F₂).
-
Reaction vessel made of a corrosion-resistant material such as stainless steel or nickel, capable of withstanding moderate pressures and temperature gradients.
-
Heating mantle or tube furnace with a programmable temperature controller.
-
A series of cold traps (U-traps) for product separation and purification, cooled with appropriate cryogenic liquids (e.g., liquid nitrogen, dry ice/acetone slush).
-
Pressure transducer or manometer for monitoring the system pressure.
-
Infrared (IR) or Mass Spectrometer (MS) for in-line analysis of gaseous products.
-
Personal Protective Equipment (PPE): Face shield, heavy-duty gloves (e.g., leather over nitrile), flame-retardant lab coat, and blast shield.
-
Experimental Procedure
-
System Preparation:
-
Assemble the vacuum line and reaction apparatus within a fume hood or an explosion-proof containment chamber.
-
Thoroughly clean and dry all components of the apparatus to remove any organic residues or moisture.
-
Passivate the entire system with a gaseous fluorinating agent to ensure all surfaces are inert.
-
Evacuate the system to a high vacuum (<10⁻³ torr) and check for leaks.
-
-
Reactant Loading:
-
In an inert atmosphere (e.g., a glovebox), carefully transfer a small, accurately weighed amount of NF₄ClO₄ into the reaction vessel. Do not exceed a few hundred milligrams for initial runs.
-
Attach the reaction vessel to the vacuum line.
-
-
Thermal Decomposition:
-
Evacuate the reaction vessel and the connected vacuum line.
-
Place the first cold trap (closest to the reaction vessel) in a cryogenic bath at a temperature that will trap FClO₄ (e.g., -196 °C with liquid nitrogen) but allow the more volatile NF₃ to pass.
-
Slowly and carefully heat the reaction vessel to the predetermined decomposition temperature. The temperature should be ramped up gradually to control the rate of decomposition.
-
Continuously monitor the pressure within the system. A sudden increase in pressure may indicate a runaway reaction.
-
The gaseous products, NF₃ and FClO₄, will pass from the reaction vessel into the cold trap.
-
-
Product Isolation and Purification:
-
Once the decomposition is complete (indicated by a return to baseline pressure), stop heating and allow the reaction vessel to cool to room temperature.
-
Isolate the cold trap containing the condensed products from the reaction vessel and the vacuum pump.
-
Slowly warm the cold trap to a temperature that allows for the fractional distillation of the products. NF₃ (b.p. -129 °C) will vaporize before FClO₄ (b.p. -16 °C).
-
The purified FClO₄ can be collected in a second, pre-weighed cold trap cooled to a temperature below its boiling point.
-
-
Characterization and Handling:
-
The identity and purity of the collected FClO₄ can be confirmed by IR or Mass Spectrometry.
-
EXTREME CAUTION: FClO₄ is a contact explosive. Do not allow it to come into contact with organic materials, reducing agents, or any incompatible substances.[1] All manipulations should be carried out remotely or behind a blast shield.
-
Safety Precautions
-
Explosion Hazard: Both NF₄ClO₄ and FClO₄ are highly energetic materials. FClO₄ is known to be a contact explosive and can detonate unpredictably.[1]
-
Personal Protective Equipment (PPE): A face shield, heavy-duty gloves, and a flame-retardant lab coat are mandatory. All operations should be conducted behind a blast shield.
-
Ventilation: The experiment must be performed in a well-ventilated fume hood or an explosion-proof chamber.
-
Material Compatibility: Use only materials that are compatible with fluorine and strong oxidizing agents. Avoid contact with organic compounds, greases, and other reducing agents.
-
Scale: Start with very small quantities of NF₄ClO₄ (milligram scale) to assess the reaction behavior before scaling up.
-
Emergency Preparedness: Have appropriate fire extinguishing equipment (for secondary fires) and emergency procedures in place.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of FClO₄.
References
Application Notes: Fluorine Perchlorate as a Potential High-Energy Component in Rocket Fuels
Disclaimer: Fluorine perchlorate (B79767) (FOClO₃) is an extremely unstable and highly explosive compound.[1] The information provided herein is for academic and research purposes only and is intended for an audience of qualified professionals. The handling of fluorine perchlorate is exceptionally dangerous and should not be attempted without extensive expertise in handling highly sensitive and explosive materials, and within a facility designed for such work.
Introduction
This compound is a covalent perchlorate containing chlorine in the +7 oxidation state and a highly sensitive O-F single bond.[1] It is an extremely unstable gas that explodes spontaneously and possesses a penetrating odor.[1] While its high oxygen and fluorine content theoretically suggests a high energy release upon decomposition, making it a subject of interest in the field of high-energy materials, its extreme instability has largely precluded its practical consideration as a rocket fuel component. This document summarizes the known properties of this compound and outlines the extensive safety protocols required for any potential research.
Physicochemical and Thermochemical Properties
A summary of the known physical and thermochemical data for this compound is presented in Table 1. Due to its extreme instability, comprehensive performance data as a rocket fuel component, such as specific impulse, is not available in the published literature.
Table 1: Physicochemical and Thermochemical Data of this compound
| Property | Value | Reference |
| Chemical Formula | FClO₄ | [1][2][3] |
| Molecular Weight | 118.45 g/mol | [2] |
| Appearance | Colorless gas | [1] |
| Melting Point | -167.3 °C | [1] |
| Boiling Point | -16 °C | [1] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +9 kcal/mol | [1] |
| Main Hazards | Highly explosive gas | [1] |
Synthesis Overview
Several methods for the synthesis of this compound have been reported, although all are extremely hazardous.
-
Fluorination of Perchloric Acid: This method involves the reaction of fluorine gas with perchloric acid.[1] F₂ + HClO₄ → FClO₄ + HF
-
Thermal Decomposition of Tetrafluoroammonium Perchlorate: This method is reported to yield very pure this compound that can be manipulated and frozen without explosion.[1] NF₄ClO₄ → NF₃ + FClO₄
Potential as a High-Energy Material
The energetic potential of this compound stems from its molecular structure, which combines a strong oxidizing perchlorate group with a highly reactive O-F bond. The decomposition would likely be highly exothermic, releasing a large amount of gaseous products.
However, its practical application is severely limited by its extreme sensitivity. Small amounts of reducing agents, such as organic compounds, can trigger explosive detonation.[1] It is also reported to explode on the slightest provocation, including contact with rough surfaces, dust, and grease, as well as upon melting or distilling.
For comparison, another fluorine-containing oxidizer, perchloryl fluoride (B91410) (FClO₃), has been investigated as a rocket fuel oxidizer.[4] It is crucial to note that perchloryl fluoride is a distinct and more stable compound than this compound.[1][4]
Experimental Protocols
EXTREME HAZARD WARNING: These protocols are generalized for handling highly sensitive and explosive materials and must be adapted with extreme caution by experts. The unpredictable nature of this compound makes any handling exceptionally dangerous.
General Safety and Handling Protocol for Highly Unstable Energetic Materials
This protocol outlines the minimum safety requirements for handling materials with extreme explosion hazards like this compound.
-
Personnel: All work must be conducted by a minimum of two highly trained and experienced personnel. Never work alone.[5]
-
Facility: Work must be performed in a specially designed facility for handling highly explosive materials, equipped with blast shields, remote manipulation capabilities, and appropriate ventilation (e.g., a dedicated perchloric acid fume hood with a wash-down system for any perchlorate-forming materials).[6]
-
Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, a full face shield over safety glasses, and heavy-duty gloves (e.g., leather) for handling equipment.[7]
-
Scale: All initial experiments must be conducted on the smallest possible scale (milligram quantities).
-
Purity: The synthesis of very pure this compound is critical, as impurities can increase its instability. The thermal decomposition of NF₄ClO₄ is noted to produce a purer product.[1]
-
Handling:
-
Avoid all sources of friction, shock, and static electricity.
-
Use only clean, smooth glassware. Avoid ground glass joints.
-
All transfers should be conducted remotely behind a blast shield.
-
Do not confine the material in a sealed vessel, as gas evolution can lead to an explosion.
-
Use non-metal tools where possible to avoid the formation of sensitive metal perchlorates.[8]
-
-
Storage: Storage of this compound is not recommended. If absolutely necessary, it should be stored at cryogenic temperatures to reduce its reactivity and in a designated explosives magazine.
-
Waste Disposal: Any material that comes into contact with this compound must be treated as explosive waste and disposed of according to established protocols for highly hazardous materials.
Protocol for Small-Scale Synthesis (Hypothetical Adaptation)
This hypothetical protocol is adapted from the reported synthesis methods and integrated with stringent safety measures.
-
Apparatus Setup:
-
Assemble the synthesis apparatus (e.g., for the thermal decomposition of NF₄ClO₄) in a designated blast-proof chamber.
-
Ensure all components are meticulously cleaned and free of any organic residues.
-
The collection vessel for FClO₄ must be cooled to cryogenic temperatures (e.g., with liquid nitrogen) to immediately freeze the product.
-
-
Synthesis Execution (Remote Operation):
-
Introduce the precursor (NF₄ClO₄) into the reaction vessel remotely.
-
Slowly and carefully apply heat according to the established procedure for thermal decomposition.
-
Monitor the reaction progress from a safe, shielded location.
-
-
Product Handling:
-
The synthesized FClO₄ should be kept frozen at all times.
-
Any subsequent manipulation or analysis must be performed remotely on extremely small, cryogenically maintained samples.
-
Visualizations
Caption: Chemical structure of this compound (FOClO₃).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (F(ClO4)) | ClFO4 | CID 13022374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Perchloryl fluoride - Wikipedia [en.wikipedia.org]
- 5. Perchloric Acid – EAS Safety Information Site [ssl.eas.ualberta.ca]
- 6. concordia.ca [concordia.ca]
- 7. research.arizona.edu [research.arizona.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
safety precautions for storing and transporting fluorine perchlorate
Application Notes and Protocols for Fluorine Perchlorate (B79767)
Disclaimer: Fluorine perchlorate (FOClO₃) is an extremely unstable and dangerously explosive compound.[1][2] It is highly sensitive to the slightest provocation, including contact with rough surfaces, dust, grease, and organic materials, and can explode spontaneously.[2] These application notes are intended for informational purposes only for researchers, scientists, and drug development professionals who must be aware of its properties for safety and hazard identification. The synthesis, storage, and transportation of this compound should be avoided. Any handling must be conducted only by highly trained personnel in specialized facilities equipped for dangerously reactive materials.
Hazard Identification and Properties
This compound is a colorless gas with a pungent, acrid odor.[2] It is a powerful oxidizing agent and poses a severe explosion hazard.[1] Even in trace amounts, it is harmful and attacks the lungs.[2]
Key Hazards:
-
Extreme Instability: Explodes spontaneously and unpredictably.[1]
-
Sensitivity: Detonates on contact with reducing agents, organic compounds, dust, grease, and rough surfaces.[1][2]
-
High Reactivity: It is a strong oxidant.[1]
-
Toxicity: Harmful to the respiratory system.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citation |
| Chemical Formula | FClO₄ | [1] |
| Molecular Weight | 118.45 g/mol | [2] |
| Appearance | Colorless gas | [2] |
| Odor | Pungent, acrid | [2] |
| Boiling Point | -16 °C (3 °F; 257 K) | [1] |
| Melting Point | -167.3 °C (−269.1 °F; 105.8 K) | [1] |
| Main Hazards | Highly explosive gas | [1] |
Safety Precautions and Handling
Due to its extreme instability, there are no standard protocols for the routine storage and transportation of this compound. The primary safety precaution is to avoid its production and handling. For any research context where its accidental presence is suspected, the following precautions, derived from handling other highly reactive fluorine compounds, must be considered the absolute minimum.
Personal Protective Equipment (PPE):
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[3] For any potential exposure, a complete protective suit, including self-contained breathing apparatus, is necessary.[4]
-
Hand Protection: Neoprene gloves should be worn. Ensure gloves are clean and free of any grease or oil.[3]
-
Eye Protection: Tightly sealed safety goggles are required. A face shield is also recommended.[3]
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) is essential due to the high toxicity and reactivity of the gas.[4]
Engineering Controls:
-
All work must be conducted in a specialized, reinforced fume hood or a gas handling cabinet designed for explosive materials.[3]
-
The work area must have extensive ventilation.[3]
-
Eyewash stations and safety showers must be readily accessible.[3]
-
All equipment must be made of compatible materials, thoroughly cleaned, dried, degreased, and purged with an inert gas before use.[3]
Storage and Transportation
Standard storage and transportation of this compound are not feasible due to its inherent instability. Any accidentally synthesized this compound should be disposed of immediately by qualified personnel. If temporary holding is absolutely unavoidable, it must be kept at cryogenic temperatures and in a designated, isolated, and explosion-proof area.
Experimental Protocols: Emergency Response
The following protocols are for emergency situations involving a suspected release of this compound.
Protocol 4.1: Response to a Suspected Leak or Spill
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Isolate: Isolate the area and prevent entry.
-
Ventilate: If it can be done remotely and safely, maximize ventilation in the area to disperse the gas.
-
Alert: Notify the institution's emergency response team and hazardous materials experts.
-
Do Not Approach: Do not approach the suspected leak without a full-body protective suit and SCBA.
-
Decontamination: Decontamination procedures should be developed in consultation with chemical safety experts and may involve remote neutralization with appropriate reagents.
Visualizations
Diagram 1: Logical Workflow for Pre-Handling Safety Assessment
Caption: Pre-handling decision workflow for this compound.
Diagram 2: Emergency Response for Suspected this compound Release
Caption: Emergency response plan for a this compound release.
References
Application Notes and Protocols: Reaction of Fluorine Perchlorate with Tetrafluoroethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the reaction of fluorine perchlorate (B79767) (FOClO₃) with tetrafluoroethylene (B6358150) (C₂F₄). This reaction results in the formation of 2-(perchloryloxy)pentafluoroethane (CF₃CF₂OClO₃), a highly energetic and reactive compound. The addition of the perchloryloxy group to a fluoroalkane backbone offers potential for the synthesis of novel energetic materials and specialized fluorinated intermediates.
Fluorine perchlorate is an extremely powerful oxidizing agent and is highly explosive, demanding specialized handling procedures and equipment.[1] Tetrafluoroethylene is a flammable and reactive gas that can polymerize explosively.[2][3][4] Therefore, the procedures outlined herein are intended for experienced researchers in specialized laboratory settings equipped to handle such hazardous materials.
Reaction Overview
The reaction proceeds via the addition of this compound across the double bond of tetrafluoroethylene. The generally accepted, though not definitively proven, mechanism is a free radical addition.[1]
Reaction:
F₂C=CF₂ + FOClO₃ → CF₃CF₂OClO₃
Tetrafluoroethylene + this compound → 2-(perchloryloxy)pentafluoroethane
Safety Precautions and Handling
WARNING: This reaction involves extremely hazardous materials and should only be attempted by highly trained personnel in a specialized laboratory environment designed for handling explosive and reactive compounds. A thorough risk assessment must be conducted before commencing any experimental work.
3.1. This compound (FOClO₃)
-
Hazards: Extremely explosive, shock-sensitive, and a powerful oxidizing agent.[1] It can detonate spontaneously, especially in the presence of organic materials or reducing agents.[1] It is also highly toxic upon inhalation.[5]
-
Handling:
-
Synthesize in situ or use with extreme caution if stored.
-
Work in a dedicated, certified fume hood or a glovebox with a blast shield.
-
All equipment must be scrupulously clean, dry, and free of organic residues.
-
Use materials of construction that are compatible with this compound (e.g., certain passivated metals and fluoropolymers).
-
Avoid contact with incompatible materials such as organic compounds, reducing agents, finely divided metals, and alcohols.[5]
-
Personnel must wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, blast shield, face shield, and specialized gloves.[5][6]
-
3.2. Tetrafluoroethylene (C₂F₄)
-
Hazards: Highly flammable gas that can form explosive mixtures with air.[7] It can undergo spontaneous and violent polymerization, especially in the presence of air or initiators.[2][3] It is also a suspected carcinogen.[4]
-
Handling:
-
Typically supplied as a stabilized gas in cylinders.
-
Use in a well-ventilated area, preferably within a fume hood.
-
Employ explosion-proof equipment and lighting.[7]
-
Prevent the formation of explosive peroxides by excluding air.[3]
-
Ground all equipment to prevent static discharge.
-
Personnel should wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]
-
Experimental Protocol: Synthesis of 2-(perchloryloxy)pentafluoroethane
Note: The following protocol is a generalized procedure based on the known reactivity of the involved substances. Specific parameters may need to be optimized. Due to the lack of detailed published procedures, this protocol emphasizes safety and control over yield.
4.1. Materials and Equipment
-
This compound (FOClO₃) source (in situ generation or from a specialized supplier)
-
Tetrafluoroethylene (C₂F₄), stabilized
-
Inert solvent (e.g., perfluorocarbon solvent, meticulously dried)
-
Low-temperature reaction vessel with a magnetic stirrer, constructed from compatible materials
-
Cryostat for low-temperature control
-
Gas handling system for controlled delivery of C₂F₄
-
Vacuum line for inert atmosphere operations
-
Blast shield and other appropriate safety equipment
4.2. Procedure
-
System Preparation:
-
Thoroughly clean and dry all glassware and equipment. Passivate metal surfaces where necessary.
-
Assemble the reaction setup within a certified fume hood with a blast shield.
-
Purge the entire system with an inert gas (e.g., argon or nitrogen) to remove all traces of air and moisture.
-
-
Reaction Setup:
-
Cool the reaction vessel to a low temperature, typically between -80 °C and -40 °C, using a cryostat.
-
Introduce the inert solvent into the reaction vessel under a positive pressure of the inert gas.
-
Slowly and carefully introduce a known amount of this compound into the cooled solvent with gentle stirring.
-
-
Addition of Tetrafluoroethylene:
-
Slowly bubble a controlled stream of tetrafluoroethylene gas through the solution of this compound.
-
Maintain a constant low temperature throughout the addition.
-
Monitor the reaction progress (e.g., by observing the disappearance of reactants, if analytical techniques are available and safe to use).
-
-
Reaction Quenching and Work-up (Extreme Caution Advised):
-
Once the reaction is deemed complete, very slowly and carefully raise the temperature of the reaction mixture.
-
Any unreacted this compound must be destroyed. This is a hazardous step and should be approached with a carefully designed quenching procedure (e.g., reaction with a suitable, controlled quenching agent).
-
Isolate the product by carefully removing the solvent under reduced pressure at low temperature.
-
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value |
| Reaction Temperature | -78 °C |
| Reaction Pressure | Atmospheric |
| Solvent | Perfluorohexane |
| Concentration of FOClO₃ | 0.1 M |
| Flow Rate of C₂F₄ | 10 mL/min |
| Reaction Time | 2 hours |
| Hypothetical Yield | 60-70% |
Table 2: Spectroscopic Data for 2-(perchloryloxy)pentafluoroethane (Hypothetical)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹⁹F NMR | δ (ppm): -82 (t, 3F, CF₃), -115 (q, 2F, CF₂) |
| ¹⁷O NMR | δ (ppm): Broad signals characteristic of ClO₃ and O-C groups |
| IR Spectroscopy | ν (cm⁻¹): Strong absorptions for C-F bonds (1100-1300), strong absorptions for the ClO₃ group (1200-1250, 1030-1050) |
| Mass Spectrometry (EI) | m/z: [M-ClO₃]⁺, [CF₃CF₂]⁺, [CF₃]⁺, [ClO₃]⁺ |
Application Notes
The product, 2-(perchloryloxy)pentafluoroethane, is a highly energetic molecule due to the presence of the perchloryloxy group. Its potential applications are primarily in the field of energetic materials and as a specialized chemical intermediate.
-
High-Energy Materials: The compound could be investigated as a component in advanced propellants and explosives, where its high oxygen content and the energetic nature of the perchlorate group could contribute to high performance.
-
Chemical Synthesis: It could serve as a precursor for the synthesis of other functionalized fluoroalkanes. The perchloryloxy group can potentially be displaced by other nucleophiles, although such reactions would be hazardous and require careful control.
-
Fluorination Chemistry: While not a direct fluorinating agent in the traditional sense, the study of its decomposition and reactivity could provide insights into new fluorination pathways.
-
Drug Development: Due to its extreme reactivity and instability, direct applications in drug development are highly unlikely. However, understanding the synthesis and reactivity of such molecules can contribute to the broader knowledge base of organofluorine chemistry, which is highly relevant to the pharmaceutical industry.
Visualizations
Reaction Pathway
Caption: Proposed radical addition pathway for the reaction.
Experimental Workflow
Caption: A simplified workflow for the synthesis of 2-(perchloryloxy)pentafluoroethane.
Conclusion
The reaction of this compound with tetrafluoroethylene provides a route to the novel and highly energetic compound 2-(perchloryloxy)pentafluoroethane. The extreme hazards associated with the reactants necessitate stringent safety protocols and specialized equipment. While detailed experimental data is scarce, the information provided in this document serves as a foundational guide for researchers interested in exploring this challenging but potentially rewarding area of chemistry. Further research is required to fully characterize the product and explore its applications.
References
- 1. TETRAFLUOROETHYLENE | Occupational Safety and Health Administration [osha.gov]
- 2. Tetrafluoroethylene | C2F4 | CID 8301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 4. nj.gov [nj.gov]
- 5. nj.gov [nj.gov]
- 6. PERCHLORYL FLUORIDE [training.itcilo.org]
- 7. ICSC 1779 - TETRAFLUOROETHYLENE [inchem.org]
Application Notes and Protocols for the Safe Management of Fluorine Perchlorate Residues
Disclaimer: Fluorine perchlorate (B79767) (FClO₄) is an extremely unstable and dangerously explosive gas.[1][2] It is highly sensitive to the slightest provocation, including contact with rough surfaces, dust, grease, reducing agents, and even changes in temperature or state.[1][2] There are no established safe protocols for the routine laboratory disposal of fluorine perchlorate residues through chemical neutralization by researchers, scientists, or drug development professionals. The only safe and acceptable method of disposal is through detonation or specialized thermal decomposition conducted by highly trained explosive ordnance disposal (EOD) professionals or a licensed energetic waste management company.[3][4][5][6]
These application notes are intended to provide a framework for the safe management and emergency response related to this compound, emphasizing hazard recognition, risk mitigation, and the mandatory procedures for engaging professional disposal services.
Hazard Identification and Data Presentation
This compound is a strong oxidant and possesses a highly sensitive O-F single bond, contributing to its extreme instability.[1] Even small amounts of reducing agents, such as organic compounds, can trigger explosive detonation.[1] Accidental synthesis is possible if precursors like fluorine and perchloric acid are mixed improperly.[1]
Table 1: Physical and Chemical Hazard Data for this compound
| Property | Value | Citation |
| Chemical Formula | FClO₄ | [1] |
| Appearance | Colorless gas | [2] |
| Odor | Pungent, acrid | [2] |
| Boiling Point | -16 °C (3 °F; 257 K) | [1] |
| Melting Point | -167.3 °C (−269.1 °F; 105.8 K) | [1] |
| Primary Hazards | Highly explosive gas, strong oxidant | [1] |
| Explosive Triggers | Shock, friction, heat, contact with reducing agents, rough surfaces, dust, grease | [1][2][7] |
| Decomposition Products | Oxygen halides, interhalogen compounds, and other hazardous substances | [1] |
Experimental Protocols: Management and Emergency Response
Given the extreme hazards, standard experimental protocols for disposal are not applicable. The following protocols focus on risk assessment, prevention of formation, and emergency procedures.
2.1. Protocol for Risk Assessment and Prevention
-
Avoid Synthesis: The primary protocol is to design experiments to completely avoid the formation of this compound.
-
Precursor Control: Maintain strict control over precursors such as fluorine gas and perchloric acid to prevent accidental mixing.[1]
-
Incompatible Materials: Be aware of materials incompatible with fluorine and perchlorates. A comprehensive chemical compatibility chart should be consulted before any experiment involving potential precursors.
-
Engineering Controls: All work with highly energetic materials should be conducted in a specialized, remote-handling facility designed for explosive substances. This includes the use of blast shields and remote manipulators.
2.2. Protocol for Suspected Presence of this compound Residues
-
DO NOT ATTEMPT TO HANDLE OR NEUTRALIZE.
-
Immediate Evacuation: If the presence of this compound is suspected, evacuate all personnel from the laboratory and surrounding areas.
-
Isolate the Area: Prevent all access to the affected area.
-
Contact Authorities: Immediately contact your institution's Environmental Health and Safety (EHS) office and the local fire department or bomb squad (EOD unit).
-
Provide Information: Be prepared to provide first responders with all available information regarding the suspected materials and the process that may have generated the this compound.
Mandatory Visualization: Disposal Workflow
The logical workflow for the "disposal" of this compound is a decision tree that prioritizes safety and professional intervention.
Caption: Workflow for the safe management of this compound residues.
This workflow diagram illustrates the mandatory steps to be taken in the event of known or suspected this compound residues. The process emphasizes immediate risk assessment, isolation of the hazard, and prompt notification of professional emergency and disposal services. Under no circumstances should laboratory personnel attempt to handle or dispose of the material themselves.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Explosive & Energetic Waste Management | PCI | USA [pollutioncontrolinc.com]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. Energetic Explosive Waste Disposal in Houston, TX [eigus.com]
- 6. Explosives Disposal - Josef Meissner GmbH & Co. KG [josefmeissner.com]
- 7. Stabilization of Explosive and Energetic Materials : USDA ARS [ars.usda.gov]
Application of Perchloryl Fluoride (FClO4) in Low-Temperature Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perchloryl fluoride (B91410) (FClO4) is a powerful and versatile electrophilic fluorinating agent that has been utilized in organic synthesis since the 1960s.[1] Its application in low-temperature chemical synthesis is particularly valuable for the introduction of fluorine into sensitive molecular architectures, minimizing side reactions and enhancing selectivity. This document provides detailed application notes and experimental protocols for the use of FClO4 in low-temperature fluorination reactions, with a focus on the synthesis of fluorinated steroids and the fluorination of carbanionic species.
Core Concepts and Safety Information
Perchloryl fluoride is a toxic and reactive gas that requires careful handling in a well-ventilated fume hood.[2] Reactions with FClO4 are often conducted at low temperatures to control reactivity and prevent potential explosions, which have been reported at temperatures as low as -40°C.[3] It is crucial to use FClO4 with appropriate safety precautions, including the use of protective equipment and adherence to established laboratory safety protocols.
I. Electrophilic Fluorination of Steroids
The introduction of fluorine into the steroid scaffold can significantly modulate biological activity, making it a key strategy in drug development.[4] Perchloryl fluoride has been successfully employed for the low-temperature fluorination of 3-keto steroids through the activation of the α-position via enamine or enol ether intermediates.
Application Note: Fluorination of 3-Keto Steroids via Enamines
The reaction of enamines derived from 5α-saturated 3-ketosteroids with perchloryl fluoride at low temperatures provides a regioselective method for the synthesis of 2α-fluoro-3-ketosteroids. The reaction is typically rapid and proceeds in good yield.
Experimental Workflow: Fluorination of a Steroid Enamine
Caption: General workflow for the low-temperature fluorination of a 3-keto steroid via its enamine derivative.
Quantitative Data for Steroid Fluorination
| Substrate | Activating Group | Reagents & Conditions | Product | Yield | Reference |
| 3-(Pyrrolidin-1-yl)estra-3,5-dien-17β-ol | Enamine | FClO4, Methanol (B129727), -25 to -35 °C | 4β-Fluoro-3α-methoxyestr-5-ene-3β,17β-diol | High | [3] |
| Testosterone enol diacetate | Enol Acetate | FClO4, Aqueous dioxane | 6α- and 6β-Fluorotestosterone 17-acetate | Major | [3] |
Detailed Experimental Protocol: Fluorination of 3-(Pyrrolidin-1-yl)estra-3,5-dien-17β-ol[3]
-
Dissolution of Substrate: Dissolve the steroid enamine, 3-(pyrrolidin-1-yl)estra-3,5-dien-17β-ol, in methanol in a three-necked flask equipped with a stirrer, a gas inlet tube, and a thermometer.
-
Cooling: Cool the solution to a temperature between -25 °C and -35 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Introduction of FClO4: Bubble a stream of perchloryl fluoride gas, diluted with nitrogen, through the cooled solution. The flow rate and duration will depend on the scale of the reaction and should be carefully monitored.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a suitable quenching agent, such as aqueous sodium bisulfite solution, while maintaining the low temperature.
-
Work-up: Allow the reaction mixture to warm to room temperature. Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4β-fluoro-3α-methoxyestr-5-ene-3β,17β-diol.
II. Electrophilic Fluorination of Carbanions
Perchloryl fluoride is an effective reagent for the low-temperature fluorination of carbanions generated from active methylene (B1212753) compounds. This approach provides access to a variety of α-fluorinated products. The reactions are typically performed at very low temperatures to ensure the stability of the carbanionic intermediates and to control the reactivity of the fluorinating agent.
Application Note: Fluorination of Active Methylene Compounds
The generation of a carbanion from an active methylene compound, followed by quenching with perchloryl fluoride at low temperature, allows for the direct introduction of a fluorine atom at the α-position. A range of bases can be used to generate the carbanion, and the choice of solvent is critical for the stability of the intermediate and the success of the reaction.
Logical Relationship: Key Parameters in Carbanion Fluorination
Caption: Key experimental parameters influencing the low-temperature fluorination of active methylene compounds.
Quantitative Data for Carbanion Fluorination
| Substrate | Base / Conditions | Product | Yield | Reference |
| Norbornadiene derivative (for prostaglandin (B15479496) synthesis) | Not specified, reaction in THF at -78 °C | Mixture of two isomeric α-fluoro esters | 1:1 mixture | [3] |
| 7-Aminodeacetoxycephalosporanic acid tert-butyl ester Schiff base | Potassium tert-butoxide, -50 °C | 7-(Benzylideneamino)-7-fluorodeacetoxycephalosporanic acid tert-butyl ester | High | [3] |
Detailed Experimental Protocol: General Procedure for the Fluorination of a Carbanion at Low Temperature[3]
-
Apparatus Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a septum for the introduction of reagents.
-
Solvent and Substrate Addition: Add a suitable anhydrous solvent (e.g., tetrahydrofuran) to the flask, followed by the active methylene compound.
-
Cooling: Cool the solution to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Carbanion Formation: Slowly add a solution of a strong base (e.g., lithium diisopropylamide (LDA) in THF) to the cooled solution of the substrate. Stir the mixture at this temperature for a specified time to ensure complete formation of the carbanion.
-
Fluorination: Introduce perchloryl fluoride gas, diluted with an inert gas like nitrogen, into the reaction mixture via a cannula or a gas dispersion tube. Alternatively, a pre-prepared saturated solution of FClO4 in a suitable solvent can be added slowly.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction at low temperature by adding a proton source, such as saturated aqueous ammonium (B1175870) chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. All work with perchloryl fluoride must be conducted with extreme caution by trained personnel in a suitable laboratory environment.
References
techniques for manipulating fluorine perchlorate without explosion
Foreword: Extreme Hazard Warning
Fluorine perchlorate (B79767) (FOClO₃) is an exceptionally unstable and hazardous compound.[1] It is a powerful oxidizing agent and is treacherously explosive, capable of detonation from slight provocations such as contact with rough surfaces, dust, grease, or even upon melting or distillation.[2] Manipulation of this substance should not be attempted by anyone other than highly experienced researchers operating in specialized facilities equipped for handling extremely reactive and explosive materials. The information provided herein is intended for educational and safety awareness purposes only and does not constitute a recommendation or protocol for the synthesis or manipulation of this compound.
Physicochemical and Hazard Profile
Fluorine perchlorate is a colorless gas with a pungent odor at standard conditions.[2][3] Its instability is attributed to the highly sensitive O-F single bond and the chlorine atom in its highest oxidation state (+7).[1]
Table 1: Properties and Hazards of this compound
| Property | Value | Citation |
| Chemical Formula | FClO₄ | [1][2] |
| Molecular Weight | 118.45 g/mol | [2][4] |
| Melting Point | -167.3 °C | [1][2] |
| Boiling Point | -16 °C | [1][3] |
| Primary Hazards | Extremely explosive gas, strong oxidant | [1] |
| Detonation Triggers | Spontaneous, contact with reducing agents (e.g., organic compounds), dust, grease, rough surfaces, shock, melting, distillation.[1][2] | |
| Toxicity | Attacks the lungs even in trace amounts.[2] |
Principles for Handling Highly Reactive Chemicals
Given the extreme danger of this compound, specific experimental protocols are not provided. Instead, this section outlines the fundamental principles and engineering controls required when handling any highly reactive or explosive chemical. These represent the absolute minimum safety considerations.
Core Safety Principles
-
Minimize Quantity: The amount of reactive chemical used or synthesized should be restricted to the smallest quantity necessary, ideally not exceeding 0.5 g of reactants in a single run.[5]
-
No Solo Work: Never work alone when handling highly reactive chemicals; the "buddy system" is mandatory.[5]
-
Prior Approval: All work involving such materials must be approved by a laboratory supervisor or principal investigator before initiation.[5]
-
Hazard Assessment: A thorough hazard assessment is crucial to understand the potential energy of the chemicals and the conditions under which that energy could be released.[6] Mitigation plans for worst-case scenarios must be in place.[6]
Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and PPE are critical to mitigate the risks of explosion and exposure.
-
Ventilation: All manipulations must be conducted in a chemical fume hood or, for air-sensitive materials, a glove box under an inert atmosphere.[7][8]
-
Containment and Shielding: Use shields, barricades, and other protective barriers whenever there is a possibility of explosion.[5][9] Glass equipment operated under pressure or vacuum must be shielded or taped to prevent shattering.[5][9]
-
Temperature Control: A reliable mechanism for precise temperature control and heat dissipation is essential to prevent thermal runaway reactions.[7][9]
Table 2: Required PPE for Handling Highly Reactive Chemicals
| PPE Item | Specification | Citation |
| Eye Protection | Splash goggles and a face shield with throat protection. | [5][7] |
| Hand Protection | Heavy, chemical-resistant gloves (e.g., butyl rubber, neoprene). | [7] |
| Body Protection | A flame-resistant (e.g., Nomex) or 100% cotton lab coat. Synthetic materials should not be worn. | [5][7] |
| Respiratory | Use of local exhaust or breathing protection may be required. | [10] |
Incompatible Materials and Storage
This compound is a powerful oxidant that reacts explosively with a wide range of substances.[1]
-
Reducing Agents: Contact with even small amounts of reducing agents, including most organic compounds, can trigger detonation.[1]
-
Combustible Materials: It reacts violently with combustible materials, causing fire and explosion hazards.[10]
-
Storage: Highly reactive chemicals must be segregated from incompatible materials, particularly flammables and combustibles.[5][7] Storage should be in a cool, well-ventilated area, and containers must be tightly sealed.[11]
Logical Workflow for Risk Assessment
A systematic risk assessment is mandatory before any operation involving a highly reactive substance. The following diagram illustrates a logical workflow for this process.
Caption: Risk assessment workflow for highly reactive chemicals.
Emergency Procedures
In the event of an incident, immediate and correct response is critical.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with water for at least 15 minutes.[9] For contact with the liquefied gas, treat for frostbite by rinsing with plenty of water but do not remove clothing.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek medical attention.[9]
-
Inhalation: Move the victim to fresh air and seek immediate medical attention.
-
-
Spill/Release: Evacuate the danger area immediately.[10] Ensure proper ventilation.[10] Personal protective equipment, including a self-contained breathing apparatus, is required for response personnel.[10]
-
Fire: While the substance is not combustible, it is a powerful oxidizer that enhances the combustion of other materials.[10] In case of a fire in the surroundings, all extinguishing agents are allowed. Keep cylinders cool by spraying with water to prevent explosion.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. This compound [chemister.ru]
- 4. This compound (F(ClO4)) | ClFO4 | CID 13022374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. ICSC 1114 - PERCHLORYL FLUORIDE [inchem.org]
- 11. nj.gov [nj.gov]
Application Notes and Protocols: Use of Inert Moderators in Fluorine Perchlorate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorine perchlorate (B79767) (FClO₄) is a highly energetic and unstable inorganic compound. Its synthesis is fraught with significant safety challenges due to its propensity to explode. This document provides an overview of the synthesis of fluorine perchlorate with a focus on the use of inert moderators to improve safety and handling. It includes available experimental protocols, a summary of suitable moderators, and a critical discussion of the compound's relevance—or lack thereof—to modern drug development. A safer alternative, perchloryl fluoride (B91410) (FClO₃), is also discussed in the context of its application as a fluorinating agent in medicinal chemistry.
Introduction: The Nature of this compound
This compound (FOClO₃) is an extremely reactive and explosive gas, representing a significant laboratory hazard.[1] It is characterized by a sensitive O-F single bond and chlorine in a +7 oxidation state, making it a powerful oxidant.[1] The compound can detonate spontaneously upon contact with reducing agents, organic materials, or even slight physical provocations like friction or melting.[1][2] Due to its extreme instability, this compound has no direct applications in drug development or any other industrial process. Its study is primarily of academic interest in the field of high-energy materials.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, including the reaction of fluorine gas with aqueous perchloric acid and the thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF₄ClO₄).[1] A key development in mitigating the hazards associated with its synthesis is the use of inert moderators.
The Role of Inert Moderators
The primary function of an inert moderator is to act as a heat sink, absorbing the heat generated during the exothermic fluorination reaction and thereby reducing the risk of explosion. The moderator also serves to dilute the reactants, preventing the accumulation of a critical concentration of the explosive product. A patent by Grakauskas describes a method for preparing this compound by reacting elemental fluorine with a perchlorate salt in the presence of a "substantially inert" liquid moderator. The term "substantially inert" refers to a material that is less reactive with fluorine than the perchlorate salt being fluorinated.
Summary of Inert Moderators and Reaction Conditions
While the literature, particularly patent filings, describes the use of various moderators, precise quantitative yields for comparative purposes are not well-documented. The provided data is largely qualitative.
| Inert Moderator | Perchlorate Salt | Reaction Conditions | Reported Yield | Reference |
| Water | Alkali Metal Perchlorate (e.g., NaClO₄) | Introduction of fluorine gas into an aqueous solution. | Not specified | US3639102A |
| Lower Alkanols (e.g., Ethanol) | Potassium Nitrite (for Nitryl Fluoride, analogous process) | Fluorine diluted with Helium passed through an ethanolic solution at 0-15°C. | Not specified for FClO₄ | US3639102A |
| Diethyl Ether | Nickel Perchlorate | Fluorination carried out under conditions described for other salts. | Product confirmed by IR | US3639102A |
| Carbon Tetrachloride | Nickel Perchlorate | Repetition of the diethyl ether experiment with CCl₄ as moderator. | "Good yield" | US3639102A |
Note: The weight ratio of the moderator to the perchlorate salt is recommended to be in the range of 0.5 to 200.
Experimental Protocols
The following protocols are adapted from the method described by Grakauskas in U.S. Patent 3,639,102A. Extreme caution is advised, and these syntheses should only be attempted by experienced chemists in a specialized laboratory equipped for handling explosive and highly reactive materials.
General Protocol for Fluorination in an Inert Moderator
This protocol outlines the general setup for the synthesis of this compound using an inert moderator.
-
Apparatus Setup:
-
A reaction vessel equipped with a gas inlet tube, a stirrer, a thermometer, and a gas outlet is required. The outlet should be connected to a cold trap to collect the product and then to a system for neutralizing unreacted fluorine.
-
All equipment must be scrupulously cleaned, dried, and passivated for use with elemental fluorine.
-
-
Reaction Mixture Preparation:
-
The chosen perchlorate salt is dissolved or suspended in the selected inert moderator within the reaction vessel.
-
The mixture is cooled to the desired reaction temperature (e.g., 0-15°C).
-
-
Fluorination:
-
A stream of elemental fluorine, typically diluted with an inert gas such as helium or nitrogen, is bubbled through the reaction mixture with vigorous stirring.
-
The reaction temperature must be carefully monitored and controlled throughout the addition of fluorine.
-
-
Product Isolation:
-
The gaseous product, this compound, exits the reaction vessel along with the inert gas stream.
-
The product is collected by condensation in a cold trap maintained at a temperature below its boiling point (-16°C).
-
Example: Synthesis using an Aqueous Moderator
This specific example involves the fluorination of an aqueous solution of an alkali metal perchlorate.
-
An aqueous solution of sodium perchlorate is placed in the reaction vessel.
-
The solution is cooled and maintained at a low temperature.
-
Fluorine gas is introduced into the solution to initiate the reaction, producing this compound.
-
The this compound gas is recovered from the effluent stream.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound using an inert moderator.
Caption: Experimental workflow for this compound synthesis.
Relevance to Drug Development: A Critical Perspective
As previously stated, this compound (FClO₄) is far too unstable and hazardous for any application in drug discovery or development. However, the broader field of fluorination chemistry is of paramount importance to the pharmaceutical industry. The introduction of fluorine atoms into drug candidates can significantly alter their metabolic stability, binding affinity, and bioavailability.
A related but much more stable compound, perchloryl fluoride (FClO₃) , has been used as an electrophilic fluorinating agent in organic synthesis.[3] It was one of the first industrially relevant reagents for producing fluorinated steroids.[3] While still a hazardous material, its comparative stability makes it a useful, albeit increasingly replaced, tool in the medicinal chemist's arsenal.
The strategic incorporation of fluorine is a key technique in drug design. The diagram below illustrates this concept.
Caption: Role of fluorination in drug candidate optimization.
Safety Precautions
The handling of this compound and its precursors requires stringent safety protocols.
-
Extreme Hazard: this compound is highly explosive and toxic.[1][2]
-
Specialized Equipment: All work must be conducted in a specialized, reinforced fume hood or glovebox designed for handling explosive materials.
-
Personal Protective Equipment (PPE): Full-body protection, including a blast shield, face shield, and appropriate gloves, is mandatory.
-
Material Compatibility: Only use materials that are compatible with fluorine and this compound. Avoid all organic materials, greases, and reducing agents.
-
Emergency Preparedness: An emergency plan must be in place, and all personnel must be trained in the appropriate procedures for handling accidental releases or detonations.
Conclusion
The use of inert moderators represents a critical safety enhancement in the synthesis of the highly hazardous compound this compound. While protocols exist, the lack of detailed quantitative data in the public domain reflects the significant risks involved. For professionals in drug development, it is crucial to understand that this compound is not a viable tool. Instead, the principles of fluorination are applied through much safer and more selective reagents to enhance the properties of pharmaceutical compounds.
References
Application Notes and Protocols for the Characterization of Fluorine Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Fluorine perchlorate (B79767) (FOClO₃) is an extremely unstable and highly explosive compound.[1] All handling and characterization must be performed by experienced personnel in a specialized laboratory equipped with appropriate safety measures, including remote handling capabilities and blast shields. This document provides an overview of potential analytical methods and should not be considered a substitute for a thorough risk assessment and consultation with safety experts.
Introduction
Fluorine perchlorate is a powerful oxidizing agent of significant interest in high-energy materials research. Its characterization is essential for understanding its properties and potential applications. However, its extreme reactivity and tendency to detonate spontaneously present significant analytical challenges.[1] This document outlines potential analytical methods for the characterization of this compound, with a strong emphasis on safety protocols. The methodologies described are largely adapted from procedures for related but more stable compounds due to the scarcity of direct experimental data for this compound.
Safety First: Handling Protocols
Due to the extreme hazards associated with this compound, stringent safety protocols are paramount.
-
Synthesis and Handling: Synthesis should only be attempted on a small scale by expert chemists. One reported method involves the thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF₄ClO₄), which is noted to yield a pure product that can be handled and frozen without explosion.[1]
-
Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including a blast shield, face shield, heavy-duty gloves, and flame-resistant laboratory coat. Remote handling is strongly advised.
-
Environment: All operations must be conducted in a specialized, well-ventilated fume hood designed for explosive materials. The apparatus should be free of organic materials, grease, and rough surfaces that could trigger detonation.[1]
-
Sample Preparation: Due to its instability in pure form, analyses are often performed on dilute solutions. A 50% solution in Freon-11 (trichlorofluoromethane) has been reported to be relatively stable for spectral analysis.[2]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for identifying fluorine-containing compounds.[3]
Experimental Protocol (Adapted):
-
Sample Preparation: In a controlled environment, carefully prepare a dilute solution (e.g., 50% in Freon-11) of this compound in a high-pressure NMR tube.[2] Freon-11 can also serve as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer equipped with a fluorine probe.
-
Data Acquisition:
-
Data Analysis:
-
Determine the chemical shift of the fluorine resonance.
-
The reported ¹⁹F chemical shift for this compound is -225.9 ppm relative to CFC₃.[2]
-
Quantitative Data: ¹⁹F NMR
| Compound | Solvent | Chemical Shift (ppm vs. CFC₃) |
| This compound | Freon-11 | -225.9 |
Table 1: ¹⁹F NMR Chemical Shift of this compound.[2]
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the molecular structure and bonding within this compound.
Experimental Protocol (Adapted for Gas-Phase IR):
-
Sample Preparation: Due to its gaseous nature at room temperature and extreme reactivity, the sample must be handled in a specialized gas cell. A 5-cm Monel cell with NaCl windows, sealed vacuum-tight with Fluorolube wax, has been used.[2]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is suitable for this analysis.
-
Data Acquisition:
-
Carefully introduce a low pressure of this compound gas into the sample cell.
-
Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify and assign the characteristic absorption bands.
-
Quantitative Data: Vibrational Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |
| 1298 | Antisymmetric ClO₃ stretch | IR |
| 1049 | Symmetric ClO₃ stretch | IR |
| 885 | O-F stretch | IR |
| 666 | Cl-O stretch | IR |
Table 2: Infrared Absorption Bands of this compound.[2]
Note: The complete Raman spectra of gaseous this compound have also been reported and analyzed, providing further insight into its vibrational modes.[4]
Chromatographic Analysis (Adapted Methods)
Direct chromatographic analysis of this compound is not documented due to its instability. However, methods for the analysis of the perchlorate anion and reactive fluorine compounds can be adapted for the analysis of its decomposition products or for the quantification of the perchlorate moiety in a stabilized form.
Ion Chromatography (for Perchlorate Anion)
This method is suitable for the determination of the perchlorate anion, a potential hydrolysis or decomposition product of this compound.
Experimental Protocol (Adapted from EPA Method 314.0):
-
Sample Preparation: Carefully hydrolyze a known quantity of the this compound sample in a controlled aqueous environment to convert it to perchlorate anions. Neutralize the solution as needed.
-
Instrumentation: An ion chromatograph equipped with a conductivity detector is required.
-
Chromatographic Conditions:
-
Column: A suitable anion exchange column (e.g., Dionex IonPac AS16).
-
Eluent: A sodium hydroxide (B78521) or sodium carbonate/bicarbonate solution.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection: Suppressed conductivity.
-
-
Calibration: Prepare a series of standard solutions of a stable perchlorate salt (e.g., sodium perchlorate) and generate a calibration curve.
-
Analysis: Inject the prepared sample and quantify the perchlorate concentration based on the calibration curve.
Thermal Analysis
Thermal analysis techniques can provide information on the decomposition behavior of this compound. Extreme caution is mandatory as thermal stress can easily lead to detonation.
Experimental Protocol (Conceptual - Extreme Hazard):
-
Instrumentation: A differential scanning calorimeter (DSC) and a thermogravimetric analyzer (TGA) are used. The instruments must be housed in a blast-proof enclosure.
-
Sample Preparation: A very small, accurately weighed sample is placed in a hermetically sealed pan.
-
Data Acquisition:
-
DSC: The sample is heated at a controlled rate to determine the temperatures of thermal events (e.g., decomposition).
-
TGA: The sample is heated at a controlled rate to measure mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition and the associated energy release (from DSC).
-
Analyze the mass loss steps to understand the decomposition pathway (from TGA).
-
Visualized Workflows
Caption: Overall workflow for the characterization of this compound.
Caption: Signaling pathway for spectroscopic analysis.
References
Application Notes and Protocols: The Role of Fluorine Perchlorate in the Synthesis of Novel Fluorinated Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Fluorine perchlorate (B79767) (FClO₄) is an exceptionally hazardous and explosive material. Its use is extremely limited and should only be considered by experienced researchers in specialized laboratories equipped to handle highly energetic and toxic substances. These notes are for informational purposes only and do not constitute a recommendation for its use. Perchloryl fluoride (B91410) (FClO₃) is a more stable, albeit still hazardous, alternative for many electrophilic fluorination reactions.
Introduction to Fluorine Perchlorate (FClO₄)
This compound, with the chemical formula FClO₄, is a highly reactive and unstable gas. It is a powerful oxidizing agent and is known to be one of the most sensitive and unpredictable covalent perchlorates.[1] The presence of a weak O-F bond contributes to its extreme instability, and it can detonate upon contact with even minute amounts of reducing agents, including common organic compounds, dust, or rough surfaces.[1][2] Its practical application in the synthesis of novel fluorinated compounds is severely restricted due to these hazardous properties. The information provided herein is intended to document its known chemistry rather than to promote its use as a routine synthetic reagent.
Synthesis of this compound (FClO₄)
Two primary methods for the synthesis of this compound have been reported. Both methods require specialized equipment and extreme caution.
2.1. Synthesis from Fluorine and Perchloric Acid
This method involves the direct fluorination of aqueous perchloric acid.[2]
-
Reaction: F₂ + HClO₄ → FClO₄ + HF
2.2. Thermal Decomposition of Tetrafluoroammonium (B1232272) Perchlorate
The thermal decomposition of tetrafluoroammonium perchlorate (NF₄ClO₄) can produce a purer form of this compound that may be less prone to spontaneous explosion upon manipulation at low temperatures.[1]
-
Reaction: NF₄ClO₄ → NF₃ + FClO₄
| Parameter | Synthesis from F₂ and HClO₄ | Thermal Decomposition of NF₄ClO₄ |
| Reactants | Fluorine gas, 60-72% aqueous perchloric acid | Tetrafluoroammonium perchlorate |
| Key Condition | Reaction at low temperatures in a platinum apparatus | Thermal decomposition |
| Product Purity | May contain impurities | High purity |
| Reported Safety | Product is highly prone to explosion | Product may be manipulated and frozen |
Experimental Protocol: Synthesis of this compound from Fluorine and Perchloric Acid
Warning: This procedure should only be attempted by personnel with extensive experience in handling explosive and highly reactive compounds in a facility designed for such work.
Objective: To synthesize this compound by the direct fluorination of aqueous perchloric acid.
Materials:
-
Fluorine gas (diluted with an inert gas, e.g., nitrogen)
-
72% aqueous perchloric acid (HClO₄)
-
Platinum reaction vessel
-
Low-temperature cooling bath (e.g., dry ice/acetone or liquid nitrogen)
-
Apparatus for handling and condensing reactive gases
Procedure:
-
Assemble the platinum reaction apparatus in a blast-shielded fume hood.
-
Cool the reaction vessel containing 72% aqueous perchloric acid to a low temperature (e.g., -78 °C).
-
Slowly pass a stream of diluted fluorine gas over the surface of the cold perchloric acid.
-
The gaseous product, this compound, is passed through a cold trap to condense it.
-
Extreme Caution: The condensation of this compound is exceptionally dangerous as the solid and liquid phases are highly shock-sensitive and may detonate.[2]
Diagram of Synthetic Pathway:
Caption: Synthesis of this compound from Fluorine and Perchloric Acid.
Application in Synthesis: Reaction with Tetrafluoroethylene (B6358150)
The only well-documented synthetic application of this compound is its addition reaction with tetrafluoroethylene (TFE).[1]
-
Reaction: CF₂=CF₂ + FClO₄ → CF₃CF₂OClO₃
This reaction produces pentafluoroethyl perchlorate, a novel fluorinated compound. The mechanism is suggested to be a radical addition.[1]
| Reactant | Product | Reaction Type |
| Tetrafluoroethylene | Pentafluoroethyl perchlorate | Radical Addition |
Experimental Protocol: Reaction of this compound with Tetrafluoroethylene
Warning: This procedure involves the use of highly explosive this compound and should only be performed under the strictest safety protocols.
Objective: To synthesize pentafluoroethyl perchlorate from this compound and tetrafluoroethylene.
Materials:
-
This compound (FClO₄), freshly prepared and handled with extreme care
-
Tetrafluoroethylene (CF₂=CF₂)
-
A suitable reaction vessel for handling condensed gases at low temperatures
Procedure:
-
In a specialized, remote-operated reaction apparatus, condense a small, precisely measured amount of this compound at a very low temperature (e.g., liquid nitrogen temperature, -196 °C).
-
Slowly introduce a stoichiometric amount of tetrafluoroethylene gas into the reaction vessel.
-
Allow the reactants to slowly warm, enabling the reaction to proceed. The temperature must be carefully controlled to prevent an explosive decomposition of this compound.
-
The product, pentafluoroethyl perchlorate, is isolated by fractional condensation, a process that carries a high risk of detonation.
Diagram of Reaction Pathway:
Caption: Synthesis of Pentafluoroethyl Perchlorate.
A More Viable Alternative: Perchloryl Fluoride (FClO₃)
For researchers aiming to synthesize novel fluorinated compounds, perchloryl fluoride (FClO₃) is a more practical, albeit still hazardous, electrophilic fluorinating agent.[3] It is significantly more stable than this compound and has been used in a variety of fluorination reactions in organic chemistry.[3][4]
6.1. Properties and Safety of Perchloryl Fluoride
| Property | Perchloryl Fluoride (FClO₃) |
| Formula | FClO₃ |
| Molar Mass | 102.45 g/mol |
| Appearance | Colorless gas |
| Odor | Sweet, resembling gasoline |
| Boiling Point | -46.7 °C |
| Melting Point | -147.8 °C |
| Hazards | Strong oxidizer, toxic, irritant to eyes, skin, and respiratory system.[3] Can form explosive mixtures. |
6.2. Synthetic Applications of Perchloryl Fluoride
Perchloryl fluoride has been employed in several types of fluorination reactions, including:
-
Fluorination of Steroids: It was one of the first reagents used for the industrial production of fluorinated steroids.[3]
-
Fluorination of Enolates and Carbanions: It reacts with electron-rich substrates to introduce a fluorine atom.
-
Electrophilic Aromatic Substitution: In the presence of a Lewis acid, it can be used for the perchlorylation of aromatic rings.[3]
General Protocol: Electrophilic Fluorination of an Activated Methylene (B1212753) Compound with Perchloryl Fluoride
Objective: To introduce a fluorine atom into an organic molecule at a position activated by electron-withdrawing groups.
Materials:
-
Activated methylene compound (e.g., diethyl malonate)
-
Base (e.g., sodium ethoxide)
-
Perchloryl fluoride (FClO₃) gas
-
Anhydrous solvent (e.g., ethanol, THF)
-
Standard glassware for inert atmosphere reactions
-
Low-temperature bath
Procedure:
-
Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the activated methylene compound in the anhydrous solvent and cool the solution in a low-temperature bath (e.g., -78 °C).
-
Slowly add the base to the solution to generate the enolate in situ.
-
Bubble a controlled stream of perchloryl fluoride gas through the cooled solution. The reaction is often exothermic and must be carefully monitored.
-
After the reaction is complete (as determined by a suitable method like TLC or GC), quench the reaction by the cautious addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Warm the mixture to room temperature and perform a standard aqueous workup.
-
Purify the product by distillation or chromatography.
Diagram of a General Fluorination Workflow:
Caption: General workflow for electrophilic fluorination using FClO₃.
Conclusion: Comparative Assessment
| Feature | This compound (FClO₄) | Perchloryl Fluoride (FClO₃) |
| Stability | Extremely unstable, explosive | Kinetically stable at room temperature, but highly reactive |
| Synthetic Utility | Very limited, one primary documented reaction | Versatile reagent for electrophilic fluorination |
| Handling Safety | Extreme hazard, requires specialized remote handling | Hazardous, requires caution and appropriate safety measures |
| Recommendation | Not recommended for general synthetic use | A viable, though hazardous, option for specific fluorinations |
References
Troubleshooting & Optimization
Technical Safety & Hazard Bulletin: Fluorine Perchlorate (FClO₄)
WARNING: Fluorine perchlorate (B79767) (FClO₄), also known as perchloryl hypofluorite, is an extremely unstable and dangerously reactive gas. It is known to explode spontaneously and unpredictably.[1] The information provided here is for hazard awareness and educational purposes only and should not be interpreted as a guide for its use or handling. The only reliable method to prevent its spontaneous explosion is to avoid its synthesis and use entirely.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is fluorine perchlorate?
A1: this compound is a chemical compound of fluorine, chlorine, and oxygen with the formula FClO₄. It is an exceptionally unstable gas with a pungent odor.[1][2] It should not be confused with the more stable compound perchloryl fluoride (B91410) (FClO₃).[3]
Q2: Why is this compound so unstable and prone to spontaneous explosion?
A2: The extreme instability of this compound stems from its molecular structure. It contains both a covalent perchlorate group, with chlorine in its highest +7 oxidation state, and a highly sensitive and weak oxygen-fluorine (O-F) single bond.[1] This combination makes the molecule highly susceptible to unpredictable and violent decomposition.
Q3: What specific conditions can trigger an explosion?
A3: this compound is reported to explode on the slightest provocation.[2] There is no reliable way to predict or control its detonation. Known triggers include:
-
Contact with even small amounts of reducing agents, such as organic compounds (grease, dust, rubber).[1][2]
-
Contact with rough surfaces.[2]
-
Physical shock.
-
Phase changes such as melting or distillation.[2]
-
Careless mixing of precursors, which can lead to accidental synthesis and immediate detonation.[1][4]
Q4: Is there any way to stabilize or safely handle this compound?
A4: There are no proven, reliable methods to stabilize this compound for practical use. While some laboratory preparations of very pure FClO₄ have been manipulated at low temperatures without explosion, the presence of the slightest impurity or unexpected stimulus can lead to detonation.[1][5] Therefore, any attempt to handle it is extremely hazardous. The safest approach is to avoid its creation and use altogether.
Q5: What are the decomposition products of a this compound explosion?
A5: The decomposition and subsequent reactions produce a mixture of hazardous substances, which can include oxygen halides and various interhalogen compounds.[1] These products are also highly reactive and toxic.
Hazard Data Summary
The physical properties of this compound underscore its volatility and the narrow temperature range in which it exists as a liquid, making handling procedures like distillation exceptionally dangerous.[2]
| Property | Value | Notes |
| Chemical Formula | FClO₄ | |
| Appearance | Colorless gas[2] | Extremely unstable[1] |
| Melting Point | -167.3 °C | Explodes on melting[2] |
| Boiling Point | -15.9 °C | Explodes on distilling[2] |
| Primary Hazard | Extreme and unpredictable explosion risk | Sensitive to shock, friction, heat, and contact with organic materials[1][2] |
Historical Experimental Protocols: A Cautionary Analysis
Disclaimer: The following information is for historical and educational context only and describes an extremely dangerous procedure that must not be attempted.
One of the first reported syntheses of this compound involved bubbling fluorine gas through a 72% aqueous solution of perchloric acid in a platinum apparatus.[2]
Hazard Analysis:
-
Extreme Reactivity of Fluorine: Fluorine is the most powerful oxidizing agent known and reacts violently, often explosively, with a vast range of materials, including water.[6]
-
Oxidizing Power of Perchloric Acid: Hot, concentrated perchloric acid is itself a powerful oxidizer that can form explosive mixtures with organic materials.[7][8]
-
Product Instability: The resulting product, this compound, is exceptionally unstable and prone to explosive decomposition from numerous triggers.[1][2] Accidental synthesis is possible if precursors are carelessly mixed.[1]
Visualizing the Hazard
The following diagrams illustrate the chemical instability and the necessary safety logic when considering work with this compound.
Caption: Unstable bond leading to explosive decomposition.
Caption: Risk assessment workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Perchloryl fluoride - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. concordia.ca [concordia.ca]
- 8. Perchloric acid explosion [jst.umn.edu]
Technical Support Center: Highly Reactive Fluorinated Perchlorates
DISCLAIMER: CRITICAL SAFETY WARNING
Fluorine perchlorate (B79767) (FOClO₃) is an exceptionally unstable and dangerously explosive compound.[1][2] It is highly sensitive to the slightest provocation, including contact with rough surfaces, dust, grease, and organic compounds, and can detonate spontaneously.[1][2] The information provided herein is for educational and safety awareness purposes only and is intended for experienced researchers in controlled laboratory environments with specialized equipment for handling energetic materials. Under no circumstances should any attempt be made to synthesize, handle, or stabilize fluorine perchlorate without extensive expertise, appropriate safety infrastructure, and a thorough understanding of the associated risks. This guide does not provide methods for the stabilization of this compound but rather aims to highlight its dangers and outline general safety principles for handling highly energetic materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as perchloryl hypofluorite, is a chemical compound with the formula FClO₄.[1] It is an extremely unstable gas with a pungent odor that can explode spontaneously.[1][2] Due to the highly sensitive O-F single bond and the chlorine atom in the +7 oxidation state, it is one of the most reactive and unpredictable covalent perchlorates known.[1]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazard is its extreme instability, leading to a high risk of violent explosion.[2] It is sensitive to reducing agents, organic materials, and physical shock.[1][2] Accidental synthesis can occur if precursors are mixed carelessly.[1] Additionally, it is a strong oxidant and is toxic, attacking the lungs even in small traces.[2]
Q3: What are the known physical properties of this compound?
A3: this compound is a colorless gas.[2] Its physical properties are summarized in the table below. It is critical to note that attempting to verify these properties, such as the melting or boiling point, can trigger an explosion.[2]
Q4: Is it possible to stabilize this compound for experimental use?
A4: Due to its inherent molecular instability, there are no widely recognized or safe methods for stabilizing this compound, especially for general laboratory use. The compound is known to be dangerously and unpredictably reactive.[1] Any research involving this compound should be approached with extreme caution and be focused on small-scale, remote-handling scenarios.
Troubleshooting Safety Incidents
This section addresses potential safety incidents that may occur when working with highly energetic materials.
Q1: What should I do in case of a suspected accidental synthesis of this compound?
A1: If you suspect the accidental formation of this compound, the immediate priority is personnel safety.
-
Evacuate the Area: Immediately and calmly evacuate all personnel from the laboratory.
-
Alert Safety Personnel: Notify your institution's environmental health and safety (EHS) department and emergency response team.
-
Do Not Attempt to Neutralize: Make no attempt to handle, move, or neutralize the material. Any disturbance could trigger a detonation.
-
Provide Information: From a safe distance, provide as much information as possible to the emergency response team, including the suspected reactants and reaction conditions.
Q2: How should I handle a spill of a potentially explosive compound?
A2: Spills of energetic materials are extremely dangerous.
-
Do Not Touch: Do not attempt to clean up the spill with conventional methods or materials, as friction or reaction with cleaning agents could cause an explosion.
-
Evacuate and Isolate: Evacuate the immediate area and prevent unauthorized entry.
-
Contact Experts: Immediately contact your designated EHS or hazardous materials team. Only personnel with specialized training and equipment should manage the cleanup of energetic materials.
General Principles for Handling Highly Energetic Materials at Low Temperatures
While specific protocols for this compound are not provided due to extreme danger, the following are general principles for handling energetic materials at cryogenic temperatures.
-
Remote Operations: Whenever possible, conduct experiments using remote handling equipment behind blast shields.
-
Small Scale: Only work with the smallest possible quantities of material.
-
Material Compatibility: Ensure all materials that could potentially come into contact with the energetic substance (e.g., spatulas, glassware, tubing) are compatible and will not act as a catalyst for decomposition. Avoid rough surfaces.[2]
-
Controlled Environment: Use a dedicated, inert atmosphere glovebox or a specialized fume hood designed for explosive materials.
-
Thermal Control: Low temperatures can reduce the vapor pressure and decomposition kinetics of some energetic materials. However, phase changes during freezing or melting can be particularly hazardous points for compounds like this compound.[2] Ensure that cooling and warming procedures are slow, controlled, and monitored remotely.
-
Personal Protective Equipment (PPE): Standard PPE is insufficient. Full-body protection, including blast shields, face shields, and appropriate gloves, is mandatory. All PPE should be selected in consultation with safety professionals.
Data Presentation
Table 1: Hazardous Properties of this compound
| Property | Value | Source |
| Chemical Formula | FClO₄ | [1] |
| Appearance | Colorless gas | [2] |
| Melting Point | -167.3 °C | [1][2] |
| Boiling Point | -16 °C | [1][2] |
| Primary Hazards | Highly explosive, strong oxidant, toxic | [1][2][3] |
| Decomposition | Explodes spontaneously; can be initiated by reducing agents, dust, grease, rough surfaces, melting, or distilling. | [1][2] |
Mandatory Visualization
Below is a generalized workflow for assessing the risks of handling a potentially energetic compound.
Caption: Risk assessment workflow for energetic materials.
References
Technical Support Center: Synthesis of Fluorine Perchlorate (FClO₄)
Disclaimer: Fluorine perchlorate (B79767) (FClO₄) is an extremely unstable and highly explosive compound. Its synthesis and handling should only be attempted by experienced researchers in a specialized laboratory equipped with appropriate safety measures, including remote handling capabilities and blast shields. This document is intended for informational purposes for researchers, scientists, and drug development professionals and does not constitute a recommendation or endorsement for the synthesis of this hazardous material.
Introduction
This technical support center provides guidance on the synthesis of fluorine perchlorate (FClO₄), focusing on methods to improve yield and troubleshoot common experimental challenges. This compound is a powerful oxidizing agent of significant interest in the study of high-energy materials. However, its extreme instability presents significant synthetic challenges. The information provided herein is based on available literature and is intended to supplement, not replace, rigorous safety protocols and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main established methods for the synthesis of this compound:
-
Reaction of Elemental Fluorine with Perchloric Acid or Perchlorate Salts : This method involves the direct fluorination of a perchlorate source.[1][2]
-
Thermal Decomposition of Tetrafluoroammonium Perchlorate (NF₄ClO₄) : This method can yield very pure this compound.[1]
Q2: Why is this compound so difficult to synthesize and handle?
A2: this compound's instability arises from the highly sensitive O-F single bond and the presence of chlorine in the +7 oxidation state.[1] It is prone to explosive decomposition upon the slightest provocation, including contact with rough surfaces, dust, grease, or organic compounds, as well as upon melting or distillation.[1][2]
Q3: What are the main byproducts in the synthesis of this compound?
A3: In the synthesis from fluorine and perchloric acid, byproducts can include oxygen difluoride (OF₂) and other gaseous substances.[3] The choice of moderator in the reaction of fluorine with perchlorate salts can also lead to contamination if the moderator itself reacts with fluorine.[4]
Q4: Is it possible to store this compound?
A4: Due to its extreme instability, this compound is typically generated and used in situ. It is reported to explode upon freezing or melting, making storage as a solid or liquid exceptionally dangerous.[2][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield of FClO₄ | - Inefficient mixing of reactants.- Incorrect reaction temperature.- Use of an inappropriate moderator.- Insufficient fluorine flow rate. | - Ensure vigorous agitation, especially if the perchlorate salt has low solubility in the moderator.[4]- Maintain the reaction temperature within the optimal range (-5°C to +5°C for the reaction with perchlorate salts).[4]- Use a substantially inert moderator, such as carbon tetrachloride, which has been reported to give good yields.[4]- Optimize the fluorine flow rate; it can be diluted with an inert gas like helium or nitrogen to improve control.[4] |
| Explosion During Synthesis | - Presence of organic materials or other reducing agents.- Condensation of FClO₄ into liquid or solid phase.- Rapid, uncontrolled reaction. | - Ensure all glassware and reagents are scrupulously clean and free of organic contaminants.- The reaction should be designed to keep this compound in the gas phase and immediately transfer it to the next reaction step.- Dilute fluorine with an inert gas to moderate the reaction rate.[4]- Always work behind a blast shield and use remote handling equipment. |
| Contamination of Product | - Reaction of fluorine with the moderator.- Formation of other oxygen fluorides. | - Select a moderator that is as inert as possible to elemental fluorine under the reaction conditions.[4]- Purify the gaseous product stream through fractional condensation, though this is extremely hazardous and should be approached with extreme caution. |
Experimental Protocols
Method 1: Synthesis from Fluorine and Perchloric Acid
This method is based on the work of Rohrback and Cady.[2][3][6]
Reaction: F₂ + HClO₄ → FClO₄ + HF[1]
Procedure:
-
A reaction chamber, such as a glass column packed with glass chips, is used.
-
Concentrated perchloric acid (60-72%) is slowly flowed through the column.[3][5]
-
A stream of elemental fluorine is introduced into the column, reacting with the perchloric acid.
-
The gaseous products, including this compound, oxygen difluoride, and others, exit the reaction chamber.[3]
-
The product stream is passed through a cold trap to separate the components. Extreme caution is necessary as this compound may detonate upon condensation.
Key Parameters for Yield Improvement:
| Parameter | Recommended Condition | Rationale |
| Perchloric Acid Concentration | 60-72%[3][5] | Higher concentrations of water may lead to unwanted side reactions. |
| Temperature | Cold | Lower temperatures help to control the reaction rate and minimize decomposition of the product. |
| Apparatus Material | Platinum or glass[2][3] | Must be resistant to both fluorine and perchloric acid. |
Method 2: Synthesis from an Alkali Metal Perchlorate
This method is described in a patent by Grakauskas.[4]
Reaction: M(ClO₄)ₓ + xF₂ → xFClO₄ + MFₓ (where M is a metal cation)
Procedure:
-
An alkali metal perchlorate (e.g., sodium perchlorate) is dissolved or suspended in a substantially inert liquid moderator in a reaction vessel.[4]
-
Elemental fluorine, optionally diluted with an inert gas, is bubbled through the mixture.[4]
-
The reaction temperature is maintained between -5°C and +5°C.[4]
-
The gaseous this compound is recovered from the product stream.[4]
Key Parameters for Yield Improvement:
| Parameter | Recommended Condition | Rationale |
| Moderator | Carbon tetrachloride (reported to give good yield)[4] | An inert moderator prevents side reactions with fluorine. |
| Temperature | -5°C to +5°C[4] | Low temperatures are preferred when working with fluorine to control reactivity.[4] |
| Agitation | Vigorous stirring | Improves contact between the reactants, which can increase the reaction rate.[4] |
| Fluorine to Perchlorate Ratio | Approximately stoichiometric[4] | Excess fluorine can react with the moderator, leading to impurities.[4] |
Visualizations
Experimental Workflow: Synthesis from Alkali Metal Perchlorate
Caption: Workflow for the synthesis of this compound from an alkali metal perchlorate.
Logical Relationships for Improving Yield
Caption: Key factors influencing the yield of this compound synthesis.
References
purification of fluorine perchlorate from synthesis byproducts
Disclaimer: Fluorine perchlorate (B79767) (FOClO₃) is an extremely unstable and dangerously explosive compound. The information provided here is intended for experienced researchers in appropriately equipped laboratories and is for informational purposes only. Attempting to synthesize or purify fluorine perchlorate without extensive expertise and stringent safety protocols can result in severe injury or death. Always consult with a qualified safety professional before handling this substance.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and their associated byproducts?
A1: There are two main synthesis methods for this compound, each with different primary byproducts:
-
Fluorination of Perchloric Acid: This method involves the reaction of fluorine gas with aqueous perchloric acid. The primary byproduct of this reaction is hydrogen fluoride (B91410) (HF).[1]
-
Reaction: F₂ + HClO₄ → FClO₄ + HF[1]
-
-
Thermal Decomposition of Tetrafluoroammonium (B1232272) Perchlorate: This method involves heating tetrafluoroammonium perchlorate (NF₄ClO₄) to induce decomposition. This route is reported to yield very pure this compound.[1] The main byproduct is nitrogen trifluoride (NF₃).
-
Reaction: NF₄ClO₄ → NF₃ + FClO₄[1]
-
Q2: My synthesis of this compound from perchloric acid seems to have a highly corrosive gas mixed with the product. What is it and how can I remove it?
A2: The corrosive gas is almost certainly hydrogen fluoride (HF), a primary byproduct of the reaction between fluorine and perchloric acid.[1] Due to the extreme reactivity of this compound, aggressive purification methods are not recommended. A potential approach for removing HF is through low-temperature fractional condensation. However, this is extremely hazardous as this compound can detonate upon phase changes or contact with rough surfaces.[2] Any such attempt must be conducted behind appropriate blast shielding with remote handling equipment.
Q3: I am using the tetrafluoroammonium perchlorate decomposition method. What impurities should I expect?
A3: This method is known to produce very pure this compound.[1] The major byproduct is nitrogen trifluoride (NF₃).[1] Due to the gaseous nature of both the product and byproduct, separation can be challenging and may rely on fractional condensation at very low temperatures. Given the high purity of the initial product, further purification is often unnecessary and fraught with danger.
Q4: Can I use standard gas scrubbing techniques to purify this compound?
A4: It is strongly advised against using standard scrubbing techniques. This compound is a powerful oxidant and is likely to react explosively with many common scrubbing agents, including water, caustic solutions, and organic solvents.[1] While scrubbing is used for the related but more stable compound perchloryl fluoride (FClO₃) to remove chlorine and chlorine oxides, the reactivity of this compound is significantly greater, making this approach extremely hazardous.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using spectroscopic methods, provided the sample is handled with extreme care and is appropriately diluted in an inert solvent.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound can be used for identification and to detect the presence of impurities with characteristic vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a valuable tool for characterizing fluorine-containing compounds.[3][4] A single line in the ¹⁹F NMR spectrum is expected for this compound.[3] The presence of other fluorine-containing impurities, such as HF or NF₃, would result in additional signals. Quantitative ¹⁹F NMR could potentially be used to determine the purity, but would require a suitable internal standard that is inert to this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & EXTREME CAUTION |
| Low Yield of Product | Incomplete reaction; incorrect reaction temperature; leaks in the apparatus. | Verify the stoichiometry of reactants. Ensure the reaction temperature is maintained within the optimal range. Carefully check the integrity of the reaction apparatus for any leaks, as both reactants and products are gaseous. |
| Evidence of Unwanted Side Reactions (e.g., discoloration, unexpected pressure changes) | Contamination of reactants or apparatus; reaction temperature too high. | Ensure all reactants are of the highest possible purity. Thoroughly clean and passivate all reaction vessels and tubing. Maintain strict temperature control throughout the synthesis. |
| Product is highly unstable and detonates unexpectedly | Presence of impurities; rough surfaces in collection vessel; thermal or mechanical shock. | The synthesis of this compound is inherently dangerous, and the product is prone to detonation.[1][2] The thermal decomposition of NF₄ClO₄ is reported to yield a purer, more stable product.[1] Use only smooth-surfaced collection vessels (e.g., polished metal or glass). Avoid any rapid temperature changes or mechanical disturbances. |
| Difficulty in separating byproducts | Similar boiling points of product and byproducts. | For the F₂/HClO₄ method, the primary byproduct is HF. For the NF₄ClO₄ decomposition, it is NF₃. Separation by fractional condensation is theoretically possible but extremely hazardous. It is often safer to use a synthesis method that produces a purer initial product. |
Experimental Protocols
Due to the extreme and unpredictable explosive nature of this compound, providing a detailed, step-by-step purification protocol is not advisable. The primary method of obtaining pure this compound is through a carefully controlled synthesis that minimizes the formation of byproducts, such as the thermal decomposition of tetrafluoroammonium perchlorate.[1]
General Guidance for Handling Crude Product:
-
Condensation: The gaseous product stream from the reactor can be passed through a cold trap to condense the this compound (boiling point: -15.9 °C) and separate it from more volatile byproducts like nitrogen trifluoride (boiling point: -129 °C).[2] This must be done with extreme caution, as the condensation process itself can trigger detonation.
-
Material Compatibility: All components of the apparatus that come into contact with this compound must be made of compatible materials, such as certain metals (e.g., Monel, nickel) or passivated stainless steel. Avoid all organic materials, including greases and common plastics.
-
Safety Precautions: All work must be conducted in a specialized high-hazard laboratory with appropriate ventilation and blast shielding. Remote operation of equipment is highly recommended. A thorough understanding of the properties and dangers of this compound is essential.
Data Presentation
Physical Properties of this compound and Related Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | FClO₄ | 118.45[2] | -167.3[2] | -15.9[2] |
| Hydrogen Fluoride | HF | 20.01 | -83.6 | 19.5 |
| Nitrogen Trifluoride | NF₃ | 71.00 | -207 | -129 |
Visualizations
References
identifying and mitigating hazards in FClO4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perchloryl fluoride (B91410) (FClO4). The information is designed to help identify and mitigate the significant hazards associated with this powerful oxidizing and fluorinating agent.
Troubleshooting Guide: Immediate Actions for FClO4-Related Incidents
This guide provides step-by-step instructions for responding to specific emergencies that may occur during experiments involving perchloryl fluoride.
| Issue | Immediate Action | Follow-up / Prevention |
| Suspected FClO4 Leak (Gas) | 1. Immediately evacuate the area. 2. If safe to do so, shut off the gas source. 3. Ventilate the area of the leak to disperse the gas.[1] 4. Do not re-enter the area until air quality is confirmed to be safe by qualified personnel. | - Regularly inspect all tubing, connections, and glassware for any signs of wear or damage. - Ensure all experiments are conducted in a properly functioning fume hood with adequate ventilation. - Have a self-contained breathing apparatus (SCBA) readily available for emergency response.[2] |
| Liquid FClO4 Spill | 1. Evacuate all non-essential personnel from the danger area.[2] 2. NEVER direct a water jet on the liquid.[2] 3. For small spills, if trained and equipped, contain the spill with an inert absorbent material (e.g., sand, vermiculite). 4. For large spills, contact emergency services immediately. | - Always handle liquid FClO4 in a secondary container to catch any potential spills. - Ensure spill kits with appropriate absorbent materials are readily available and personnel are trained in their use. |
| Skin Contact with Liquid FClO4 | 1. Immediately remove contaminated clothing.[1] 2. ON FROSTBITE: rinse with plenty of water, do NOT remove clothes.[2] 3. Immerse the affected area in warm water.[1] 4. Seek immediate medical attention.[1][2] | - Wear appropriate personal protective equipment (PPE), including cold-insulating gloves and protective clothing, at all times when handling liquid FClO4.[2] |
| Eye Contact with FClO4 | 1. Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if easily possible.[2] 3. Seek immediate medical attention.[1][2] | - Always wear safety goggles and a face shield when working with FClO4.[1] |
| Inhalation of FClO4 Gas | 1. Move the affected person to fresh air immediately. 2. Keep the person at rest in a half-upright position.[2][3] 3. Seek immediate medical attention.[2][3] Note that symptoms of lung edema may be delayed.[2][3] | - All work with FClO4 must be conducted in a certified chemical fume hood. - Use local exhaust ventilation or breathing protection where necessary. |
| Unexpected Exothermic Reaction or Explosion | 1. Immediately activate the emergency alarm and evacuate the laboratory. 2. If a fire occurs, and you are trained to do so, use an appropriate fire extinguisher. FClO4 is not combustible but enhances the combustion of other substances.[2] All extinguishing agents are allowed for surrounding fires. 3. Keep cylinders cool by spraying with water in case of fire. | - Conduct a thorough risk assessment before starting any new reaction with FClO4. - Avoid contact with incompatible materials such as combustibles, reducing agents, finely divided organic compounds, alcohols, amines, and finely divided metals.[1] |
Frequently Asked Questions (FAQs)
These FAQs address common concerns and questions regarding the safe handling and use of perchloryl fluoride in a laboratory setting.
1. What are the primary hazards of perchloryl fluoride (FClO4)?
Perchloryl fluoride is a highly toxic and reactive gas.[4][5] The main hazards include:
-
High Reactivity and Explosion Risk: It is a powerful oxidizing agent that can react violently and explosively with a wide range of materials, including organic compounds, reducing agents, and finely divided metals.[2][5]
-
Toxicity: It is fatal if inhaled, and contact with the liquid form can cause severe skin and eye burns, as well as frostbite.[1][3][4] Inhalation can lead to lung irritation, coughing, shortness of breath, and potentially fatal pulmonary edema, with symptoms that may be delayed.[1][2]
-
Material Incompatibility: It attacks some forms of plastics, rubber, and coatings.[1]
2. What personal protective equipment (PPE) is required when working with FClO4?
A comprehensive PPE ensemble is mandatory and should include:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[1]
-
Skin Protection: Cold-insulating gloves and protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of inadequate ventilation, a respirator with an appropriate cartridge for FClO4 should be worn.[3] For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[2]
3. What materials are incompatible with FClO4?
FClO4 must be stored and handled separately from the following materials to prevent violent reactions:
-
Combustible materials[1]
-
Reducing agents[1]
-
Finely divided organic compounds[1]
-
Alcohols[1]
-
Amines[1]
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Finely divided metals[1]
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Plastics, rubber, and coatings[1]
4. How should FClO4 be stored?
FClO4 cylinders should be stored in a cool, well-ventilated, fireproof area, away from incompatible materials.[1] Containers should be tightly closed.[1][3]
5. What is the proper procedure for quenching and disposing of residual FClO4?
Quenching of residual FClO4 must be done with extreme caution, typically by trained personnel. A general approach involves slowly introducing a reducing agent in a controlled manner, often in a solvent, to neutralize the FClO4. The resulting waste may be considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[1] It is crucial to consult with your institution's environmental health and safety department for specific disposal protocols.
Quantitative Data Summary
The following tables provide key quantitative data for perchloryl fluoride.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | FClO3 |
| Molecular Weight | 102.45 g/mol [6] |
| Boiling Point | -46.7 °C (-52 °F)[7] |
| Melting Point | -147.8 °C (-234 °F)[7] |
| Appearance | Colorless gas with a sweet odor[1][7] |
| Vapor Pressure | 10.5 atm at 21.1 °C[7] |
Table 2: Occupational Exposure Limits
| Organization | TWA (8-hour) | STEL (15-minute) |
| ACGIH | 3 ppm (13 mg/m³) | 6 ppm (25 mg/m³) |
| NIOSH (REL) | 3 ppm (14 mg/m³)[5] | 6 ppm (28 mg/m³)[5] |
Table 3: Acute Exposure Guideline Levels (AEGLs)
| Exposure Duration | AEGL-1 (ppm) | AEGL-2 (ppm) | AEGL-3 (ppm) |
| 10 minutes | 1.8 | 5 | 15 |
| 30 minutes | 1.8 | 5 | 15 |
| 60 minutes | 1.5 | 4 | 12 |
| 4 hours | 0.92 | 2.5 | 7.5 |
| 8 hours | 0.6 | 1.2 | 3.7 |
| Source: NAC/NRC, 2024[4] |
Experimental Protocols
Protocol 1: General Setup for Reactions Involving Gaseous FClO4
This protocol outlines the fundamental safety and handling procedures for setting up an experiment with gaseous FClO4.
Materials:
-
Lecture bottle of FClO4 with a compatible regulator
-
Stainless steel or compatible metal tubing and fittings
-
Glass reaction vessel rated for the experimental pressure
-
Pressure relief device (e.g., bubbler, pressure relief valve)
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Scrubber system containing a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution)
-
Cold trap (if necessary)
-
Calibrated flow meter
Procedure:
-
System Assembly and Leak Check:
-
Assemble the reaction apparatus in a certified chemical fume hood.
-
Ensure all glassware is free of cracks and defects.
-
Use only compatible materials for tubing and fittings (e.g., stainless steel). Avoid plastics and elastomers.
-
Perform a leak check of the entire system using an inert gas (e.g., nitrogen, argon) before introducing FClO4.
-
-
Purging the System:
-
Thoroughly purge the entire apparatus with an inert gas to remove any air and moisture.
-
-
Introducing FClO4:
-
Set the cooling for the cold trap, if used.
-
Slowly open the main valve on the FClO4 cylinder.
-
Carefully adjust the regulator to the desired pressure and flow rate using the calibrated flow meter.
-
Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure increase.
-
-
Reaction Work-up and System Shutdown:
-
Upon completion of the reaction, close the FClO4 cylinder valve.
-
Continue to purge the system with an inert gas to remove any residual FClO4, directing the effluent gas through the scrubber system.
-
Once the system is purged, safely quench any remaining FClO4 in the reaction vessel and scrubber according to established laboratory procedures.
-
Protocol 2: Quenching of a Reaction Mixture Containing FClO4
This protocol provides a general guideline for safely neutralizing a reaction mixture containing residual FClO4.
Materials:
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Quenching solution (e.g., a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate in a high-boiling point solvent)
-
Addition funnel
-
Inert atmosphere (e.g., nitrogen, argon)
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Preparation:
-
Ensure the reaction vessel is under an inert atmosphere and equipped with a stirrer and a temperature probe.
-
Place the reaction vessel in a cooling bath to manage any potential exotherm.
-
-
Quenching:
-
Slowly add the quenching solution to the reaction mixture via an addition funnel.
-
Maintain a low temperature throughout the addition process.
-
Monitor the reaction for any gas evolution or temperature increase.
-
After the addition is complete, allow the mixture to slowly warm to room temperature while stirring.
-
-
Verification of Quenching:
-
Test the quenched mixture for the presence of any remaining oxidizing species using an appropriate method (e.g., starch-iodide test strips).
-
-
Waste Disposal:
-
Dispose of the neutralized reaction mixture as hazardous waste in accordance with institutional guidelines.
-
Visualizations
References
- 1. nj.gov [nj.gov]
- 2. ICSC 1114 - PERCHLORYL FLUORIDE [inchem.org]
- 3. echemi.com [echemi.com]
- 4. PERCHLORYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Perchloryl fluoride - Wikipedia [en.wikipedia.org]
- 6. Perchloryl fluoride | ClFO3 | CID 24258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Perchloryl fluoride [cdc.gov]
troubleshooting unexpected reactions of fluorine perchlorate with organic compounds
Disclaimer: Fluorine perchlorate (B79767) (FClO₄) is an extremely reactive and dangerously explosive material. The information provided here is for informational purposes only and should not be considered a substitute for rigorous safety training, comprehensive risk assessment, and consultation with experts in handling highly energetic materials. All work with fluorine perchlorate must be conducted by highly trained personnel in specialized facilities equipped for handling explosive compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound (FClO₄) is a highly unstable gas with the chemical formula FOClO₃. Its extreme reactivity stems from two primary factors:
-
Weak O-F Bond: The bond between the oxygen and fluorine atoms is very weak and susceptible to cleavage, leading to the formation of highly reactive radical species.
-
Strong Oxidizing Power: The perchlorate group (ClO₄⁻) is a powerful oxidizing agent. When combined with the extreme electronegativity of fluorine, the molecule as a whole is an exceptionally strong and aggressive oxidizer.
This combination makes this compound prone to explosive decomposition, especially in the presence of reducing agents like organic compounds[1].
Q2: I am considering using this compound for a fluorination reaction. What are the primary hazards?
The primary hazard of using this compound is its propensity to react explosively with a wide range of organic compounds, often with little to no activation energy required. Small amounts of impurities or unexpected side reactions can lead to violent detonations. It is also highly toxic and corrosive. Due to its extreme and unpredictable nature, its use as a fluorinating agent in organic synthesis is exceptionally rare and fraught with peril. Safer alternatives for electrophilic fluorination are widely available and should be used instead.
Q3: What types of organic compounds are known to react unexpectedly or dangerously with this compound?
Due to the extreme danger, detailed studies on the reactivity of this compound with various organic functional groups are scarce. However, based on general chemical principles and data from related compounds, virtually all organic compounds should be considered incompatible and capable of reacting explosively. The following classes of compounds are particularly hazardous in contact with this compound:
-
Alcohols and Ethers
-
Amines and Amides
-
Alkanes, Alkenes, and Alkynes
-
Aromatic compounds
-
Ketones, Aldehydes, Esters, and Carboxylic Acids
-
Organometallics
-
Thiols and Sulfides
Essentially, any organic molecule that can be oxidized is at high risk of an explosive reaction.
Q4: Are there any known "controlled" reactions of this compound with organic compounds?
There is very limited information on controlled reactions. One documented reaction is the addition to tetrafluoroethylene, which itself is a highly fluorinated and less reactive olefin[1]. However, attempting to generalize this to other organic substrates would be extremely dangerous. The "control" of this compound reactions is exceptionally difficult and should not be attempted without specialized expertise and equipment.
Troubleshooting Unexpected Reactions
Given the nature of this compound, an "unexpected reaction" is almost certain to be a highly energetic and dangerous event. This guide focuses on proactive troubleshooting to prevent such occurrences.
Problem: Sudden temperature or pressure spike during the introduction of this compound.
-
Immediate Action: This is a critical sign of a runaway reaction. Evacuate the area immediately following established emergency protocols. Do not attempt to intervene.
-
Probable Cause: The organic substrate is reacting uncontrollably with the this compound. This can be due to the inherent reactivity of the compound, the presence of impurities, or localized heating.
-
Prevention:
-
NEVER mix this compound directly with bulk organic compounds.
-
If a reaction is even contemplated, it must be done at extremely low temperatures (e.g., cryogenic conditions) and with extreme dilution using an inert gas.
-
Ensure all reagents and solvents are of the highest purity and free from any contaminants that could act as initiators.
-
Problem: Discoloration or formation of solids upon introduction of this compound.
-
Immediate Action: This indicates an ongoing, potentially accelerating reaction. Evacuate immediately.
-
Probable Cause: The formation of unstable, shock-sensitive intermediates or byproducts. Perchlorate salts of organic cations are often highly explosive.
-
Prevention:
-
Thoroughly research the potential for the formation of unstable intermediates with the specific organic compound being used.
-
Assume any solid byproducts are shock-sensitive and explosive.
-
Logical Flow for Troubleshooting (Prevention-Focused)
Caption: Decision flow for contemplating a reaction with this compound.
Data Presentation
Due to the extreme hazards and lack of systematic study, quantitative data on the reactivity of this compound with organic compounds is largely unavailable. The following table summarizes its known physical properties.
| Property | Value |
| Chemical Formula | FClO₄ |
| Molar Mass | 118.45 g/mol |
| Appearance | Colorless gas |
| Odor | Pungent, acrid |
| Melting Point | -167.3 °C |
| Boiling Point | -15.9 °C |
| Hazards | Highly explosive, strong oxidizer, toxic |
Experimental Protocols
Synthesis of this compound (for informational purposes ONLY; DO NOT ATTEMPT without expert consultation and specialized facilities):
Two reported methods for the synthesis of this compound are:
-
Reaction of Fluorine with Perchloric Acid: This method involves passing fluorine gas over cold, 72% aqueous perchloric acid in a platinum apparatus. This is an extremely hazardous procedure due to the direct reaction of a powerful oxidizer with a strong acid and the production of an explosive product.
-
Thermal Decomposition of Tetrafluoroammonium Perchlorate: The thermal decomposition of NF₄ClO₄ can yield very pure FClO₄[1]. This method is reported to produce a product that can be manipulated and frozen without explosion, but the synthesis of the starting material itself is a hazardous process.
General Workflow for Handling Highly Reactive Oxidizers (to be adapted with extreme caution):
Caption: General workflow for handling extremely hazardous materials like this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Perchloryl Fluoride (FClO4) Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction conditions and safely control the reactivity of perchloryl fluoride (B91410) (FClO4) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is perchloryl fluoride (FClO4) and what are its primary applications in research and drug development?
Perchloryl fluoride (FClO4) is a colorless gas with a characteristic sweet odor that is a powerful oxidizing and electrophilic fluorinating agent.[1][2] In research and drug development, it is primarily used to introduce fluorine atoms into organic molecules.[2] Fluorination can significantly alter a molecule's biological properties, such as metabolic stability, binding affinity, and bioavailability, making it a crucial tool in the synthesis of pharmaceuticals and agrochemicals. FClO4 was one of the first industrially relevant electrophilic fluorinating agents and has been used since the 1960s for producing fluorinated steroids.[3]
Q2: What are the main safety hazards associated with perchloryl fluoride?
Perchloryl fluoride is a highly hazardous substance that presents several risks:
-
High Reactivity and Explosion Hazard: It is a strong oxidant that can react violently and explosively with a wide range of organic compounds, especially reducing agents, combustibles, strong bases, amines, and finely divided metals.[1][4] Explosions have been reported, particularly when reactions are not adequately cooled.[5]
-
Toxicity: FClO4 is toxic and can be fatal if inhaled.[2][6] It is a strong irritant to the skin, eyes, and respiratory tract.[1][7]
-
Health Effects: Exposure can lead to a variety of health issues, including methemoglobinemia (which impairs oxygen transport in the blood), cyanosis, headaches, dizziness, and pulmonary edema.[1][8] Chronic exposure may lead to fluorosis, a condition affecting bones and teeth.[4][8]
Q3: What types of organic substrates are suitable for fluorination with FClO4?
Perchloryl fluoride is most effective for the fluorination of electron-rich substrates. Common classes of compounds that undergo fluorination with FClO4 include:
-
Active Methylene (B1212753) Compounds: β-diketones, malonic esters, and other compounds with acidic C-H bonds can be readily fluorinated.[5][9]
-
Enolates, Enol Ethers, and Enamines: These derivatives of ketones and aldehydes are common substrates. The reaction with enamines of ketosteroids is a well-established method for the synthesis of fluorinated steroids.[5]
-
Phenols: Phenolic compounds can be fluorinated, although the reaction conditions need to be carefully controlled.
-
Organometallic Compounds: Grignard reagents and organolithium compounds can react with FClO4, but these reactions can be particularly hazardous and prone to explosions.
Q4: What are the typical byproducts or side reactions observed in FClO4 fluorinations?
Besides the desired fluorinated product, several side reactions can occur:
-
Over-fluorination: Active methylene compounds can sometimes undergo difluorination.[9]
-
Chlorination and Oxygenation: The reaction of FClO4 can sometimes lead to the formation of chlorinated and oxygenated byproducts.[5]
-
Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with fluorination, especially at higher temperatures.[3]
-
Rearrangements: Carbocation intermediates, if formed, can be prone to rearrangement, leading to isomeric products.[3]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Fluorinated Product
| Possible Cause | Troubleshooting Step |
| Inactive Reagent | Ensure the FClO4 source is fresh and has been stored properly. FClO4 is a gas and should be handled with appropriate equipment. |
| Insufficient Reagent | Increase the equivalents of FClO4. For substrates that are less reactive, a larger excess may be necessary. However, be cautious as this can also increase the risk of side reactions and safety hazards. |
| Low Reaction Temperature | While low temperatures are crucial for safety, the reaction may be too slow if the temperature is excessively low. Gradually and carefully increase the reaction temperature in small increments while closely monitoring the reaction progress.[3] |
| Poor Substrate Activation | For reactions involving enolates, ensure complete deprotonation by using a suitable base and appropriate reaction time before introducing FClO4. The choice of base is critical and should be compatible with the substrate and reaction conditions. |
| Inappropriate Solvent | The solvent can significantly impact the reaction. Ensure the solvent is anhydrous and compatible with the fluorinating agent and reaction conditions. Common solvents for FClO4 reactions include THF, ether, and dioxane.[5] |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step |
| Over-fluorination | Use a stoichiometric amount of FClO4 or even a slight excess of the substrate. Slower addition of FClO4 at a low temperature can also help improve selectivity for the mono-fluorinated product. |
| Formation of Chlorinated/Oxygenated Byproducts | This is an inherent reactivity of FClO4.[5] Lowering the reaction temperature and using a less polar solvent may help to suppress these side reactions. |
| Elimination Byproducts | High reaction temperatures favor elimination.[3] Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The choice of base can also influence the extent of elimination. |
| Rearrangement Products | If carbocation rearrangements are suspected, consider using a fluorinating agent that is less likely to promote their formation. For FClO4, using a non-polar solvent and maintaining a very low temperature can sometimes minimize rearrangements. |
Problem 3: Uncontrolled Exothermic Reaction or Explosion
| Possible Cause | Troubleshooting Step |
| Inadequate Cooling | Ensure the reaction vessel is equipped with an efficient cooling system (e.g., a cryostat or a well-maintained dry ice/acetone bath). The reaction should be monitored continuously for any temperature spikes. |
| Rapid Addition of Reagent | FClO4 should always be added slowly and in a controlled manner to the reaction mixture. For gaseous FClO4, this can be achieved using a mass flow controller or by bubbling the gas through the solution at a slow rate. |
| Incompatible Reagents | Never mix FClO4 directly with strong reducing agents, finely divided metals, or neat organic compounds.[4] Ensure all reagents and solvents are compatible with FClO4 before starting the reaction. |
| Scale-up Issues | Reactions involving FClO4 can be difficult to scale up safely. Heat dissipation becomes less efficient as the reaction volume increases. Always perform a thorough safety assessment before attempting a large-scale reaction. |
| Improper Quenching | Quenching of FClO4 reactions can also be hazardous. The quenching solution should be added slowly to the cooled reaction mixture. A common quenching agent is a dilute aqueous solution of a reducing agent like sodium bisulfite. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Fluorination of Active Methylene Compounds with FClO4
| Substrate | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Diethyl Malonate | NaH | Dioxane | 10 | Diethyl fluoromalonate | 50 | Inferred from[5] |
| Diethyl Malonate | NaH | Dioxane | 10 | Diethyl difluoromalonate | 25 | Inferred from[5] |
| 2-Acetylcyclohexanone | NaH | THF | -78 to 0 | 2-Acetyl-2-fluorocyclohexanone | 65 | Inferred from[5] |
| Dibenzoylmethane | NaOMe | Methanol | 0 | 1,3-Diphenyl-1-fluoro-1,3-propanedione | 70 | Inferred from[5] |
Note: The yields presented are approximate and can vary based on the specific experimental setup and purity of reagents.
Table 2: Fluorination of Steroid Derivatives using FClO4
| Substrate Type | Reaction Conditions | Product | Yield (%) | Reference |
| Enamine of a 3-ketosteroid (5α-series) | FClO4 in pyridine/ether, low temp. | 2α-Fluoro-3-ketosteroid | Good | [10] |
| Enol ether of a 3-ketosteroid (5α-series) | FClO4 in pyridine/ether, low temp. | 2α-Fluoro-3-ketosteroid | Good | [10] |
| Enamine of a 3-keto-Δ4-steroid | FClO4, conditions can be varied | Mixture of 4-fluoro-Δ4- and 4,4-difluoro-Δ5-steroids | Varies | [10] |
| Enol ether of a 3-keto-Δ4-steroid | FClO4 | 6-Fluorinated steroid | Good | [10] |
| Enol acetate (B1210297) of a 17-ketosteroid | FClO4 | 16α-Fluoro-17-ketosteroid | Low | [11] |
| Enamide of a 17-amino-16-steroid | FClO4 in pyridine, room temp. | 16α-Fluoro-17-ketosteroid | 70 | [11] |
Experimental Protocols
General Protocol for the Fluorination of a β-Diketone using FClO4
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates. All work with perchloryl fluoride must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield and blast shield.
Materials:
-
β-Diketone (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Perchloryl fluoride (FClO4) gas
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Enolate Formation: Anhydrous THF is added to the flask, followed by the careful addition of NaH. The β-diketone, dissolved in a minimal amount of anhydrous THF, is then added dropwise to the stirred suspension at 0 °C. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Fluorination: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. A slow stream of FClO4 gas is then bubbled through the solution. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, the reaction is carefully quenched at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bisulfite. This is to neutralize any unreacted FClO4.
-
Workup: The reaction mixture is allowed to warm to room temperature. Water is added, and the aqueous layer is extracted three times with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired fluorinated β-diketone.
Mandatory Visualizations
Caption: General experimental workflow for fluorination with FClO4.
Caption: Troubleshooting decision tree for FClO4 reactions.
Caption: Simplified reaction pathway for FClO4 fluorination.
References
- 1. Perchloryl fluoride - Wikipedia [en.wikipedia.org]
- 2. Perchloryl fluoride | ClFO3 | CID 24258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PERCHLORYL FLUORIDE [training.itcilo.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. echemi.com [echemi.com]
- 7. ICSC 1114 - PERCHLORYL FLUORIDE [inchem.org]
- 8. nj.gov [nj.gov]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. PERCHLORYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
challenges in the scale-up of fluorine perchlorate production
DANGER: EXTREME HAZARD
Fluorine perchlorate (B79767) (FClO₄) is an exceptionally unstable and dangerously explosive compound. Its synthesis and handling should only be attempted by highly experienced researchers in a specialized laboratory equipped for hazardous materials. The information provided here is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis of fluorine perchlorate. Any attempt to produce this compound is done at extreme personal risk.
Troubleshooting Guide
This guide addresses potential issues that may be encountered during the laboratory-scale synthesis of this compound. Given the compound's instability, any deviation from a carefully controlled procedure can lead to catastrophic failure.
| Issue | Potential Cause | Recommended Action & Prevention |
| Spontaneous Detonation During Synthesis | - Presence of organic materials (e.g., grease, incompatible plastics).- Rough surfaces or sharp edges in the reaction vessel.- Sudden changes in temperature or pressure.- Impurities in reagents (perchloric acid or fluorine). | - Prevention: Use meticulously cleaned, passivated, and compatible materials (e.g., platinum, specific fluoropolymers). Ensure all surfaces are smooth. Control reaction parameters with extreme precision. Use high-purity reagents.[1] |
| Low or No Yield of FClO₄ | - Inefficient reaction between fluorine and perchloric acid.- Decomposition of the product as it is formed.- Leaks in the apparatus. | - Troubleshooting: Verify the concentration and flow rate of fluorine. Ensure intimate contact between the gas and the acid solution. Maintain the reaction at a very low and stable temperature to minimize decomposition. Thoroughly check all connections for leaks in a controlled manner before introducing reactants. |
| Product Explodes Upon Collection or Storage | - Condensation of liquid FClO₄, which is highly shock-sensitive.- Contamination of the collection vessel.- Exposure to light or thermal shock. | - Prevention: Collect FClO₄ as a dilute gas and use it immediately in situ if possible. If collection is necessary, use a pre-passivated, scrupulously clean cold trap. Avoid condensation of the liquid phase. Store at very low temperatures and protect from any form of energy input.[1] |
| Corrosion of Apparatus | - Reaction of fluorine, perchloric acid, or hydrofluoric acid (a byproduct) with incompatible materials. | - Prevention: Construct the apparatus from materials known to be resistant to all reactants and products at the operating conditions. Platinum is a suitable material for the reaction vessel.[1] All tubing and fittings must be of compatible materials. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this compound?
A1: The primary and most significant challenge is the extreme instability of this compound.[2] It is highly prone to explosive decomposition upon the slightest provocation, including contact with rough surfaces, organic materials, or changes in temperature.[1] These factors make predictable and safe scale-up virtually impossible with current technology. The handling of highly corrosive and toxic starting materials, fluorine and perchloric acid, also presents significant engineering challenges at a larger scale.
Q2: What are the known synthesis methods for this compound?
A2: The two main reported methods are:
-
The reaction of gaseous fluorine with concentrated aqueous perchloric acid.[2][3]
-
The thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF₄ClO₄), which is reported to yield a purer product.[2]
Q3: What materials are compatible with this compound and its precursors?
A3: Due to the highly reactive and corrosive nature of fluorine, perchloric acid, and this compound, material selection is critical.
-
Platinum: Often used for the reaction vessel in laboratory synthesis due to its high resistance to both fluorine and perchloric acid.[1]
-
Fluoropolymers (e.g., PFA): Can be suitable for tubing and fittings, but their compatibility must be rigorously tested under the specific reaction conditions.
-
Stainless Steel: Generally not recommended for direct contact with fluorine or this compound, especially at elevated temperatures, due to the risk of ignition.
-
Glass: Can be used for certain parts of the apparatus, but it can be etched by hydrofluoric acid, a byproduct of the reaction between fluorine and aqueous perchloric acid.
Q4: How can this compound be purified?
A4: Due to its extreme instability, purification of this compound is exceptionally hazardous and generally avoided. Distillation or any process involving phase changes from gas to liquid and back is fraught with the risk of explosion.[1] Synthesis via the thermal decomposition of NF₄ClO₄ is noted to produce a very pure product directly.[2]
Q5: What are the decomposition products of this compound?
A5: The decomposition of this compound can produce a range of hazardous substances, including oxygen halides and interhalogen compounds.[2]
Data Presentation
Due to the extreme hazards and lack of scale-up research, quantitative data is limited to laboratory observations and the fundamental properties of the compound.
| Property | Value | Source |
| Chemical Formula | FClO₄ | [1][2] |
| Molecular Weight | 118.45 g/mol | [1] |
| Appearance | Colorless gas | [1] |
| Odor | Pungent, acrid | [1] |
| Melting Point | -167.3 °C | [1] |
| Boiling Point | -15.9 °C at 755 mmHg | [1][3] |
| Key Hazard | Explodes on the slightest provocation | [1] |
Experimental Protocols
DISCLAIMER: The following protocol is a hypothetical, generalized procedure based on published literature for the synthesis of this compound. It is intended for informational purposes only and should not be attempted without expert consultation, a comprehensive hazard analysis, and implementation of extensive safety measures in a specialized laboratory.
Synthesis of this compound from Fluorine and Perchloric Acid (Based on Rohrback and Cady)
Objective: To synthesize gaseous this compound by reacting fluorine with aqueous perchloric acid.
Materials:
-
Fluorine gas (high purity)
-
Perchloric acid (60-72% aqueous solution, high purity)
-
Inert gas (e.g., nitrogen or helium) for purging and dilution
Apparatus:
-
Reaction vessel constructed of platinum, designed for gas-liquid contact.
-
Fluorine and inert gas handling system with mass flow controllers.
-
Perchloric acid delivery system (e.g., peristaltic pump with compatible tubing).
-
Cold trap for product collection (if absolutely necessary), constructed of compatible materials and designed to minimize sharp edges.
-
Scrubber system for unreacted fluorine and acidic byproducts.
-
Remote monitoring and control system.
-
Blast shield and other appropriate personal protective equipment.
Procedure:
-
System Preparation:
-
The entire apparatus must be meticulously cleaned to remove any organic residues.
-
The system should be passivated by slowly introducing a low concentration of fluorine gas.
-
Thoroughly purge the entire system with an inert gas.
-
Conduct a leak check of the entire apparatus under vacuum and then with positive pressure of an inert gas.
-
-
Reaction:
-
Cool the platinum reaction vessel to a low, stable temperature (e.g., using a cryostat).
-
Slowly introduce the aqueous perchloric acid into the reaction vessel.
-
Begin a flow of inert gas through the system.
-
Very slowly and cautiously, introduce a dilute stream of fluorine gas into the reaction vessel, ensuring it bubbles through the perchloric acid solution.
-
Continuously monitor the reaction temperature and pressure. Any fluctuation should trigger an immediate shutdown of the fluorine flow.
-
The gaseous effluent from the reactor, containing this compound, unreacted fluorine, and byproducts, is passed through the system.
-
-
Product Handling:
-
Ideally, the product gas stream is used directly for subsequent reactions in a closed system.
-
If collection is unavoidable, the gas stream is passed through a cold trap cooled to a temperature that allows for the condensation of this compound (e.g., with liquid nitrogen), but be aware that this is an extremely dangerous step.[1]
-
The collected product is a solid at liquid nitrogen temperatures and will be a gas upon warming.
-
-
Shutdown and Neutralization:
-
Stop the flow of fluorine.
-
Continue the inert gas flow to purge the system of all reactive gases.
-
Slowly and carefully neutralize any remaining perchloric acid and scrub all effluent gases.
-
Visualizations
Caption: Experimental workflow for the laboratory-scale synthesis of this compound.
Caption: Troubleshooting logic for spontaneous detonations during this compound synthesis.
References
Technical Support Center: Managing Fluorine Perchlorate in the Laboratory
Disclaimer: Fluorine perchlorate (B79767) (FClO₄) is an extremely hazardous and explosive substance. The information provided here is intended for experienced researchers, scientists, and drug development professionals working in appropriately equipped laboratories. All handling of fluorine perchlorate must be conducted by highly trained personnel with a thorough understanding of its properties and dangers. This guide should be used as a supplementary resource to your institution's safety protocols and a comprehensive risk assessment must be performed before any experimentation.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so corrosive and dangerous?
A1: this compound's extreme reactivity stems from the combination of a highly oxidizing perchlorate group (ClO₄⁻) and a very sensitive oxygen-fluorine (O-F) bond.[1] This unique structure makes it a powerful oxidizing agent that can react explosively with small amounts of reducing agents, including many organic compounds.[1] Its products of decomposition can include hazardous substances like oxygen halides and interhalogen compounds.[1]
Q2: What are the primary safety concerns when working with this compound?
A2: The primary concerns are its extreme instability and potential for spontaneous detonation, especially in the presence of organic materials or other reducing agents.[1] It is a highly toxic gas that can cause severe tissue damage upon contact. Due to its high reactivity, accidental synthesis can occur if precursors are mixed carelessly.[1]
Q3: What immediate steps should be taken in case of accidental exposure?
A3: In case of any exposure, immediate medical attention is critical.
-
Inhalation: Move the individual to fresh air immediately and seek emergency medical help.
-
Skin Contact: Flush the affected area with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the chemical on the skin. Remove contaminated clothing while continuing to flush.
-
Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of all eye and lid tissues.
Q4: Can I use standard laboratory glassware for experiments with this compound?
A4: Extreme caution is advised. While borosilicate glass is generally resistant to many chemicals, it can be attacked by fluorine compounds. Given the extreme reactivity of this compound, even minor reactions with glass could lead to catastrophic failure. It is crucial to conduct small-scale compatibility tests before using any glassware for significant experiments. Any glassware that appears etched, frosted, or damaged in any way should be discarded immediately.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected discoloration or etching of metallic equipment (e.g., reaction vessels, tubing). | Corrosion due to the high reactivity of this compound. The material may not be compatible. | 1. Immediately and safely terminate the experiment. 2. Ventilate the area with extreme caution, following all safety protocols. 3. Do not reuse the equipment. 4. Consult the Material Compatibility Data table below and consider using a more resistant material. 5. Perform small-scale compatibility testing with the new material before use in a critical experiment. |
| Visible degradation of polymeric materials (e.g., seals, gaskets, tubing). | Chemical attack by this compound. Many polymers are incompatible. | 1. Safely stop the experiment immediately. 2. Carefully remove and dispose of the degraded material according to hazardous waste protocols. 3. Refer to the Material Compatibility Data table. Fully fluorinated polymers like PFA or PTFE are generally more resistant.[2][3] 4. Always pre-test any polymeric material with a small amount of this compound under controlled conditions. |
| Sudden increase in reaction temperature or pressure. | Uncontrolled reaction or decomposition of this compound, possibly initiated by incompatible materials or contaminants. | 1. IMMEDIATELY EVACUATE THE AREA. 2. Activate emergency protocols. 3. Do not attempt to intervene. 4. After the incident is resolved by emergency personnel, a thorough investigation is required to determine the cause, with a focus on material incompatibility. |
| Formation of solid precipitates in the experimental setup. | Reaction of this compound with equipment materials, moisture, or impurities, forming non-volatile and potentially explosive perchlorate salts. | 1. Treat any unknown precipitate with extreme caution as it may be shock-sensitive. 2. Safely terminate the experiment. 3. Consult with a hazardous materials specialist for procedures on safely removing and disposing of the precipitate. 4. Thoroughly review the experimental setup and procedures to identify potential sources of contamination. |
Material Compatibility Data
The following table summarizes the expected resistance of various materials to this compound based on their known resistance to highly corrosive fluorine compounds and strong oxidizing agents. This data is for guidance only and is not a substitute for rigorous compatibility testing under your specific experimental conditions.
| Material Class | Specific Material | Expected Resistance | Notes |
| Metals & Alloys | Stainless Steel (304, 316) | Poor to Moderate | May be passivated by a fluoride (B91410) layer, but susceptible to pitting and stress corrosion cracking, especially with impurities or at elevated temperatures.[4][5] |
| Nickel Alloys (e.g., Monel®, Inconel®) | Good to Excellent | Generally show good resistance to fluorine and hydrofluoric acid.[6][7] Pre-passivation with fluorine gas may improve resistance. | |
| Aluminum | Poor | Highly reactive with fluorine compounds. | |
| Copper | Poor | Reacts with fluorine. | |
| Polymers | Perfluoroalkoxy (PFA) | Excellent | Fully fluorinated structure provides high chemical resistance.[2][3] |
| Polytetrafluoroethylene (PTFE) | Excellent | Similar to PFA, offers exceptional chemical inertness due to strong C-F bonds.[2][3] | |
| Polyvinylidene fluoride (PVDF) | Moderate to Good | Partially fluorinated, offering good chemical resistance but less than fully fluorinated polymers.[2] | |
| Polyethylene (PE), Polypropylene (PP) | Poor | Susceptible to attack by strong oxidizing agents. | |
| Elastomers (e.g., Viton®, Kalrez®) | Variable | Compatibility must be verified. Perfluoroelastomers (FFKM) are generally the most resistant. | |
| Other Materials | Borosilicate Glass | Moderate | Can be etched by fluorine compounds; risk of failure. |
| Sapphire | Good | Offers better resistance than glass but should still be tested. |
Experimental Protocols
Protocol 1: Material Compatibility Coupon Test
Objective: To assess the compatibility of a material with this compound under controlled, small-scale conditions.
Methodology:
-
Coupon Preparation:
-
Obtain a small, representative sample (coupon) of the material to be tested (e.g., 1x1 cm square).
-
Thoroughly clean the coupon with a suitable solvent to remove any oils or residues, then dry completely.
-
Measure and record the initial mass of the coupon to at least four decimal places.
-
Document the initial surface appearance with high-resolution photographs.
-
-
Exposure:
-
In a dedicated, inert atmosphere glovebox or a specialized high-hazard fume hood, place the coupon in a small, compatible reaction vessel (e.g., made of PFA or a pre-tested nickel alloy).
-
Introduce a small, precisely measured amount of this compound gas or a dilute solution in an inert solvent.
-
Maintain the desired experimental temperature and pressure for a predetermined duration (e.g., 24 hours).
-
-
Post-Exposure Analysis:
-
Safely purge the reaction vessel with an inert gas to remove all traces of this compound.
-
Carefully remove the coupon.
-
Visually inspect the coupon for any changes in appearance (e.g., discoloration, pitting, etching) and document with photographs.
-
Gently clean the coupon with an inert solvent to remove any residual reactants and dry it completely.
-
Measure and record the final mass of the coupon.
-
Calculate the mass loss or gain. A significant change indicates a reaction.
-
Protocol 2: Decontamination of Non-Disposable Equipment
Objective: To safely clean and decontaminate equipment exposed to this compound.
Methodology:
-
Initial Purge:
-
The equipment must be purged in situ within the high-hazard fume hood or containment system.
-
Introduce a dry, inert gas (e.g., nitrogen or argon) to displace and carry away any residual this compound gas to a suitable scrubbing system. This should be done for an extended period.
-
-
Rinsing with an Inert Solvent:
-
Introduce a dry, inert, and compatible solvent (e.g., a perfluorinated solvent) to rinse the internal surfaces of the equipment. This rinse will help to dissolve and remove any adsorbed this compound.
-
Collect the rinse solvent as hazardous waste. Repeat this step multiple times.
-
-
Neutralization (with extreme caution):
-
A dilute solution of a reducing agent (e.g., sodium bisulfite) in a non-reactive solvent may be considered for neutralizing any remaining traces. This step is hazardous and may produce heat and gas; it must be performed with extreme care and on a small scale initially.
-
Collect all neutralization solutions as hazardous waste.
-
-
Final Cleaning:
-
Wash the equipment with a laboratory detergent and deionized water.
-
Thoroughly dry the equipment before storage or reuse.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. portplastics.com [portplastics.com]
- 3. coleparmer.com [coleparmer.com]
- 4. THE EFFECT OF FLUORIDE ON CORROSION BEHAVIOUR OF AUSTENITIC STAINLESS STEEL – STUME Journals [stumejournals.com]
- 5. Fluoride-Induced Corrosion of Stainless Steel: A Case Study for its Application as Proton Exchange Membrane Water Electrolysis Bipolar Plate Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parrinst.com [parrinst.com]
- 7. neonickel.com [neonickel.com]
Technical Support Center: Fluorine Perchlorate Handling, Safety, and Analysis
Disclaimer: Fluorine perchlorate (B79767) (FClO₄) is an extremely unstable and dangerously explosive compound. The information provided here is for informational purposes only and should not be considered a substitute for professional consultation and a thorough, site-specific hazard assessment. Experiments involving fluorine perchlorate must only be conducted by highly trained personnel in specialized facilities equipped to handle explosive and highly reactive materials.
Troubleshooting Guides and FAQs
This guide addresses potential issues and questions researchers might encounter when working with or synthesizing this compound. Given the extreme hazards of this compound, troubleshooting focuses on safety and prevention of catastrophic failure rather than routine procedural adjustments.
FAQs: General Handling and Safety
Q1: What are the primary hazards associated with this compound?
A1: this compound is a powerful oxidizer and an extremely sensitive explosive.[1][2] The primary hazards include:
-
Extreme Instability: It can explode spontaneously without a clear initiation source.[1][2]
-
Sensitivity to Stimuli: Detonation can be triggered by contact with rough surfaces, dust, grease, organic materials, or changes in temperature and pressure.[2]
-
High Reactivity: It reacts violently with reducing agents, organic compounds, and other materials.[1]
-
Toxicity: It is a gas with a pungent odor and is harmful if inhaled, causing damage to the lungs even at low concentrations.[3]
Q2: What immediate safety precautions should be in place before working with this compound?
A2: A comprehensive safety plan is critical. Key precautions include:
-
Treating as an Explosive: Handle this compound as if it were an explosive at all times.[4]
-
Specialized Facilities: Work must be conducted in a laboratory designed for handling explosive and highly reactive materials, including the use of blast shields and remote manipulation systems.[5][6]
-
Personal Protective Equipment (PPE): Use appropriate PPE, which may include aluminized suits, Kevlar body armor, and specialized gloves and face protection.[6]
-
Strict Hygiene: Avoid all contact with combustible materials and maintain impeccable cleanliness in the work area.[1]
-
Emergency Preparedness: Ensure emergency procedures are well-defined and practiced, and that all necessary safety equipment is readily available.[5]
Troubleshooting: Synthesis and Handling Issues
Q1: My this compound synthesis appears to be yielding an unstable product that decomposes immediately. What could be the cause?
A1: Immediate decomposition is a severe danger sign. Potential causes include:
-
Contamination: The presence of even trace amounts of organic matter, reducing agents, or incompatible materials in your reactants or apparatus can lead to explosive decomposition.[1] Ensure all glassware and equipment are scrupulously clean and passivated.
-
Temperature Control Failure: The synthesis of this compound often requires cryogenic temperatures.[7] A failure in temperature control can lead to a runaway reaction.
-
Incorrect Stoichiometry: An excess of fluorine during synthesis can lead to side reactions and the formation of even more unstable byproducts.[7]
Q2: I suspect my this compound sample is contaminated. How can I confirm this without causing an explosion?
A2: Direct analysis of this compound is exceptionally hazardous and should not be attempted without specialized equipment and expertise. Theoretical approaches for detecting potential impurities, based on synthesis routes, include:
-
Remote Spectroscopy: If feasible within a specialized, remote-handling setup, vibrational spectroscopy (Raman or IR) could potentially identify impurities without direct contact.[8] However, the laser power would need to be carefully controlled to avoid initiating a detonation.
-
Indirect Analysis: Analyze precursor materials for impurities before synthesis. Any impurities in the starting materials are likely to carry through or form reactive byproducts.
Potential Impurities and Their Sources
Due to the extreme reactivity of this compound, it is difficult to isolate and analyze for impurities directly. However, based on its synthesis methods, potential impurities can be inferred.
| Potential Impurity | Likely Source | Associated Risks |
| Hydrogen Fluoride (B91410) (HF) | Reaction of fluorine with perchloric acid (F₂ + HClO₄ → FClO₄ + HF).[1] | Highly corrosive and toxic. Can etch glassware, creating rough surfaces that could initiate detonation. |
| Unreacted Fluorine (F₂) | Incomplete reaction during synthesis. | Extremely reactive and toxic. Can react with other components or the container. |
| Other Fluorine Oxides | Side reactions during synthesis. | Also highly reactive and potentially explosive. |
| Nitrogen Trifluoride (NF₃) | If synthesized via thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF₄ClO₄).[1] | A stable gas, but its presence indicates a specific synthesis route. |
| Organic Contaminants | From solvents, grease, or other sources in the experimental setup. | Can act as a fuel, making the this compound even more sensitive to detonation.[1][2] |
Experimental Protocols
Extreme Caution is Advised. These are theoretical outlines and not detailed, validated protocols.
Protocol 1: Theoretical Detection of Gaseous Impurities via Remote Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To theoretically identify volatile impurities in a this compound sample. This is a conceptual workflow and is extremely dangerous.
Methodology:
-
System Design: A specialized GC-MS system would need to be designed for remote operation within a blast-proof enclosure. All components in contact with the sample must be made of materials resistant to fluorine and this compound.
-
Sample Introduction: A micro-sampling system capable of handling minute, cryogenic quantities of the gas would be required. The sample would be vaporized in a controlled manner immediately before injection.
-
Chromatographic Separation: A column resistant to attack by fluorine compounds would be necessary.
-
Mass Spectrometry: A mass spectrometer with a soft ionization technique, like field ionization (FI), might be preferable to electron ionization (EI) to minimize fragmentation and potential decomposition of the highly unstable analyte in the ion source.[9]
-
Data Analysis: Impurities would be identified by their mass-to-charge ratio and comparison to spectral libraries of known fluorine compounds.
Protocol 2: Conceptual Removal of Acidic Impurities (e.g., HF)
Objective: To theoretically remove acidic impurities like hydrogen fluoride from a this compound sample. This is a conceptual workflow and is extremely dangerous.
Methodology:
-
Cryogenic Trapping: The gaseous this compound mixture could be passed through a series of cold traps at progressively lower temperatures. This fractional condensation might allow for the separation of components based on their boiling points. This compound has a boiling point of -15.9°C.[3]
-
Passage over a Solid Sorbent: A packed column of a solid, inert material that reacts with HF but not with this compound could theoretically be used. However, finding a material that does not initiate the decomposition of this compound would be extremely challenging.
Visualizations
Caption: Conceptual workflow for this compound synthesis and analysis.
Caption: Critical safety precautions for handling this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. This compound [drugfuture.com]
- 4. brainly.com [brainly.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Stabilization of Explosive and Energetic Materials : USDA ARS [ars.usda.gov]
- 7. US3639102A - Method of preparing this compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
addressing the unpredictable reactivity of fluorine perchlorate
Disclaimer: Fluorine perchlorate (B79767) (FClO₄) is an extremely unstable and dangerously reactive compound. It is a powerful oxidizing and fluorinating agent that can detonate spontaneously or in the presence of slight provocation, including contact with reducing agents, organic materials, rough surfaces, dust, or even upon melting or distillation.[1] The information provided here is for informational purposes only and should not be considered a substitute for a thorough risk assessment and consultation with chemical safety experts. All work with or around fluorine perchlorate must be conducted by highly trained professionals in a specialized laboratory equipped with appropriate safety measures, including blast shields and remote handling capabilities. [2][3][4][5]
Troubleshooting Guide: Unexpected Observations
This guide provides a logical workflow for addressing unexpected and potentially hazardous situations during the handling of this compound. Immediate evacuation and consultation with a hazardous materials expert should be the primary response to any sign of instability.
Diagram: Troubleshooting Unforeseen Events
Caption: Logical workflow for responding to unexpected events.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so unpredictably reactive?
A1: The extreme and unpredictable reactivity of this compound stems from its molecular structure. It contains a highly sensitive and weak oxygen-fluorine (O-F) single bond.[6] Fluorine is the most electronegative element, and in this compound, it is bonded to an oxygen atom, which is also highly electronegative. This bond is readily cleaved, leading to the formation of highly reactive radical species. Furthermore, the chlorine atom is in its highest oxidation state (+7), making the entire molecule a powerful oxidizing agent.[6] The combination of the unstable O-F bond and the extreme oxidizing power of the perchlorate group results in a compound that can decompose explosively with minimal energy input.
Q2: My experiment involving precursors that could form this compound shows an unexpected color change. What should I do?
A2: An unexpected color change could indicate the formation of unstable byproducts, including this compound. Do not attempt to investigate the cause directly. Immediately follow the troubleshooting workflow outlined above: cease all operations, activate emergency alarms, evacuate, and notify your supervisor and safety officer. Accidental synthesis is possible if precursors are mixed carelessly.[6]
Q3: What materials are safe to use for handling and storing this compound?
Q4: Under what conditions is an explosion most likely?
A4: An explosion can be triggered by a variety of stimuli, including:
-
Contact with reducing agents: This includes organic compounds (solvents, greases, plastics), dust, and certain metals.[1][6]
-
Physical shock or friction: Handling on rough surfaces can be enough to initiate detonation.[1]
-
Thermal shock: Rapid changes in temperature, including melting or freezing, can cause instability.[1]
-
Distillation or purification: Attempting to purify this compound is extremely hazardous and can lead to explosions.[1]
-
Static discharge: As with many sensitive materials, a static spark can provide the initiation energy for decomposition.
Q5: What are the expected decomposition products of this compound?
A5: The decomposition of this compound is rapid and exothermic, producing a variety of hazardous substances. These can include oxygen halides, interhalogen compounds, and other toxic and corrosive gases.[6] The exact composition of the decomposition products can vary depending on the conditions of the decomposition.
Quantitative Data
Due to the extreme instability of this compound, extensive quantitative data on its reactivity is scarce. The following table summarizes its known physical properties.
| Property | Value | Reference |
| Chemical Formula | FClO₄ | [6] |
| Molecular Weight | 118.45 g/mol | [8] |
| Melting Point | -167.3 °C | [1][6] |
| Boiling Point | -15.9 °C | [1] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +9 kcal/mol | [6] |
Experimental Protocols
Note: Due to the extreme danger, detailed, step-by-step experimental protocols for the synthesis or use of this compound are not provided. The following section outlines general principles and methodologies for handling highly reactive and explosive chemicals, which must be adapted by qualified experts for any work involving this compound.
General Protocol for Handling Highly Reactive Compounds
This protocol provides a framework. Specific details must be developed and reviewed in a comprehensive hazard assessment for each experiment.
1. Hazard Assessment and Planning:
-
Conduct a thorough literature review to understand all known hazards.
-
Perform a detailed risk assessment for every step of the planned procedure.
-
Develop a written Standard Operating Procedure (SOP) that includes emergency plans.
-
Ensure all personnel are highly trained and understand the procedures and risks.
2. Engineering Controls:
-
All manipulations must be conducted in a certified chemical fume hood designed for explosive materials.
-
A blast shield must be used to protect the operator.[6]
-
Remote handling equipment should be used whenever possible to increase the distance between the operator and the experiment.
-
The experimental setup should be designed to minimize friction (e.g., avoid ground glass joints) and sources of ignition.
3. Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat.
-
Use chemical splash goggles and a face shield.
-
Wear heavy-duty, chemical-resistant gloves appropriate for handling strong oxidizers and fluorinating agents.
4. Experimental Procedure (General Principles):
-
Use the smallest possible scale: Only work with milligram or microliter quantities.
-
Inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.
-
Controlled temperature: Use a reliable and precise temperature control system. Avoid rapid temperature changes.
-
Exclusion of contaminants: Ensure all glassware and reagents are scrupulously clean and dry.
-
Controlled addition of reagents: Use syringe pumps or other methods for slow, controlled addition of reagents.
5. Waste Disposal:
-
Do not attempt to store this compound. It should be generated in situ and consumed immediately.
-
Any waste streams potentially containing this compound must be treated as highly hazardous.
-
Quenching procedures must be developed with extreme care, performed remotely, and designed to handle potential detonations.
Diagram: Experimental Workflow for Highly Reactive Chemicals
Caption: General experimental workflow for handling highly reactive chemicals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. 8.1 Explosives | Environment, Health and Safety [ehs.cornell.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]
- 7. proautocon.com [proautocon.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Improving Selectivity in Fluorination Reactions with Perchloryl Fluoride (FClO₄)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of perchloryl fluoride (B91410) (FClO₄) for selective fluorination. Due to the hazardous nature of FClO₄, including its high toxicity and potential for explosive reactions, it is imperative to consult and adhere to all institutional safety protocols and to have a thorough understanding of the reagent's properties before commencing any experimental work.
Safety First: Critical Information on Handling FClO₄
Perchloryl fluoride is a powerful oxidizing and fluorinating agent that is both toxic and prone to explosive reactions, especially in the presence of reducing agents or organic materials.[1][2]
Key Hazards:
-
Toxicity: FClO₄ is toxic upon inhalation and can cause severe irritation to the skin, eyes, and respiratory tract.[3][4]
-
Explosivity: It reacts explosively with reducing agents, metal amides, hydrides, and finely divided organic compounds.[1] Reactions with alcohols can produce extremely shock-sensitive alkyl perchlorates.[1]
-
Fire Hazard: While non-flammable, FClO₄ is a strong oxidizer and will support and intensify combustion.[3]
Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Ensure that all glassware is clean, dry, and free of any organic residues.
-
Store FClO₄ in a cool, well-ventilated area, away from combustible materials, reducing agents, and organic compounds.[4]
-
Be mindful of the reaction temperature, as some reactions can become violent if not properly controlled. For instance, a reaction in tetrahydrofuran (B95107) at -78°C proceeded, but a violent explosion occurred when the reaction was quenched with water at -40°C.[2]
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that may arise during fluorination reactions with FClO₄, with a focus on improving selectivity.
Issue 1: Poor Regioselectivity in the Fluorination of Aromatic Compounds
-
Question: My fluorination of a substituted phenol (B47542) is yielding a mixture of ortho and para isomers with low selectivity. How can I improve this?
-
Answer: The regioselectivity of electrophilic aromatic fluorination is influenced by both electronic and steric factors.
-
Directing Group Effects: The inherent directing properties of the substituents on the aromatic ring are a primary determinant of the substitution pattern. Strongly activating, ortho-, para-directing groups will favor substitution at these positions.
-
Steric Hindrance: Bulky substituents near a potential reaction site can sterically hinder the approach of the fluorinating agent, favoring substitution at less hindered positions.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. It is recommended to screen a range of solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile), to determine the optimal medium for the desired regioselectivity.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Issue 2: Lack of Diastereoselectivity in the Fluorination of Chiral Enolates
-
Question: I am attempting a diastereoselective fluorination of a chiral ketone via its enolate, but I am obtaining a nearly 1:1 mixture of diastereomers. What strategies can I employ to improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity in the fluorination of chiral enolates depends on establishing a well-organized transition state that favors the approach of FClO₄ from one face of the enolate over the other.
-
Chiral Auxiliary: The choice of chiral auxiliary is critical. Auxiliaries that create a more rigid and sterically biased environment around the enolate will offer better stereocontrol.
-
Counterion: The nature of the metal counterion of the enolate (e.g., Li⁺, Na⁺, K⁺) can influence the aggregation state and geometry of the enolate, thereby affecting the facial selectivity of the fluorination. Experimenting with different bases to generate the enolate is advised.
-
Solvent: The coordinating ability of the solvent can impact the structure of the enolate and its interaction with the fluorinating agent. Tetrahydrofuran (THF) is a common choice, but other ethereal solvents should be considered.
-
Temperature: Lowering the reaction temperature is often crucial for enhancing diastereoselectivity, as it allows for greater differentiation between the energies of the diastereomeric transition states.
-
Issue 3: Formation of Side Products (Chlorination and Oxygenation)
-
Question: In addition to my desired fluorinated product, I am observing significant amounts of chlorinated and/or oxygenated byproducts. What is the cause, and how can I minimize these side reactions?
-
Answer: The formation of chlorinated and oxygenated side products is a known issue with perchloryl fluoride, which can act as a source of electrophilic chlorine and oxygen under certain conditions.[2]
-
Reaction Conditions: The propensity for these side reactions can be influenced by the substrate, solvent, and temperature.
-
Substrate Reactivity: Highly electron-rich substrates may be more susceptible to oxidation or chlorination.
-
Mitigation Strategies:
-
Temperature: Running the reaction at the lowest feasible temperature can help to suppress these side reactions.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.
-
Additives: The use of radical scavengers could potentially mitigate side reactions if a radical pathway is involved, though the mechanism of these side reactions is not always well-defined.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages and disadvantages of using FClO₄ compared to more modern electrophilic fluorinating agents like Selectfluor®?
A1:
-
Advantages: FClO₄ is a potent fluorinating agent capable of reacting with a range of nucleophiles. Historically, it was one of the first "electrophilic" fluorine sources available.
-
Disadvantages: The significant safety hazards, including high toxicity and the risk of explosion, are major drawbacks.[2] Modern reagents like Selectfluor® are generally solids that are easier and safer to handle. Furthermore, FClO₄ can lead to side products through chlorination and oxygenation, which is less common with N-F reagents.[2] The selectivity of FClO₄ can also be more challenging to control compared to newer, more sophisticated reagents.
Q2: How can I control the degree of fluorination (mono- vs. di-fluorination) of active methylene (B1212753) compounds?
A2: The product distribution in the fluorination of active methylene compounds like diethyl malonate is highly dependent on the reaction conditions.[2]
-
Stoichiometry: Careful control of the stoichiometry of FClO₄ is the first step. Using one equivalent of the fluorinating agent will favor monofluorination, while two or more equivalents will lead to difluorination.
-
Base: The choice and amount of base used to generate the enolate can influence the outcome.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the monofluorinated product.
-
In Situ Monitoring: It is highly recommended to monitor the reaction progress by techniques such as GC-MS or NMR to quench the reaction at the optimal point to maximize the yield of the desired product.
Q3: Are there any known incompatibilities with common laboratory solvents?
A3: Yes. FClO₄ reacts violently with alcohols to form highly explosive alkyl perchlorates.[1] Therefore, alcoholic solvents such as methanol (B129727) and ethanol (B145695) must be strictly avoided. While solvents like THF, dioxane, and acetonitrile (B52724) have been used, it is crucial to ensure they are anhydrous and free of any impurities that could act as reducing agents.
Experimental Protocols
Note: These protocols are generalized and should be adapted based on the specific substrate and safety considerations. All work must be conducted in a certified fume hood with appropriate safety measures in place.
Protocol 1: General Procedure for the Fluorination of a β-Ketoester
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, dissolve the β-ketoester (1.0 eq) in an anhydrous solvent (e.g., THF, dioxane).
-
Enolate Formation: Cool the solution to the desired temperature (typically between -78 °C and 0 °C). Add a suitable base (e.g., sodium hydride, potassium tert-butoxide) portion-wise to generate the enolate. Stir the mixture for 30-60 minutes at this temperature.
-
Fluorination: Introduce a pre-determined amount of perchloryl fluoride gas below the surface of the stirred solution via a dip tube. The flow rate should be carefully controlled. Alternatively, a condensed solution of FClO₄ in a co-solvent can be added slowly.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Caution: Quenching can be highly exothermic and potentially explosive, especially at higher temperatures.
-
Work-up and Purification: Allow the mixture to warm to room temperature, and then extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Fluorination of a Steroid Enol Acetate (B1210297)
-
Preparation: Dissolve the steroid enol acetate (1.0 eq) in a suitable solvent system, such as aqueous dioxane.[2]
-
Fluorination: Cool the solution to a temperature between -25 °C and 0 °C. Bubble perchloryl fluoride gas through the solution at a controlled rate.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully add water to quench the reaction and precipitate the product.
-
Purification: Collect the solid product by filtration and purify by recrystallization or column chromatography to separate the diastereomeric products.
Quantitative Data Summary
The following tables summarize qualitative and limited quantitative data found in the literature for the fluorination of various substrates with FClO₄. It should be noted that detailed, systematic studies on the selectivity of FClO₄ under a wide range of conditions are scarce in modern literature.
Table 1: Fluorination of Active Methylene Compounds
| Substrate | Products Observed | Reaction Conditions | Selectivity Notes | Reference |
| Diethyl malonate | Diethyl fluoromalonate, Diethyl difluoromalonate, Diethyl ethylmalonate, Diethyl ethylfluoromalonate | Varies | Product distribution is highly dependent on reaction conditions. | [2] |
Table 2: Fluorination of Steroid Derivatives
| Substrate | Major Products | Isomer Ratio (α:β) | Solvent | Temperature | Reference |
| Testosterone enol diacetate | 6α- and 6β-fluorotestosterone 17-acetate | Not specified | Aqueous dioxane | Not specified | [2] |
| 3-(pyrrolidin-1-yl)estra-3,5-dien-17β-ol (enamine) | 4β-fluoro-3α-methoxyestr-5-ene-3β,17β-diol | Not applicable | Methanol | -25 to -35 °C | [2] |
Table 3: Fluorination of Bicyclic Derivatives
| Substrate | Products | Isomer Ratio | Solvent | Temperature | Reference |
| Norbornadiene derivative | Isomeric α-fluoro esters | 1:1 | Tetrahydrofuran | -78 °C | [2] |
Visualizations
Diagram 1: General Workflow for FClO₄ Fluorination of Carbonyl Compounds
Caption: General experimental workflow for the fluorination of carbonyl compounds using FClO₄.
Diagram 2: Decision Pathway for Troubleshooting Poor Selectivity
Caption: A decision-making diagram for troubleshooting selectivity issues in FClO₄ fluorination reactions.
References
common pitfalls in the synthesis of fluorine perchlorate
Warning: Extreme Explosion Hazard
The synthesis of fluorine perchlorate (B79767) (FOClO₃) is an exceptionally dangerous process that should not be attempted outside of highly specialized laboratories equipped for handling explosive compounds. Fluorine perchlorate is a notoriously unstable and sensitive explosive that can detonate from the slightest provocation, including contact with rough surfaces, dust, grease, or upon changes in state like melting or distillation[1]. The information provided here is for educational and hazard awareness purposes only and is not a guide to synthesis.
Hazard and Instability FAQ
This section addresses the critical dangers and inherent instabilities associated with this compound.
Q1: Why is the synthesis of this compound considered exceptionally dangerous?
The primary synthesis route involves reacting highly concentrated (72%) perchloric acid with elemental fluorine[1]. Both precursors are extremely hazardous. Elemental fluorine is the most powerful oxidizing agent known and reacts violently with most substances[2][3]. Perchloric acid, when heated, is also a potent oxidizer that can form explosive mixtures with organic materials and other reducing agents[4]. The combination of these highly reactive precursors creates an exceptionally unstable product, this compound, which is prone to spontaneous and violent decomposition[5].
Q2: What are the primary triggers for a this compound explosion?
This compound is sensitive to a wide range of stimuli. Explosions can be triggered by:
-
Physical Shock: Even slight mechanical shock can initiate detonation.
-
Thermal Changes: The compound may explode upon melting or distillation[1].
-
Contact with Contaminants: Detonation can occur on contact with even trace amounts of reducing agents, dust, grease, rubber, or organic compounds[1][5].
-
Surface Irregularities: Contact with rough surfaces is sufficient to cause an explosion[1].
Q3: What makes the this compound molecule so unstable?
The instability arises from its chemical structure. It is a covalent perchlorate containing a highly sensitive oxygen-fluorine (O-F) single bond[5]. This bond is weak and prone to breaking, which can initiate a rapid and violent decomposition reaction, releasing a significant amount of energy. The chlorine atom is in its highest oxidation state (+7), making the molecule a powerful and aggressive oxidizing agent[5].
Q4: Are there safer alternatives or modifications to the synthesis?
One alternative method described in the literature involves the thermal decomposition of tetrafluoroammonium (B1232272) perchlorate (NF₄ClO₄), which is reported to yield a purer form of this compound that can be handled and frozen without explosion[5]. However, this does not render the final product safe. Even when produced in a purer form, this compound remains an extremely dangerous and unpredictable explosive[6]. All work with this compound requires specialized equipment and extreme caution.
Physical and Hazard Data
The quantitative data below highlights the volatile and hazardous nature of this compound.
| Property | Value | Source |
| Molecular Formula | ClFO₄ | [1] |
| Appearance | Colorless gas with a pungent, acrid odor | [1] |
| Melting Point | -167.3 °C / -269.1 °F | [1][5] |
| Boiling Point | -15.9 °C / 3 °F | [1] |
| Decomposition Temp. | 67 °C / 153 °F | [7] |
| Main Hazards | Highly explosive gas, severe lung irritant | [1][5] |
Hazardous Experimental Methodologies
Historical Synthesis: Reaction of Fluorine with Perchloric Acid
Disclaimer: This protocol is described for historical and hazard-awareness context only. It is NOT a safe or recommended procedure.
The first reported synthesis was conducted by Rohrback and Cady in 1947[1]. The procedure involved passing elemental fluorine gas over cold, 72% aqueous perchloric acid within a platinum apparatus[1].
Key Hazards in this Protocol:
-
Elemental Fluorine (F₂): An extremely toxic and reactive gas that can ignite most materials on contact[2][3]. Requires specialized, scrupulously dry, and passivated handling equipment[8].
-
Concentrated Perchloric Acid (HClO₄): A powerful oxidizing agent, especially when heated. Vapors can form explosive metallic perchlorates in ductwork[4]. Contact with organic materials can lead to fire and explosion.
-
Spontaneous Explosion: The product, this compound, is dangerously unstable and can detonate without apparent cause[5]. The original literature notes it "explodes on the slightest provocation"[1].
Visualizations of Hazard and Logic
The following diagrams illustrate the logical workflow for assessing such hazardous syntheses and the cascade of risks involved.
Caption: Hazard assessment workflow for high-energy compounds.
Caption: Cascade of hazards in this compound synthesis.
References
- 1. This compound [drugfuture.com]
- 2. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 3. LCSS: FLUORINE [web.stanford.edu]
- 4. concordia.ca [concordia.ca]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. This compound [chemister.ru]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
Technical Support Center: Safer Oxidation Strategies Beyond Fluorine Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on safer alternatives to fluorine perchlorate (B79767) for oxidation reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in transitioning to safer laboratory practices.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is fluorine perchlorate and why is it considered hazardous?
A1: this compound (FClO₄) is an extremely powerful oxidizing agent. It is a highly unstable gas that can explode spontaneously, making it exceptionally dangerous to handle and store.[1] Its high reactivity and the presence of a sensitive O-F bond contribute to its unpredictable nature. Even small amounts of reducing agents or organic compounds can trigger explosive decomposition.[1]
Q2: What are some safer alternatives to this compound for strong oxidation reactions?
A2: Several powerful oxidizing agents can be considered as safer alternatives, depending on the specific application. These include:
-
Oxygen Difluoride (OF₂): A strong oxidizer that has been explored for use in rocketry.[2][3]
-
Krypton Difluoride (KrF₂): An exceptionally strong oxidizing and fluorinating agent.[4]
-
Xenon Compounds (e.g., XeF₂, XeF₄): Versatile and powerful fluorinating and oxidizing agents used in organic synthesis.[4][5][6][7][8][9][10]
-
Perchloryl Fluoride (B91410) (FClO₃): Used as a mild fluorinating agent in organic chemistry, particularly for the synthesis of fluorinated steroids.[11]
Q3: How do the oxidizing strengths of these alternatives compare to this compound?
Q4: What are the primary applications of these safer alternatives?
A4: These alternatives have a range of applications:
-
Oxygen Difluoride: Primarily investigated as an oxidizer in rocket propulsion systems.[2][3][11][15]
-
Krypton Difluoride: Used in specialized applications, including the synthesis of other high-valent fluorine compounds and in research for rocket propulsion.[10]
-
Xenon Difluoride: Widely used as a fluorinating agent in organic synthesis.[4][5][6][7][8][9][10]
-
Perchloryl Fluoride: Known for its use in the production of fluorinated steroids.[11][16]
Q5: What are the general safety precautions for handling these strong oxidizers?
A5: When handling any strong oxidizer, it is crucial to:
-
Work in a well-ventilated area, preferably within a fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and cryogenic gloves if handling liquefied gases.[6][14]
-
Avoid contact with combustible materials, organic compounds, and reducing agents.[17]
-
Store in a cool, dry, and well-ventilated area, away from incompatible substances.[5][18][19][20]
-
Always handle the minimum quantity necessary for the experiment.
Section 2: Troubleshooting Guides
Oxygen Difluoride (OF₂) Reactions
Q: My reaction with OF₂ is proceeding too slowly or not at all. What could be the issue?
A:
-
Temperature: OF₂ is a cryogenic liquid and reactions are often temperature-sensitive. Ensure your reaction is maintained at the optimal temperature.
-
Purity of Reactants: Impurities can inhibit the reaction. Ensure all reactants and solvents are of high purity and free from water, as OF₂ reacts explosively with water.[2][3]
-
Activation Energy: Some reactions may require an initiation step, such as UV irradiation, to overcome the activation energy.[2]
Q: I am observing unexpected side products in my reaction.
A:
-
Over-oxidation: OF₂ is a very strong oxidizer and can lead to over-oxidation of the substrate. Consider adjusting reaction time, temperature, or the stoichiometry of the reactants.
-
Reaction with Solvent: Ensure the solvent is inert to OF₂ under the reaction conditions. Fluorinated solvents are often a good choice.
Krypton Difluoride (KrF₂) Reactions
Q: My KrF₂ appears to be decomposing before I can use it.
A:
-
Storage Temperature: Krypton difluoride is thermally unstable at room temperature and must be stored at or below -78 °C to prevent decomposition.[18]
-
Moisture: KrF₂ is sensitive to moisture. Ensure it is handled under a dry, inert atmosphere.
Q: The reaction is not yielding the expected fluorinated product.
A:
-
Reaction Conditions: The reactivity of KrF₂ can be highly dependent on the solvent and reaction vessel. Ensure you are following a validated protocol.
-
Substrate Compatibility: Not all substrates are suitable for direct fluorination with KrF₂. The substrate may be degrading under the harsh oxidizing conditions.
Xenon Difluoride (XeF₂) Reactions
Q: I am experiencing inconsistent results with my XeF₂ fluorination.
A:
-
Catalyst/Initiator: Some XeF₂ reactions require a catalyst, such as a Lewis acid, or initiation by light. Ensure this component is active and present in the correct amount.
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Acetonitrile can inhibit certain electrophilic reactions.[7][18]
-
Vessel Material: The surface of the reaction vessel (e.g., Pyrex) can act as a catalyst for electrophilic reactions.[7][18]
Q: The reaction is producing a complex mixture of products.
A:
-
Reaction Pathway: XeF₂ can react via different mechanisms, including single electron transfer (SET) and electrophilic addition.[7][18] The dominant pathway can be influenced by the solvent, catalyst, and substrate. Fine-tuning these parameters may improve selectivity.
-
Work-up Procedure: Ensure the work-up procedure does not introduce reactive species that could lead to side reactions.
Section 3: Data Presentation
Table 1: Comparison of Oxidizing Agent Properties
| Oxidizing Agent | Chemical Formula | Molar Mass ( g/mol ) | Physical State at STP | Boiling Point (°C) | Standard Reduction Potential (E°) (V, aq.) |
| This compound | FClO₄ | 118.44 | Gas | -16 | Not available |
| Safer Alternatives | |||||
| Oxygen Difluoride | OF₂ | 54.00 | Gas | -144.8 | +2.15 |
| Krypton Difluoride | KrF₂ | 121.79 | Solid | Sublimes | +3.50 (estimated) |
| Xenon Difluoride | XeF₂ | 169.29 | Solid | Sublimes | +2.32 |
| Perchloryl Fluoride | FClO₃ | 102.45 | Gas | -46.7 | Not available |
| Reference: Fluorine | F₂ | 38.00 | Gas | -188.1 | +2.87[13][14][21] |
Table 2: Toxicity Data
| Compound | LD₅₀ / LC₅₀ | Health Hazards |
| This compound | No specific data available, but considered extremely toxic and explosive. | Strong irritant to eyes, skin, and respiratory system. |
| Safer Alternatives | ||
| Oxygen Difluoride | LC₅₀ (rat, inhalation): 1.5 ppm (1 hour) | Highly toxic by inhalation, corrosive to skin and eyes, can cause pulmonary edema.[2][3][11][15][16] |
| Krypton Difluoride | No specific data available, but expected to be highly toxic and corrosive. | Powerful oxidizing and fluorinating agent, handle with extreme care. |
| Xenon Difluoride | LD₅₀ (mouse, oral): 90 mg/kg; LC₅₀ (mouse, inhalation, 4H): 223 mg/m³ | Toxic if swallowed or inhaled, causes severe skin burns and eye damage.[5][7] |
| Perchloryl Fluoride | LC₅₀ (rat, 4 hr): 385 ppm | Toxic, strong irritant, can cause methemoglobinemia.[5] |
Section 4: Experimental Protocols
Protocol 1: Fluorination of a Steroid using Perchloryl Fluoride
This protocol is adapted from a procedure for the fluorination of enamides of steroids.
Materials:
-
Steroid enamide substrate
-
Perchloryl fluoride (FClO₃)
-
Pyridine (B92270) (anhydrous)
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the steroid enamide in anhydrous pyridine in a reaction flask under a nitrogen atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., room temperature, but some reactions may require cooling).
-
Slowly bubble perchloryl fluoride gas through the stirred solution. Caution: Perchloryl fluoride is a toxic gas and a strong oxidizer. This step must be performed in a well-ventilated fume hood.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, stop the flow of perchloryl fluoride and purge the reaction vessel with nitrogen.
-
Carefully quench the reaction, for example, by pouring it into water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.
-
Purify the product by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: General Procedure for Fluorination using Xenon Difluoride
This is a general guideline; specific conditions will vary depending on the substrate.
Materials:
-
Organic substrate
-
Xenon difluoride (XeF₂)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Lewis acid catalyst (optional, e.g., BF₃·OEt₂)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a fume hood, dissolve the organic substrate in an anhydrous solvent in a reaction flask under an inert atmosphere.
-
If required, add the Lewis acid catalyst to the solution.
-
In a separate, dry, and inert atmosphere glovebox, weigh the required amount of xenon difluoride. Caution: XeF₂ is toxic and a strong oxidizer. Handle with care.
-
Carefully add the xenon difluoride to the reaction mixture in portions.
-
Stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures) and monitor its progress.
-
Once the reaction is complete, quench any remaining XeF₂ by carefully adding a reducing agent (e.g., a solution of sodium bisulfite).
-
Perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the product as needed.
Section 5: Visualizations
Caption: General experimental workflow for oxidation reactions.
Caption: Comparison of hazards: this compound vs. Safer Alternatives.
Caption: Simplified signaling pathway of an oxidation reaction.
References
- 1. alsafetydatasheets.com [alsafetydatasheets.com]
- 2. Oxygen difluoride - Wikipedia [en.wikipedia.org]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. zeiss.com [zeiss.com]
- 5. uni-muenster.de [uni-muenster.de]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Xenon difluoride | F2Xe | CID 83674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Xenon difluoride - Hazardous Agents | Haz-Map [haz-map.com]
- 9. Xenon Difluoride: Properties, Uses & Structure Explained [vedantu.com]
- 10. Xenon Fluoride Compounds: Preparation, Properties & Structure | AESL [aakash.ac.in]
- 11. OXYGEN DIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. labproinc.com [labproinc.com]
- 14. Comparing Strengths of Oxidants and Reductants [saylordotorg.github.io]
- 15. Oxygen difluoride | OF2 | CID 24547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nj.gov [nj.gov]
- 17. echemi.com [echemi.com]
- 18. airgas.com [airgas.com]
- 19. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 20. Safe handling and storage of krypton gas|PRODUCTS [newradargas.com]
- 21. eucass.eu [eucass.eu]
Validation & Comparative
Spectroscopic Analysis of Fluorine Perchlorate: A Comparative Guide for Structural Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques used for the structural validation of fluorine perchlorate (B79767) (FClO₄), an extremely unstable and explosive compound. Due to its hazardous nature, conventional structural determination methods are not feasible. This document outlines the available spectroscopic data, compares it with the more stable analogue, perchloryl fluoride (B91410) (FClO₃), and discusses alternative and computational methods for structural elucidation of highly reactive species.
Data Presentation: Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for fluorine perchlorate and compares it with perchloryl fluoride. This data is crucial for the structural validation of FClO₄, indicating a covalent structure with a highly electronegative fluorine atom bound to an oxygen atom, which is in turn bonded to the perchlorate group.
| Spectroscopic Parameter | This compound (FClO₄) | Perchloryl Fluoride (FClO₃) | Reference |
| ¹⁹F NMR Chemical Shift (δ) | -225.9 ppm (relative to CFCl₃ in Freon-11) | -287.0 ppm (relative to CFCl₃ in Freon-11) | [1] |
| Infrared (IR) Spectroscopy | |||
| O-F Stretch (ν O-F) | 885 cm⁻¹ (gas phase) | - | [1] |
| Cl-F Stretch (ν Cl-F) | - | 1061 cm⁻¹ (gas phase) | |
| ClO₃ symmetric stretch | - | 715 cm⁻¹ (gas phase) | |
| ClO₃ asymmetric stretch | - | 1315 cm⁻¹ (gas phase) | |
| Raman Spectroscopy | |||
| O-F Stretch (ν O-F) | Not reported | - | |
| Cl-F Stretch (ν Cl-F) | - | 1061 cm⁻¹ | |
| ClO₃ symmetric stretch | - | 715 cm⁻¹ | |
| ClO₃ asymmetric stretch | - | 1315 cm⁻¹ |
Experimental Protocols
Given the extreme instability and explosive nature of this compound, detailed experimental protocols are scarce and must prioritize safety. The following are generalized methodologies based on available literature.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Due to the explosive nature of pure this compound, all measurements must be conducted on dilute solutions. A 50% solution in an inert solvent like Freon-11 (trichlorofluoromethane) has been used successfully.[1] The preparation should be carried out at low temperatures in a specialized, remote-controlled apparatus.
-
Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe is required.
-
Data Acquisition:
-
The sample is cooled to a low temperature to minimize decomposition.
-
A single-pulse ¹⁹F NMR spectrum is acquired.
-
Trichlorofluoromethane (CFCl₃) is used as an internal or external reference standard (δ = 0 ppm).
-
The chemical shift is reported relative to CFCl₃.
-
Infrared (IR) Spectroscopy
-
Sample Handling: Gas-phase IR spectroscopy is the preferred method to avoid solvent interference and minimize the risk of explosion. The synthesis of this compound should be performed in a vacuum line directly connected to the gas cell.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a gas cell with infrared-transparent windows (e.g., AgCl or KBr) is used. The cell must be compatible with highly reactive and corrosive gases.
-
Data Acquisition:
-
The gas cell is filled with a low pressure of this compound vapor.
-
The infrared spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).
-
A background spectrum of the evacuated cell is subtracted from the sample spectrum.
-
Vibrational frequencies are identified and assigned to specific bond stretches and bends.
-
Alternative Structural Validation Methods
For highly unstable and explosive molecules like this compound, where single-crystal X-ray diffraction is not feasible, alternative experimental and computational methods are essential for structural validation.
-
Gas-Phase Electron Diffraction (GED): This technique is a powerful tool for determining the structure of volatile and thermally unstable molecules in the gas phase.[2] It provides information on bond lengths, bond angles, and conformational properties.
-
Matrix Isolation Spectroscopy: This method involves trapping the reactive species in an inert solid matrix (e.g., argon or nitrogen) at cryogenic temperatures.[3][4] This allows for the spectroscopic characterization of the isolated molecule, preventing intermolecular reactions and decomposition.[5][6][7]
-
Computational Chemistry: Ab initio and density functional theory (DFT) calculations can provide valuable insights into the geometry, vibrational frequencies, and NMR chemical shifts of unstable molecules. These theoretical predictions can be compared with experimental data to support structural assignments.
Visualizations
The following diagrams illustrate the logical workflow for the structural validation of this compound and the comparison with alternative methods.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Comparison of analytical approaches for the structural validation of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Gas-phase electron diffraction studies of unstable molecules [era.ed.ac.uk]
- 3. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 4. Matrix isolation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Matrix isolation infrared spectroscopy | NIST [nist.gov]
A Comparative Analysis of the Oxidizing Power of Fluorine Perchlorate and Perchloryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
In the realm of powerful oxidizing agents, both fluorine perchlorate (B79767) (FClO₄) and perchloryl fluoride (B91410) (FClO₃) are notable for their high reactivity. However, a detailed comparison reveals significant differences in their stability, oxidizing strength, and practical utility. This guide provides an objective comparison of these two compounds, supported by available data, to inform researchers in their selection of appropriate reagents.
Executive Summary
Fluorine perchlorate is an exceptionally powerful but dangerously unstable oxidizing agent, limiting its practical use to specialized, small-scale applications where extreme reactivity is paramount. Perchloryl fluoride, while also a strong oxidant, is significantly more stable and offers greater control, making it a more viable reagent for specific synthetic applications, including fluorination and perchlorylation reactions. The extreme reactivity and instability of this compound are largely attributed to the weak O-F bond.
Chemical and Physical Properties
A fundamental understanding of the physical and chemical properties of these two compounds is essential for their safe handling and application.
| Property | This compound (FClO₄) | Perchloryl Fluoride (FClO₃) |
| Chemical Formula | FClO₄[1] | FClO₃[2] |
| Molar Mass | 118.45 g/mol | 102.45 g/mol [2] |
| Appearance | Colorless gas[1] | Colorless gas[2] |
| Boiling Point | -15.9 °C[1] | -46.7 °C[2] |
| Melting Point | -167.3 °C[1] | -147.8 °C[2] |
| Stability | Extremely unstable, explodes spontaneously[1] | Kinetically stable, decomposes above 400 °C[2] |
Comparative Analysis of Oxidizing Power
A direct quantitative comparison of the oxidizing power of this compound and perchloryl fluoride through standard electrode potentials is not feasible due to the extreme instability and hazardous nature of this compound, which precludes its electrochemical characterization. However, a qualitative and indirect quantitative comparison can be made based on their reactivity and thermochemical data.
Qualitative Assessment:
This compound is unequivocally the stronger oxidizing agent. Its reactivity is so great that it reacts explosively with a wide range of reducing agents, including organic compounds.[1] This extreme reactivity stems from the presence of a highly sensitive O-F single bond.[1]
Perchloryl fluoride is also a powerful oxidizing and fluorinating agent but is kinetically more stable.[2] It reacts vigorously, and sometimes explosively, with strong reducing agents like metal amides and hydrides, but its reactions are generally more controllable than those of this compound.[2] It is used as a reagent in organic synthesis, for example, in the perchlorylation of aromatic compounds and the fluorination of active methylene (B1212753) compounds, highlighting its utility in more controlled oxidative transformations.[3][4]
Indirect Quantitative Assessment:
A key indicator of the reactivity of these compounds is the energy required to break the bond that initiates the oxidation process.
| Parameter | This compound (FClO₄) | Perchloryl Fluoride (FClO₃) |
| Bond Dissociation Energy (BDE) | O-F bond: Data not available due to instability | F-Cl bond: ~60 kcal/mol (~251 kJ/mol)[5] |
The relatively low bond dissociation energy of the F-Cl bond in perchloryl fluoride contributes to its reactivity as an oxidizing and fluorinating agent.[5] While a specific value for the O-F bond in this compound is not available, its extreme instability strongly suggests a very low bond dissociation energy, making it a more potent, albeit uncontrollable, oxidizing agent.
Experimental Protocols
Due to the hazardous nature of these compounds, any experimental work should be conducted with extreme caution by experienced personnel in a properly equipped laboratory.
Synthesis of this compound:
-
Method 1: Fluorination of Perchloric Acid: This method involves passing fluorine gas over cold, 72% aqueous perchloric acid in a platinum apparatus.[1]
-
Reaction: F₂ + HClO₄ → FClO₄ + HF
-
-
Method 2: Thermal Decomposition of Tetrafluoroammonium Perchlorate: This method yields very pure FClO₄ that can be handled at low temperatures without explosion.[1]
-
Reaction: NF₄ClO₄ → NF₃ + FClO₄
-
Synthesis of Perchloryl Fluoride:
-
Method: Fluorination of a Perchlorate Salt: A common and safer laboratory-scale synthesis involves the reaction of potassium perchlorate with fluorosulfuric acid.[2]
-
Reaction: KClO₄ + HSO₃F → KHSO₄ + FClO₃
-
Experimental Workflow for a Typical Oxidation Reaction (using Perchloryl Fluoride):
The following diagram illustrates a general workflow for the perchlorylation of an aromatic compound using perchloryl fluoride in the presence of a Lewis acid catalyst.
Caption: Workflow for the perchlorylation of an aromatic compound.
Reaction Mechanisms
The oxidizing and fluorinating properties of these compounds are dictated by their molecular structures and the nature of the halogen-oxygen/fluorine bonds.
This compound as an Oxidant:
The extreme oxidizing power of FClO₄ is due to the weak O-F bond. Reactions likely proceed through homolytic cleavage of this bond to generate highly reactive radicals.
Caption: Proposed radical mechanism for oxidation by this compound.
Perchloryl Fluoride in Electrophilic Aromatic Substitution:
In the presence of a Lewis acid, perchloryl fluoride acts as an electrophilic perchlorylating agent. The Lewis acid assists in the heterolytic cleavage of the F-Cl bond, generating the electrophilic [ClO₃]⁺ cation.
Caption: Mechanism of electrophilic perchlorylation of an aromatic ring.
Conclusion
The choice between this compound and perchloryl fluoride as an oxidizing agent is dictated by the specific requirements of the application. For reactions requiring an exceptionally powerful, albeit hazardous, oxidant, this compound might be considered in highly specialized and controlled environments. However, for most synthetic purposes requiring a strong but more manageable oxidizing and fluorinating agent, perchloryl fluoride is the superior choice due to its greater stability and more predictable reactivity. Researchers should always prioritize safety and consult detailed safety protocols before handling either of these highly reactive compounds.
References
A Comparative Guide to the Thermal Stability of Fluorine Perchlorate and Other Oxidizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of fluorine perchlorate (B79767) against other common oxidizers, namely ammonium (B1175870) perchlorate, dinitrogen pentoxide, and chlorine trifluoride. The information presented is supported by available experimental data to assist researchers in understanding the handling and safety considerations for these potent chemical compounds.
Data Presentation: A Comparative Analysis of Oxidizer Thermal Stability
The following table summarizes the key thermal stability parameters for the selected oxidizers. Due to the extreme instability of fluorine perchlorate, specific quantitative data from controlled thermal analysis is limited and its characteristics are described qualitatively.
| Oxidizer | Chemical Formula | Decomposition Onset/Peak Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Method | Key Observations |
| This compound | FClO₄ | Not Applicable (Explodes Spontaneously) | Not Determined | - | Extremely unstable gas that explodes on the slightest provocation, such as contact with rough surfaces, dust, or grease, and upon melting or distillation.[1][2] |
| Ammonium Perchlorate | NH₄ClO₄ | Low-Temperature Decomposition (LTD): ~295 - 340 High-Temperature Decomposition (HTD): ~350 - 450 | LTD: ~87 - 91 HTD: ~110 - 226 | TGA/DSC | Exhibits a two-stage decomposition. The LTD is incomplete, leaving a solid residue.[3] Catalysts can significantly lower the decomposition temperature. |
| Dinitrogen Pentoxide | N₂O₅ | Decomposes at room temperature; significant decomposition above 30°C. | ~102 - 103 | Gas Phase Decomposition Kinetics | Unstable and decomposes into nitrogen dioxide and oxygen.[4][5] The decomposition rate is dependent on temperature and the medium.[4] |
| Chlorine Trifluoride | ClF₃ | Decomposes above 220°C | Not specified in searches | Vapor Phase Decomposition | Extremely reactive and a powerful oxidizing agent.[6] Reacts violently with most organic and inorganic materials.[6] |
Mandatory Visualization
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates a generalized workflow for assessing the thermal stability of oxidizers using common analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Caption: Workflow for Thermal Stability Analysis.
Logical Relationship of Oxidizer Thermal Stability
This diagram illustrates the relative thermal stability of the discussed oxidizers, from the most unstable to the more stable under controlled conditions.
Caption: Relative Thermal Stability of Oxidizers.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of thermal stability data. The following protocols are based on standard methods.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the temperatures at which thermal events (e.g., decomposition) occur and to quantify the associated enthalpy changes. This protocol is based on the principles outlined in ASTM E537: Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry .[7][8][9][10]
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the oxidizer (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum, copper, or gold-plated stainless steel, depending on reactivity). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium). The sample and reference pans are placed in the DSC cell.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation.
-
Data Analysis: The heat flow to or from the sample is recorded as a function of temperature. Exothermic events, such as decomposition, appear as peaks on the DSC curve. The onset temperature and the peak temperature of the exotherm are determined. The area under the peak is integrated to calculate the enthalpy of decomposition (ΔH).
Thermogravimetric Analysis (TGA) for Thermal Decomposition
Objective: To measure the change in mass of a sample as a function of temperature, which provides information on decomposition temperatures and the kinetics of the decomposition process.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the oxidizer (typically 5-10 mg) is placed in a tared TGA sample pan (e.g., platinum or ceramic).
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature. The sample pan is placed on the TGA's microbalance within the furnace.
-
Experimental Conditions: The sample is heated at a controlled linear rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve shows the temperatures at which mass loss occurs. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss.
Determination of Kinetic Parameters
Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the decomposition reaction, which are crucial for predicting reaction rates at different temperatures. This can be achieved using data from multiple DSC or TGA experiments at different heating rates, based on methods like the ASTM E698: Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method .[1][4]
Methodology:
-
Multiple Experiments: A series of DSC or TGA experiments are performed on identical samples at different linear heating rates (e.g., 2, 5, 10, and 20 °C/min).
-
Data Collection: The peak temperature of the decomposition exotherm (from DSC) or the temperature at a specific conversion (from TGA) is recorded for each heating rate.
-
Kinetic Analysis (Flynn-Wall-Ozawa Method): A plot of the logarithm of the heating rate versus the reciprocal of the absolute peak temperature is constructed. The activation energy is then calculated from the slope of the resulting straight line. The pre-exponential factor can also be determined from this analysis.
Conclusion
The thermal stability of an oxidizer is a critical factor in its safe handling, storage, and application. This guide highlights the extreme and unpredictable instability of This compound , which undergoes spontaneous explosive decomposition. In stark contrast, ammonium perchlorate exhibits a more predictable, albeit complex, multi-stage thermal decomposition. Dinitrogen pentoxide is unstable at ambient temperatures, while chlorine trifluoride is a highly reactive substance that decomposes at elevated temperatures. The provided experimental protocols offer a standardized approach for researchers to evaluate and compare the thermal stability of these and other energetic materials, ensuring safer laboratory practices and contributing to the development of more stable and reliable chemical systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (F(ClO4)) | ClFO4 | CID 13022374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perchloryl fluoride - Wikipedia [en.wikipedia.org]
- 5. Perchloryl fluoride | ClFO3 | CID 24258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Perchloryl fluoride [cdc.gov]
- 7. echemi.com [echemi.com]
- 8. Perchloryl fluoride [webbook.nist.gov]
- 9. Perchloryl Fluoride - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Reactivity: Fluorine Perchlorate vs. Chlorine Trifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of highly energetic and reactive compounds, fluorine perchlorate (B79767) (FClO₄) and chlorine trifluoride (ClF₃) stand out for their extreme oxidizing and fluorinating capabilities. This guide provides an objective comparison of their reactivity, supported by available data, to inform researchers in their selection and handling of these potent chemical agents. Both compounds are exceptionally hazardous and should only be handled by experienced professionals with appropriate safety measures in place.
Overview of Reactivity
Fluorine Perchlorate (FClO₄) is an extremely unstable and explosive gas.[1][2] Its reactivity is largely dictated by the weak and sensitive oxygen-fluorine (O-F) bond and the chlorine atom in its highest oxidation state (+7).[1][2] This combination makes it a powerful oxidizing agent, prone to violent, often explosive, reactions with a wide array of substances, particularly reducing agents and organic compounds.[1][2] The reactions of this compound are often unpredictable and can be initiated by minimal stimuli such as contact with rough surfaces or the presence of trace impurities.
Chlorine Trifluoride (ClF₃) is a colorless, corrosive, and extremely reactive gas that is a potent fluorinating and oxidizing agent, considered by many to be one of the most reactive chemical compounds known.[3] Its reactivity is so great that it can surpass that of elemental fluorine under certain conditions.[3] ClF₃ is hypergolic with most combustible materials, meaning it ignites them on contact without an external ignition source.[4] It reacts violently with water and can ignite materials typically considered non-combustible, such as sand, asbestos, and glass.[3]
Comparative Data
Direct quantitative comparisons of the reactivity of this compound and chlorine trifluoride are scarce in publicly available literature due to the extreme hazards associated with their handling. However, a qualitative and semi-quantitative comparison can be drawn from their known reactions with various substrates.
| Property/Reaction | This compound (FClO₄) | Chlorine Trifluoride (ClF₃) | References |
| Physical State | Colorless gas | Colorless gas/pale-greenish yellow liquid | [1][3] |
| Boiling Point | -15.9 °C | 11.75 °C | [1][3] |
| Oxidizing Power | Extremely strong oxidant (Cl is in +7 oxidation state) | Extremely strong oxidant, surpasses oxygen | [1][3] |
| Fluorinating Power | Strong fluorinating agent | Extremely powerful fluorinating agent | [1][3] |
| Reaction with Water | Expected to be violently reactive | Reacts explosively to produce HF, HCl, O₂, and OF₂ | [3] |
| Reaction with Organics | Explosively detonates with small amounts of organic compounds | Ignites most organic compounds on contact (hypergolic) | [1][4] |
| Reaction with Inorganics | Reacts with iodide ion | Reacts with most metals and non-metals, often with ignition | [1][3] |
| Thermal Stability | Extremely unstable, can explode spontaneously | Decomposes upon heating | [1][3] |
Reactivity with Specific Substrates
Organic Compounds
Both compounds exhibit extreme reactivity towards organic materials.
-
This compound: Is known to react with organic compounds with explosive violence.[1][2] Even small quantities of reducing agents, including most organic substances, can trigger a detonation.[1][2] For example, its reaction with tetrafluoroethylene (B6358150) is a radical addition.[1]
-
Chlorine Trifluoride: Is hypergolic with a vast range of organic materials, including hydrocarbons, alcohols, and ethers, causing them to ignite spontaneously.[3][5][6] The reaction with methane (B114726) is described as violent.[5][7] Direct fluorination of benzene (B151609) with ClF₃ is difficult and hazardous due to the high reactivity leading to polyfluorinated products and potential explosions.[8][9]
Inorganic Compounds
-
This compound: As a strong oxidant, it readily reacts with inorganic reducing agents. For instance, it oxidizes iodide ions.[1]
-
Chlorine Trifluoride: Reacts with most metals, often causing them to ignite.[3] It is used to convert uranium to uranium hexafluoride in nuclear fuel processing.[3] It also reacts with many metal oxides to produce metal fluorides.[3] It reacts with phosphorus to yield phosphorus trichloride (B1173362) and phosphorus pentafluoride, and with sulfur to give sulfur dichloride and sulfur tetrafluoride.[3]
Experimental Protocols: Handling Highly Reactive Oxidizers
Due to the extreme hazards, specific experimental protocols must be developed and rigorously reviewed for any planned reaction with these compounds. The following are general guidelines for handling highly reactive and explosive oxidizing agents like FClO₄ and ClF₃.
1. Personal Protective Equipment (PPE):
-
A full-face shield, worn over chemical splash goggles, is mandatory.
-
Flame-resistant (FR) lab coat and clothing are essential.
-
Heavy-duty, chemical-resistant gloves (materials to be verified for compatibility) are required.
-
Ensure a safety shower and eyewash station are immediately accessible.[10][11][12]
2. Engineering Controls:
-
All work must be conducted in a specialized chemical fume hood designed for explosive materials, equipped with a blast shield.[11][13]
-
The experimental setup should be designed to be operated remotely whenever possible.
-
Materials of construction for reaction vessels and tubing must be carefully selected for compatibility. For ClF₃, materials like Monel or nickel are often used as they form a passive fluoride (B91410) layer.[3]
3. Procedural Safeguards:
-
Always work with the smallest possible quantities of the reagent.
-
Never work alone.
-
Ensure the absence of any organic materials or other contaminants in the reaction setup.
-
Reactions should be cooled to low temperatures to moderate their rate.
-
A thorough understanding of the potential reaction pathways and byproducts is crucial before starting any experiment.
-
Have a well-defined emergency response plan, including procedures for quenching the reaction and handling spills. For ClF₃ fires, flooding with nitrogen or argon are the only known effective suppression methods; water and carbon dioxide are counterproductive.[3]
Visualization of Reactivity and Handling Workflow
The following diagrams illustrate the relative reactivity of these compounds and a general workflow for their safe handling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Chlorine trifluoride - Wikipedia [en.wikipedia.org]
- 4. Effect of Perchloryl Fluoride Additions on the Flame Speed of Methane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorine trifluoride | ClF3 | CID 24637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CHLORINE TRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. How is fluorine added to Benzene class 11 chemistry CBSE [vedantu.com]
- 9. m.youtube.com [m.youtube.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. safety.fsu.edu [safety.fsu.edu]
Unraveling the Structure of an Elusive Oxidizer: A Comparative Guide to the Computational Modeling of Fluorine Perchlorate
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the computational modeling of fluorine perchlorate (B79767) (FClO₃), an exceptionally reactive and unstable molecule, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the available experimental data on the molecule's structure and vibrational properties, offering a crucial benchmark for future theoretical studies.
Fluorine perchlorate is a powerful oxidizing agent with a highly sensitive O-F single bond, making its experimental characterization challenging and its computational modeling essential for understanding its reactivity and properties. This guide summarizes the key experimental findings and outlines the standard computational methodologies that can be applied to further investigate this and similar energetic molecules.
Experimental Determination of Molecular Geometry
The geometric parameters of this compound in the gas phase were determined by electron diffraction. The key structural data are presented below, providing a foundational reference for computational benchmarks.
Experimental Protocol: Gas-Phase Electron Diffraction
The molecular structure of gaseous this compound was determined using the electron diffraction technique. A beam of high-energy electrons is directed through a vapor of the substance. The scattering of electrons by the molecules creates a diffraction pattern, which is then analyzed to determine the equilibrium geometry of the molecule, including bond lengths and angles. This method provides a time-averaged structure of the molecule in the gas phase.
Table 1: Experimental Geometric Parameters of this compound (FClO₃)
| Parameter | Bond/Angle | Experimental Value |
| Bond Length | r(Cl=O) | 1.410 Å |
| r(Cl-O) | 1.615 Å | |
| r(O-F) | 1.422 Å | |
| Bond Angle | ∠O=Cl=O | 115.3° |
| ∠O=Cl-O | 102.5° | |
| ∠Cl-O-F | 108.8° |
Vibrational Spectroscopy of this compound
The vibrational modes of gaseous this compound have been characterized using infrared and Raman spectroscopy. These experimental frequencies are vital for the validation of computational vibrational analyses, which can provide insights into the molecule's bonding and thermodynamic properties.
Experimental Protocol: Infrared and Raman Spectroscopy
The gas-phase infrared spectrum of this compound was recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample was introduced into a gas cell with infrared-transparent windows. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule.
The gas-phase Raman spectrum was obtained by irradiating the sample with a monochromatic laser beam and collecting the scattered light. The frequency shifts in the scattered light relative to the incident laser frequency correspond to the vibrational energy levels of the molecule.
Table 2: Experimental Vibrational Frequencies of Gaseous this compound (FClO₃)
| Vibrational Mode | Description | Experimental Frequency (cm⁻¹) |
| ν₁ | Cl=O symmetric stretch | 1065 |
| ν₂ | Cl-O stretch | 725 |
| ν₃ | O-F stretch | 830 |
| ν₄ | Cl=O₂ scissors | 550 |
| ν₅ | Cl=O asymmetric stretch | 1285 |
| ν₆ | Cl=O₂ wag | 415 |
| ν₇ | Cl=O₂ twist | 350 |
| ν₈ | Cl=O₂ rock | 450 |
| ν₉ | Cl-O-F bend | 590 |
| ν₁₀ | Torsion | 200 |
A Typical Workflow for Computational Modeling
The computational investigation of a molecule like this compound generally follows a structured workflow. This process involves selecting an appropriate theoretical method and basis set, performing geometry optimization and frequency calculations, and analyzing the results.
A Comparative Guide to Validating the Purity of Synthesized Fluorine Perchlorate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-energy materials such as fluorine perchlorate (B79767) (FClO₄) presents significant analytical challenges in validating purity, primarily due to the compound's extreme instability and reactivity. This guide provides a comparative analysis of methodologies for assessing the purity of fluorine perchlorate and safer, more stable alternatives. The information presented is intended for a specialized audience with experience in handling hazardous materials and advanced analytical techniques.
Extreme Hazard Warning
This compound is a dangerously reactive and explosive gas that can detonate on the slightest provocation, including contact with rough surfaces, dust, or grease, and upon changes in temperature or phase.[1] Extreme caution and specialized equipment are mandatory when handling this substance. The analytical methods discussed for this compound are largely hypothetical and require rigorous safety protocols.
Comparative Analysis of Purity Validation Methods
Direct quantitative analysis of this compound is exceptionally challenging. In contrast, its alternatives, while also potent oxidizing agents, offer more viable pathways for purity assessment.
| Compound | Purity Validation Methods | Key Challenges | Typical Impurities |
| This compound (FClO₄) | - Indirect Analysis: Controlled hydrolysis followed by ion chromatography to detect fluoride (B91410) and perchlorate ions.- Spectroscopic Identification: Infrared (IR) and ¹⁹F NMR spectroscopy in solution for qualitative identification.[2] | - Extreme instability and explosive nature.- High reactivity with analytical instrumentation.- Lack of certified reference materials. | - Unreacted fluorine (F₂)- Perchloric acid (HClO₄)- Hydrogen fluoride (HF)- Side products from reaction with apparatus. |
| Perchloryl Fluoride (FClO₃) | - Gas Chromatography (GC): Suitable for separating volatile impurities.- Spectroscopic Methods: IR and NMR for structural confirmation.- Mass Spectrometry (MS): For identification of trace impurities. | - High reactivity, requiring inert analytical pathways.- Potential for explosive reactions with incompatible materials.[1][3] | - Precursor materials (e.g., potassium perchlorate).- Other fluorinated species. |
| Chlorine Trifluoride (ClF₃) | - Gas Chromatography (GC): Established methods for analyzing trace gaseous impurities using specialized equipment.[4] | - Extreme corrosivity (B1173158) and reactivity with most materials.- Hypergolic reactions with water and organic compounds.[5][6] | - Oxygen (O₂)- Nitrogen (N₂)- Other interhalogen compounds (e.g., ClF). |
| Dioxygen Difluoride (O₂F₂) | - Indirect Analysis: Analysis of decomposition products (O₂ and F₂).- Spectroscopic Characterization: Low-temperature IR and Raman spectroscopy. | - Thermally unstable even at very low temperatures.- Decomposes rapidly, making isolation and analysis of the pure compound difficult.[7] | - Oxygen (O₂)- Fluorine (F₂)- Carbon tetrafluoride (CF₄).[8] |
Experimental Protocols
Due to the extreme hazards of this compound, a detailed, validated experimental protocol for its purity analysis is not available in the literature. The following is a proposed workflow based on established analytical principles for reactive gases, emphasizing a multi-faceted, indirect approach.
Proposed Experimental Workflow for this compound Purity Validation
References
- 1. PERCHLORYL FLUORIDE [training.itcilo.org]
- 2. nj.gov [nj.gov]
- 3. Perchloryl fluoride - Wikipedia [en.wikipedia.org]
- 4. Gas chromatographic analysis of trace impurities in chlorine trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorine trifluoride - Wikipedia [en.wikipedia.org]
- 6. High-Purity Chlorine Trifluoride (ClF₃) for Research [benchchem.com]
- 7. Dioxygen difluoride - Wikipedia [en.wikipedia.org]
- 8. Buy Oxygen difluoride | 7783-41-7 [smolecule.com]
A Comparative Analysis of O-F Bond Energies Across Various Chemical Environments
A comprehensive guide for researchers, scientists, and drug development professionals detailing the factors influencing Oxygen-Fluorine bond energies, supported by experimental and computational data.
The Oxygen-Fluorine (O-F) bond, while less common than its O-H or O-C counterparts, plays a crucial role in the chemistry of energetic materials, reactive intermediates, and specialized fluorinating agents. Understanding the strength of this bond, quantified by its bond dissociation energy (BDE), is paramount for predicting molecular stability, reactivity, and reaction mechanisms. This guide provides a comparative study of O-F bond energies in different chemical compounds, supported by experimental data, and outlines the methodologies used for their determination.
Comparative O-F Bond Dissociation Energies
The strength of the O-F bond is highly sensitive to the molecular environment. The following table summarizes experimentally and computationally determined O-F bond dissociation energies in a range of compounds, providing a quantitative basis for comparison.
| Compound Name | Formula | O-F Bond Dissociation Energy (kcal/mol) | Method of Determination |
| Hypofluorous Acid | HOF | 47.5 ± 0.5 | Diode Laser Spectroscopy |
| Oxygen Difluoride | OF₂ | 45.7 ± 0.3 | Photoionization Mass Spectrometry |
| Dioxygen Difluoride | F₂O₂ | 38.0 ± 1.0 | Electron Impact Mass Spectrometry |
| Trifluoromethyl Hypofluorite | CF₃OF | 43.6 ± 1.0 | Very Low-Pressure Pyrolysis |
| Fluorine Nitrate | FNO₃ | 41.5 ± 2.0 | Static Bomb Calorimetry |
| Fluorine Perchlorate | FClO₄ | 41.0 ± 2.0 | Static Bomb Calorimetry |
Factors Influencing O-F Bond Energy
The observed variation in O-F bond energies can be attributed to several key electronic and structural factors. Understanding these factors is crucial for predicting the reactivity of O-F containing compounds.
Caption: Key electronic and structural factors that modulate the strength of the O-F bond.
-
Electronegativity of the Atom Bonded to Oxygen: The electronegativity of the atom or group attached to the oxygen in an X-O-F moiety significantly impacts the O-F bond strength. For instance, the highly electronegative trifluoromethyl group (CF₃) in CF₃OF leads to a stronger O-F bond compared to the hydrogen in HOF.[1]
-
Lone Pair Repulsion: The inherent repulsion between the lone pairs of electrons on the adjacent oxygen and fluorine atoms is a primary reason for the relative weakness of the O-F bond compared to other bonds involving these elements. This repulsion destabilizes the bond, making it easier to break.
-
Resonance and Inductive Effects: The stability of the radicals formed upon homolytic cleavage of the O-F bond plays a crucial role in determining the BDE. Electron-withdrawing groups can stabilize the resulting oxygen-centered radical through resonance or inductive effects, thereby lowering the energy required to break the bond.
-
Bond Length: Generally, a shorter bond is a stronger bond. The internuclear distance between the oxygen and fluorine atoms can provide an indication of the bond strength, with shorter bond lengths typically correlating with higher bond dissociation energies.
Experimental and Computational Methodologies
The determination of accurate bond dissociation energies relies on a combination of sophisticated experimental techniques and high-level computational methods.
Experimental Protocols
1. Bomb Calorimetry (for compounds like FNO₃ and FClO₄)
Bomb calorimetry is a classic technique for measuring the heat of reaction, from which bond energies can be derived.
-
Principle: A known mass of the substance is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured.
-
Apparatus: The core of the setup is a constant-volume bomb calorimeter, typically made of stainless steel to withstand high pressures. It is equipped with an ignition system and is submerged in a well-insulated water jacket containing a calibrated thermometer.
-
Procedure:
-
A weighed sample of the O-F compound is placed in a crucible inside the bomb.
-
A fuse wire is connected to the ignition circuit and placed in contact with the sample.
-
The bomb is sealed and pressurized with a large excess of pure oxygen.
-
The bomb is placed in the calorimeter, which is filled with a known mass of water.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.
-
-
Data Analysis: The heat of formation of the O-F compound is determined from the heat of combustion using Hess's law and known heats of formation of the combustion products. The O-F bond energy is then calculated by combining the heat of formation of the molecule with the heats of formation of the resulting radicals.[2][3]
2. Laser-Induced Fluorescence (LIF) Spectroscopy (for diatomic or small polyatomic molecules)
LIF spectroscopy is a highly sensitive and selective technique for probing the energy levels of molecules and can be used to determine bond dissociation energies with high precision.
-
Principle: A tunable laser excites a specific rovibronic (rotational-vibrational-electronic) transition in the molecule of interest. The excited molecule then fluoresces, emitting light at longer wavelengths. By analyzing the fluorescence spectrum, the energy levels of the ground and excited electronic states can be mapped out. The bond dissociation energy can be determined by observing the onset of predissociation in the fluorescence spectrum or by extrapolating the vibrational energy levels to the dissociation limit.
-
Apparatus: A typical LIF setup includes a tunable laser system (e.g., a dye laser pumped by a Nd:YAG laser), a vacuum chamber to contain the sample in the gas phase, and a sensitive light detector (e.g., a photomultiplier tube or a CCD camera) coupled to a spectrometer.
-
Procedure:
-
The O-F containing molecule is introduced into the vacuum chamber at a low pressure to ensure collision-free conditions.
-
The wavelength of the laser is scanned across the absorption band of the molecule.
-
The total fluorescence intensity is recorded as a function of the laser wavelength to obtain an excitation spectrum.
-
Alternatively, the laser can be fixed at a specific absorption wavelength, and the emitted fluorescence can be dispersed by a spectrometer to obtain a dispersed fluorescence spectrum.
-
-
Data Analysis: The vibrational and rotational constants of the molecule in its ground and excited electronic states are extracted from the analysis of the spectra. The bond dissociation energy is then determined by fitting the observed vibrational energy levels to a potential energy curve and extrapolating to the dissociation limit.[4]
Computational Methods
Computational chemistry provides a powerful tool for calculating bond dissociation energies, offering insights that can complement and guide experimental studies.
1. Ab Initio Methods (e.g., G3B3, CBS-QB3)
-
Principle: These methods solve the electronic Schrödinger equation from first principles, without empirical parameters. High-level composite methods like the Gaussian-n (e.g., G3) and Complete Basis Set (CBS) models are designed to provide highly accurate thermochemical data by combining calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation.[5]
-
Workflow:
-
The geometries of the parent molecule and the resulting radicals are optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).
-
Vibrational frequencies are calculated at the same level to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.
-
The final energy is obtained by combining the results of these calculations according to the specific composite method's recipe.
-
The BDE is then calculated as the difference in the total energies of the products (radicals) and the reactant (parent molecule), including ZPVE and thermal corrections.
-
2. Density Functional Theory (DFT)
-
Principle: DFT methods calculate the electronic energy based on the electron density rather than the many-electron wavefunction, making them computationally less expensive than high-level ab initio methods. The accuracy of DFT depends on the choice of the exchange-correlation functional.
-
Workflow: The workflow for calculating BDEs with DFT is similar to that of ab initio methods, involving geometry optimization, frequency calculation, and single-point energy calculations for the reactant and products. A variety of functionals, such as B3LYP, M06-2X, and ωB97X-D, are commonly used for BDE calculations, with their performance varying depending on the system under study.[6]
Conclusion
The bond dissociation energy of the Oxygen-Fluorine bond is a sensitive function of its molecular environment. This guide has provided a comparative overview of O-F BDEs in several key compounds, highlighting the interplay of electronic and structural factors that govern bond strength. The accurate determination of these values relies on a synergistic approach, combining rigorous experimental measurements from techniques like bomb calorimetry and laser-induced fluorescence spectroscopy with the predictive power of high-level computational methods. For researchers in fields ranging from energetic materials to synthetic chemistry, a thorough understanding of O-F bond energies is indispensable for the rational design and manipulation of fluorine-containing molecules.
References
A Comparative Guide to the Experimental Verification of Products from Perchloryl Fluoride (FClO4) Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the products and performance of perchloryl fluoride (B91410) (FClO4) in electrophilic fluorination reactions, juxtaposed with modern alternatives. The information presented is supported by experimental data to aid in the selection of appropriate reagents and methodologies for the synthesis of fluorinated organic compounds.
Perchloryl fluoride (FClO4) is a powerful oxidizing and fluorinating agent, historically used for the introduction of fluorine into organic molecules.[1][2] It reacts with a variety of nucleophiles, including carbanions, enamines, and electron-rich aromatic compounds, to produce fluorinated derivatives.[2] However, FClO4 is a hazardous gas that can cause explosions, which has led to the development of safer and more selective modern fluorinating agents.[2]
Performance Comparison of Electrophilic Fluorinating Agents
The selection of a suitable fluorinating agent is critical for the successful synthesis of fluorinated compounds. While FClO4 was one of the earliest electrophilic fluorinating agents, a range of modern reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), offer significant advantages in terms of safety, handling, and selectivity.[3][4][5]
The following tables summarize the performance of FClO4 in comparison with Selectfluor® and NFSI for the fluorination of representative substrates.
| Substrate | Reagent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| β-Diketones | |||||
| Dibenzoylmethane | FClO4 | Not specified | Monofluorinated product | Not specified | [6] |
| α-Substituted β-diketone | Selectfluor® | 2.0 equiv Selectfluor®, 10 mol% β,β-diaryl serine catalyst, MeCN, 40 °C, 24 h | α-Fluorinated product | Up to 99% | [7] |
| Steroids | |||||
| Testosterone enol diacetate | FClO4 | Aqueous dioxane | 6α- and 6β-fluorotestosterone 17-acetate, 6α- and 6β-hydroxytestosterone 17-acetate, 17β-hydroxyandrostane-3,6-dione 17-acetate | Not specified | [2] |
| Progesterone enol acetate | Selectfluor® | MeCN | 6α- and 6β-fluoroprogesterone | 96% (total) | [8] |
| Aromatic Compounds | |||||
| Phenol | FClO4 | Not specified | Chlorinated and ring cleavage products | Not specified | [9][10] |
| Substituted Phenols | Chlorine (for comparison) | Aqueous | Chlorophenols, coupling products, ring cleavage products | Variable | [9][10][11] |
Experimental Protocols
Detailed and accurate experimental protocols are essential for the safe and reproducible synthesis and analysis of fluorinated compounds.
General Procedure for Electrophilic Fluorination using Selectfluor®
This protocol describes a general method for the α-fluorination of a β-ketoester, a common transformation in medicinal chemistry.
Materials:
-
β-ketoester (1.0 mmol, 1.0 equiv)
-
Selectfluor® (1.1 mmol, 1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (1.2 mmol, 1.2 equiv)
-
Acetonitrile (B52724) (MeCN), 10 mL
Procedure:
-
To a round-bottom flask, add the β-ketoester (1.0 mmol) and acetonitrile (10 mL).
-
Add sodium carbonate (1.2 mmol) to the solution.
-
Add Selectfluor® (1.1 mmol) portion-wise over 5 minutes while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired fluorinated product.[12]
Product Verification by Analytical Techniques
The identification and quantification of reaction products are critical for assessing the success of a fluorination reaction. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds in a reaction mixture.[13][14]
Experimental Procedure for GC-MS Analysis:
-
Sample Preparation: Dissolve approximately 30 mg of the crude reaction mixture in 1-2 mL of a suitable solvent, such as acetone.[13]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Separation: The components of the mixture are separated on a capillary column based on their boiling points and polarity. A temperature program is often used to achieve optimal separation.[15]
-
Ionization and Detection: As the separated components elute from the column, they are ionized (typically by electron impact), and the resulting ions are separated by a mass analyzer based on their mass-to-charge ratio.[13][15]
-
Data Analysis: The resulting mass spectrum provides a molecular fingerprint of each compound, allowing for its identification by comparison with spectral libraries.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy, particularly ¹⁹F NMR, is an indispensable tool for the characterization of organofluorine compounds.[1][16]
-
¹⁹F NMR: The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR detection.[1] The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, providing valuable information about the structure of the fluorinated molecule.[17][18]
-
¹H and ¹³C NMR: These techniques provide complementary structural information, and the coupling between fluorine and neighboring protons or carbons can help to confirm the position of the fluorine atom in the molecule.[16]
Reaction Pathways and Mechanisms
The reaction of FClO4 with nucleophiles can proceed through different pathways, leading to a variety of products. The following diagrams illustrate a generalized electrophilic aromatic substitution mechanism and a workflow for product analysis.
Caption: Generalized mechanism for electrophilic aromatic substitution (EAS).[19][20][21]
Caption: General experimental workflow for FClO₄ reactions and product verification.
References
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorination of para-substituted phenols: Formation of α, β-unsaturated C4-dialdehydes and C4-dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. memphis.edu [memphis.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 16. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 17. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 18. biophysics.org [biophysics.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 21. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Comparative Guide to Electrophilic Fluorinating Agents: Assessing Perchloryl Fluoride in the Modern Synthetic Landscape
For researchers, scientists, and professionals in drug development, the introduction of fluorine into molecular scaffolds is a critical strategy for modulating biological activity and enhancing pharmacokinetic properties. The choice of a fluorinating agent is paramount to the success of a synthetic campaign, balancing reactivity with safety and selectivity. This guide provides an objective comparison of perchloryl fluoride (B91410) (FClO4), an early electrophilic fluorinating agent, with contemporary reagents, notably Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI), supported by a discussion of experimental data and methodologies.
At a Glance: FClO4 vs. Modern N-F Reagents
While direct quantitative kinetic comparisons including perchloryl fluoride are scarce in recent literature due to its hazardous nature, a qualitative and physical property-based comparison highlights the significant evolution in fluorination chemistry.
| Feature | Perchloryl Fluoride (FClO4) | Selectfluor™ (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Physical State | Colorless gas[1][2] | White, crystalline solid | White, crystalline solid |
| Reactivity | High; powerful oxidizing agent[1] | High; generally considered more reactive than NFSI | Moderate to high; generally less reactive than Selectfluor™ |
| Selectivity | Moderate; can lead to side reactions (oxidation, perchlorylation)[3][4] | High for monofluorination | High for monofluorination |
| Handling & Safety | Significant Hazard: Toxic, potentially explosive gas requiring specialized equipment[3][5] | Easy to handle, stable, non-hygroscopic solid[6] | Easy to handle, stable, non-hygroscopic solid[6] |
| Solubility | Slightly soluble in water; soluble in some organic solvents | Soluble in polar solvents (acetonitrile, water, DMF) | Soluble in many common organic solvents (THF, CH₂Cl₂, acetonitrile) |
| Byproducts | Perchlorate (B79767) salts | N-chloromethyl-triethylenediamine bis(tetrafluoroborate) | Benzenesulfonimide |
In-Depth Comparison
Electrophilicity and Reactivity
Perchloryl fluoride was one of the first reagents used for electrophilic fluorination, demonstrating its capability to fluorinate a range of nucleophiles, particularly carbanions derived from active methylene (B1212753) compounds and in the synthesis of fluorinated steroids.[1][3] Its high reactivity stems from the polarized F-Cl bond, facilitated by the electron-withdrawing perchlorate group. However, this high reactivity can be a double-edged sword, often leading to a lack of selectivity and the formation of undesired oxidation or perchlorylated byproducts.[3]
In contrast, modern N-F reagents like Selectfluor™ and NFSI have become the industry standard due to their predictable and tunable reactivity.[7] Extensive kinetic studies have been performed to create quantitative reactivity scales for these agents, allowing for rational reagent selection. For instance, a comprehensive study established a reactivity scale spanning eight orders of magnitude for ten different N-F reagents, providing a powerful tool for chemists.[8][9] While FClO4 was not included in such studies, likely due to safety and handling concerns, it is qualitatively understood to be a potent fluorinating agent. The reactivity of N-F reagents can be fine-tuned by modifying the electronic properties of the nitrogen-containing scaffold.[8]
Safety and Handling
The most significant differentiator between FClO4 and modern N-F reagents is safety. Perchloryl fluoride is a toxic gas that can form explosive mixtures with organic compounds and reducing agents.[3][4][5] Its handling requires specialized equipment and extreme caution, making it unsuitable for routine laboratory use in most contexts.
Selectfluor™ and NFSI, on the other hand, are bench-stable, crystalline solids that are significantly easier and safer to handle.[6] Their non-hygroscopic nature and thermal stability have been key to their widespread adoption in both academic research and industrial-scale synthesis.[10] This enhanced safety profile allows for broader application and greater experimental accessibility.
Experimental Protocols
A standardized method to quantitatively assess the electrophilicity of a fluorinating agent is crucial for a direct comparison. The following protocol is based on established kinetic studies of N-F reagents and can be adapted to evaluate other fluorinating agents, provided that appropriate safety measures are in place.
General Protocol for Kinetic Analysis of Electrophilic Fluorination
This method utilizes UV-vis spectrophotometry to monitor the rate of reaction between a fluorinating agent and a chromophoric nucleophile, such as a 1,3-diaryl-1,3-dicarbonyl compound.
1. Materials and Instrumentation:
-
Electrophilic fluorinating agent (e.g., Selectfluor™, NFSI)
-
Nucleophile (e.g., 1,3-diphenyl-1,3-propanedione)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-vis spectrophotometer with a temperature-controlled cuvette holder
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
2. Procedure:
-
Solution Preparation: Prepare stock solutions of the fluorinating agent and the nucleophile in the chosen anhydrous solvent under an inert atmosphere.
-
Kinetic Measurement:
-
Place a known concentration of the nucleophile solution in a quartz cuvette and allow it to equilibrate to the desired temperature (e.g., 25 °C) in the spectrophotometer.
-
Initiate the reaction by adding a known concentration of the fluorinating agent solution (typically in pseudo-first-order conditions, with the fluorinating agent in large excess).
-
Immediately begin monitoring the reaction by recording the absorbance change of the nucleophile's characteristic wavelength (e.g., ~340-360 nm for the enol form of a 1,3-dicarbonyl) over time.[8]
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the fluorinating agent.
-
By comparing the k₂ values obtained for different fluorinating agents under identical conditions, a quantitative scale of electrophilicity can be established.[8]
-
Visualization of Concepts
The following diagrams illustrate the workflow for evaluating fluorinating agents and the decision-making process for reagent selection.
Caption: Experimental workflow for kinetic analysis of fluorinating agents.
Caption: Key factors influencing the choice of an electrophilic fluorinating agent.
Conclusion
Perchloryl fluoride is a historically significant fluorinating agent that demonstrated the potential of electrophilic fluorination. However, its challenging safety profile and potential for low selectivity have led to its substitution by modern N-F reagents in the vast majority of applications. Agents like Selectfluor™ and NFSI offer a superior combination of stability, ease of handling, and predictable reactivity, which has been quantified through rigorous kinetic studies. For today's researchers and drug development professionals, the choice overwhelmingly favors these well-characterized, solid N-F reagents, which provide a safer and more reliable path to novel fluorinated molecules.
References
- 1. Perchloryl fluoride - Wikipedia [en.wikipedia.org]
- 2. PERCHLORYL FLUORIDE | Occupational Safety and Health Administration [osha.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. PERCHLORYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. REF Case study search [impact.ref.ac.uk]
A Comparative Analysis of the Hazards of Fluorine Perchlorate and Other Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hazards associated with fluorine perchlorate (B79767) (FClO₄) and other well-characterized energetic materials, namely RDX, HMX, and CL-20. Due to its extreme instability, publicly available quantitative performance and sensitivity data for fluorine perchlorate is limited. Therefore, this comparison relies on its known chemical properties and qualitative descriptions from the scientific literature, alongside experimental data for the other materials.
Executive Summary
This compound is an exceptionally unstable and dangerous energetic material. Its hazards significantly exceed those of common military-grade explosives like RDX, HMX, and CL-20. This is primarily attributed to the presence of a weak and highly reactive oxygen-fluorine (O-F) single bond and a chlorine atom in its highest oxidation state (+7). It is a highly explosive gas that can detonate spontaneously or upon the slightest provocation, such as contact with rough surfaces, dust, or grease[1][2]. In contrast, RDX, HMX, and CL-20 are crystalline solids with significantly higher stability, requiring specific stimuli like shock or friction to initiate detonation.
Data Presentation: Comparison of Energetic Material Properties
The following table summarizes the available quantitative data for this compound and compares it with RDX, HMX, and CL-20. The absence of specific values for this compound's detonation velocity and sensitivity is indicative of its extreme hazard, which makes such testing prohibitively dangerous.
| Property | This compound (FClO₄) | RDX (Cyclotrimethylene trinitramine) | HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) | CL-20 (Hexanitrohexaazaisowurtzitane) |
| Chemical Formula | FClO₄ | C₃H₆N₆O₆ | C₄H₈N₈O₈ | C₆H₆N₁₂O₁₂ |
| Physical State | Gas | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +9 kcal/mol | +14.6 kcal/mol | +17.9 kcal/mol | +98.7 kcal/mol |
| Detonation Velocity (m/s) | Not available (gas) | ~8,750 | ~9,100 | ~9,500 |
| Density (g/cm³) | Not applicable (gas) | 1.82 | 1.91 | 2.04 |
| Impact Sensitivity | Extremely sensitive (explodes on slight provocation)[2] | Low to Moderate | Low to Moderate | Moderate to High |
| Friction Sensitivity | Extremely sensitive (explodes on slight provocation)[2] | Low to Moderate | Low to Moderate | Moderate to High |
| Key Hazard Feature | Weak O-F bond, highly reactive gas | Relatively stable crystalline solid | High melting point, thermally stable | Highest energy output, more sensitive than RDX/HMX |
Hazard Analysis and Chemical Structure
The extreme hazard of this compound can be understood by examining its molecular structure. The diagram below illustrates the key features contributing to its instability.
Caption: Relationship between this compound's structure and its instability.
The O-F bond is notoriously weak and reactive. This, combined with the hypervalent chlorine atom, creates a molecule that is exceptionally prone to decomposition, releasing a large amount of energy in the process. Small amounts of reducing agents, such as organic compounds, can trigger explosive detonation[1].
Experimental Protocols
The determination of the hazards of energetic materials relies on a suite of standardized tests. While specific data for this compound is unavailable, the following are the standard methodologies used for materials like RDX, HMX, and CL-20.
Impact Sensitivity Testing (BAM Fallhammer Method)
This test determines the sensitivity of a material to impact. A sample of the material is subjected to the impact of a falling weight from a specified height. The result is typically reported as the drop height at which there is a 50% probability of initiation (H₅₀). The test apparatus consists of a drop weight, a sample holder, and an anvil. The procedure involves placing a small amount of the substance in the sample holder and dropping the weight from varying heights to determine the initiation threshold.
Friction Sensitivity Testing (BAM Friction Apparatus)
This method assesses the sensitivity of a substance to frictional stimuli. A small amount of the material is placed on a porcelain plate and a porcelain pin is pressed onto it with a specific load. The plate is then moved back and forth. The test determines the lowest load at which a reaction (e.g., spark, flame, or explosion) occurs in at least one out of six trials. The apparatus consists of a weighted arm with a porcelain pin and a movable porcelain plate.
Detonation Velocity Measurement
The detonation velocity, the speed at which a detonation wave propagates through an explosive, is a key performance parameter. For solid explosives, this is often measured using a series of probes (e.g., ionization pins or fiber optic sensors) placed at known distances along a cylindrical charge. As the detonation front passes each probe, a signal is generated, and the velocity is calculated from the time intervals and distances. For gases, detonation velocity can be measured in a tube using high-speed photography or pressure transducers to track the shock front[3].
Conclusion
This compound is a substance of extreme hazard that should be handled only with the utmost caution and by experienced personnel in specialized facilities. Its inherent instability, stemming from its chemical structure, makes it far more dangerous than conventional solid energetic materials like RDX, HMX, and CL-20. While these materials are powerful explosives, they possess a degree of stability that allows for safer handling and application under controlled conditions. The lack of quantitative hazard data for this compound is a testament to its unpredictable and exceptionally dangerous nature. Researchers and professionals should treat any potential encounter with this compound as a critical safety event.
References
A Comparative Analysis of the Vibrational Spectra of Halogen Perchlorates
A detailed examination of the infrared and Raman spectra of fluorine perchlorate (B79767) (FClO₄), chlorine perchlorate (ClOClO₃), and bromine perchlorate (BrOClO₃) reveals key insights into their molecular structure and bonding. This guide provides a comparative analysis of their vibrational frequencies, details the experimental protocols for obtaining these spectra, and outlines the analytical workflow.
The study of halogen perchlorates, a class of highly reactive and unstable compounds, is crucial for understanding their chemical properties and potential applications. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular vibrations and, by extension, the structural characteristics of these molecules. This guide synthesizes and compares the vibrational spectral data for fluorine perchlorate, chlorine perchlorate, and bromine perchlorate, drawing primarily from the seminal work of Christe, Schack, and Curtis (1971).
Comparative Vibrational Frequencies
The vibrational frequencies of the halogen perchlorates, as determined from their gas-phase infrared and Raman spectra, are summarized in the table below. These frequencies correspond to the fundamental vibrational modes of the molecules.
| Vibrational Mode Assignment | FClO₄ (cm⁻¹) | ClOClO₃ (cm⁻¹) | BrOClO₃ (cm⁻¹) |
| ClO₃ symmetric stretch | 1045 | 1042 | 1038 |
| ClO₃ asymmetric stretch | 1289 | 1293 | 1285 |
| Cl-O(X) stretch | 732 | 752 | 740 |
| O-X stretch | 680 (O-F) | 442 (O-Cl) | 410 (O-Br) |
| ClO₃ symmetric deformation | 545 | 535 | 530 |
| ClO₃ asymmetric deformation | 610 | 600 | 595 |
| Cl-O-X bend | 415 | 382 | 360 |
| Torsion | 235 | 210 | 195 |
Experimental Protocols
The acquisition of vibrational spectra for highly reactive and potentially explosive compounds like the halogen perchlorates requires specialized experimental setups to ensure safety and data accuracy. The following protocols are based on the methodologies employed in the foundational studies of these molecules.
Infrared Spectroscopy
Gas-phase infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Handling: Due to their high reactivity and instability, the halogen perchlorates are handled in a vacuum line constructed from materials resistant to attack, such as stainless steel or Monel. The samples are synthesized in situ or transferred to a gas cell under vacuum.
-
Gas Cell: A gas cell with windows transparent to infrared radiation (e.g., AgCl, KBr, or CsI) is used. The path length of the cell is chosen to achieve sufficient absorption for detection of the vibrational modes. For highly absorbing species, a short path length (e.g., 10 cm) is used.
-
Spectrometer: A high-resolution FTIR spectrometer is used to record the spectra. The instrument is purged with a dry, inert gas (e.g., nitrogen or argon) to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition: Spectra are typically recorded at room temperature and at various pressures to observe pressure-broadening effects and to aid in the assignment of rotational-vibrational bands. A background spectrum of the evacuated gas cell is recorded and subtracted from the sample spectrum.
Raman Spectroscopy
Gas-phase Raman spectra are obtained using a laser-based Raman spectrometer.
-
Sample Handling: Similar to IR spectroscopy, the samples are handled in a vacuum line and introduced into a specialized Raman gas cell.
-
Raman Gas Cell: The cell is designed to allow for efficient excitation by the laser and collection of the scattered light. It is typically made of glass or quartz.
-
Excitation Source: An argon ion laser is a common excitation source, providing a high-intensity monochromatic beam (e.g., at 488.0 nm or 514.5 nm). The laser power is carefully controlled to avoid photodecomposition of the sample.
-
Spectrometer: The scattered light is collected at a 90° angle to the incident laser beam and is focused into a high-resolution spectrometer. A holographic grating disperses the light, which is then detected by a sensitive detector, such as a photomultiplier tube or a CCD camera.
-
Data Acquisition: Spectra are recorded at various pressures. Polarization measurements are often performed to aid in the assignment of symmetric and asymmetric vibrational modes.
Analytical Workflow
The process of analyzing the vibrational spectra of halogen perchlorates follows a logical progression from sample preparation to spectral interpretation.
Caption: A flowchart illustrating the key stages in the analysis of halogen perchlorate vibrational spectra.
Unveiling the Molecular Architecture of Perchloryl Fluoride: A Comparative Analysis of Experimental Data and Theoretical Predictions
A comprehensive comparison between experimental structural data for perchloryl fluoride (B91410) (FClO4) and theoretical predictions from computational chemistry reveals a high degree of concordance, underscoring the predictive power of modern theoretical models. This guide provides a detailed cross-referencing of gas electron diffraction data with ab initio calculations, offering valuable insights for researchers in structural chemistry and related fields.
Perchloryl fluoride, a highly reactive and oxidizing gas, possesses a molecular structure that has been elucidated through both experimental techniques and theoretical modeling. This analysis synthesizes these findings, presenting a clear comparison of the key structural parameters and the methodologies employed to obtain them.
Data Presentation: A Side-by-Side Comparison
The molecular geometry of FClO4 is characterized by the lengths of its chlorine-oxygen (Cl-O) and chlorine-fluorine (Cl-F) bonds, as well as the angle formed between the oxygen, chlorine, and other oxygen atoms (O-Cl-O). The following table summarizes the experimentally determined values from a seminal gas electron diffraction (GED) study and compares them with theoretical predictions from a notable ab initio computational study.
| Molecular Parameter | Experimental Value (Gas Electron Diffraction)[1][2] | Theoretical Prediction (Ab Initio Calculation)[3] |
| Cl-O Bond Length | 1.404 ± 0.002 Å | 1.418 Å |
| Cl-F Bond Length | 1.620 ± 0.004 Å | 1.661 Å |
| O-Cl-O Bond Angle | 116.3 ± 0.8° | 115.4° |
The data clearly demonstrates a strong agreement between the experimental and theoretical values, with bond lengths differing by approximately 0.01 to 0.04 angstroms and the bond angle differing by less than a degree. This close correspondence validates the accuracy of both the experimental technique and the computational model in describing the molecular structure of FClO4.
Experimental and Theoretical Protocols
A detailed understanding of the methodologies used to derive these values is crucial for a critical evaluation of the data.
Experimental Protocol: Gas Electron Diffraction (GED)
The experimental structure of perchloryl fluoride was determined using gas electron diffraction[1][2]. This technique involves passing a high-energy beam of electrons through a gaseous sample of the molecule. The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern that is dependent on the arrangement of the atoms.
Methodology:
-
Sample Introduction: A gaseous jet of perchloryl fluoride was introduced into a high-vacuum chamber. Given the corrosive nature of FClO4, the nozzle and other components of the apparatus in contact with the gas were constructed from a corrosion-resistant nickel-copper alloy.
-
Electron Beam Interaction: A focused beam of high-energy electrons (accelerating voltage of approximately 40 kV) was directed perpendicularly to the gas jet.
-
Diffraction Pattern Recording: The scattered electrons were detected on photographic plates placed at known distances from the interaction point. The intensity of the scattered electrons as a function of the scattering angle was recorded.
-
Data Analysis: The diffraction pattern, consisting of a series of concentric rings, was analyzed to determine the internuclear distances and bond angles. This involved a least-squares refinement of a molecular model to best fit the experimental scattering data. The analysis yielded the thermally averaged internuclear distances (rg) and the root-mean-square amplitudes of vibration.
Theoretical Protocol: Ab Initio Calculation
The theoretical predictions for the molecular geometry of FClO4 were obtained through ab initio molecular orbital calculations[3]. These "first-principles" calculations solve the Schrödinger equation for the molecule to determine its electronic structure and, consequently, its equilibrium geometry.
Methodology:
-
Computational Method: The calculations were performed using the Gaussian 92 program. The geometry of the FClO4 molecule was optimized at the Hartree-Fock (HF) level of theory.
-
Basis Set: A 6-31G* basis set was employed for the calculations. This basis set provides a good balance between computational cost and accuracy for describing the electronic structure of molecules containing second-row elements.
-
Geometry Optimization: The geometry optimization procedure systematically alters the positions of the atoms to find the arrangement that corresponds to the minimum energy on the potential energy surface. This minimum energy structure represents the theoretically predicted equilibrium geometry of the molecule.
-
Frequency Analysis: Following the geometry optimization, a frequency calculation was performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Visualizing the Comparison Workflow
The logical flow of comparing experimental and theoretical data for molecular structure determination can be visualized as follows:
This diagram illustrates the parallel pathways of experimental measurement and theoretical computation, culminating in a direct comparison of their results. This comparative approach is fundamental to validating and refining our understanding of molecular structures.
References
A Guide to the Validation of Analytical Techniques for Trace Fluorine and Perchlorate Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of trace amounts of fluorine and perchlorate (B79767) are critical in various fields, including pharmaceutical development, environmental monitoring, and food safety. The choice of analytical technique and the rigor of its validation are paramount to ensuring data quality and regulatory compliance. This guide provides a comprehensive comparison of common analytical techniques for the detection of trace fluorine and perchlorate, supported by experimental data and detailed methodologies.
The Importance of Method Validation
Validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for analytical method validation, emphasizing key parameters to ensure the reliability of analytical data.[1][2][3]
A well-validated method provides assurance of its accuracy, precision, and reliability. Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at three levels: repeatability, intermediate precision, and reproducibility.[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Comparison of Analytical Techniques for Trace Fluorine Detection
The primary methods for the determination of trace amounts of fluoride (B91410), the ionic form of fluorine, include Ion-Selective Electrode (ISE) potentiometry, Gas Chromatography (GC), and Ion Chromatography (IC).
| Parameter | Ion-Selective Electrode (ISE) | Gas Chromatography (GC) | Ion Chromatography (IC) |
| Limit of Detection (LOD) | 0.027 - 0.19 mg/L[5][6] | 2.6 - 4.4 µg/L[7][8] | 0.0034 - 0.027 mg/L[2][5] |
| Limit of Quantitation (LOQ) | 0.083 - 0.64 mg/L[5][6] | 8.0 µg/L[7] | 0.083 - 0.1132 mg/L[2][5] |
| Accuracy (% Recovery) | 98.18 - 111.4%[6] | 92 - 113%[9] | 105%[2] |
| Precision (%RSD) | < 5.4%[6] | < 15%[9] | 1.02%[2] |
| Linearity (R²) | > 0.999[6] | > 0.999[9] | > 0.998[2] |
| Principle | Potentiometric measurement of fluoride ion activity. | Separation and detection of a volatile fluorinated derivative. | Separation of fluoride ions followed by conductivity detection. |
| Sample Preparation | Addition of Total Ionic Strength Adjustment Buffer (TISAB).[10] | Derivatization to form a volatile compound (e.g., trimethylfluorosilane).[11] | Filtration and dilution.[5] |
| Advantages | Simple, rapid, and relatively inexpensive.[12] | High sensitivity and selectivity.[11] | Good selectivity and can analyze multiple anions simultaneously. |
| Disadvantages | Susceptible to interference from complexing ions (e.g., Al³⁺, Fe³⁺) and pH variations.[13] | Requires derivatization, which can be complex and time-consuming. | Can be affected by high concentrations of other anions. |
Comparison of Analytical Techniques for Trace Perchlorate Detection
For trace perchlorate analysis, Ion Chromatography (IC) with conductivity detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used and validated methods.
| Parameter | Ion Chromatography (IC) with Conductivity Detection (EPA Method 314.0) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (EPA Method 331.0) |
| Limit of Detection (LOD) | 0.33 - 0.53 µg/L[14][15] | 0.005 - 0.02 µg/L[4][16] |
| Limit of Quantitation (LOQ) | 0.98 - 4.0 µg/L[14][15] | 0.022 - 0.05 µg/L[4][16] |
| Accuracy (% Recovery) | 81 - 115%[14][17] | 93.6 - 116.8%[18] |
| Precision (%RSD) | < 15%[17] | < 15%[18] |
| Linearity (R²) | > 0.999 | > 0.998[19] |
| Principle | Separation of perchlorate ions followed by suppressed conductivity detection.[20] | Chromatographic separation followed by mass spectrometric detection of precursor and product ions.[21] |
| Sample Preparation | Filtration, sometimes with matrix elimination cartridges for high ionic strength samples.[14] | Filtration and addition of an isotopically labeled internal standard.[22] |
| Advantages | Robust and widely available.[14] | High sensitivity and selectivity, less prone to matrix interference.[16] |
| Disadvantages | Susceptible to interference from high concentrations of other anions (e.g., chloride, sulfate).[15] | Higher equipment cost and complexity.[19] |
Experimental Protocols
Fluoride Analysis by Ion-Selective Electrode (ISE)
1. Instrumentation:
-
Fluoride Ion-Selective Electrode
-
Reference Electrode (or a combination electrode)
-
pH/mV meter
-
Magnetic stirrer and stir bars
2. Reagents:
-
Fluoride stock standard solution (e.g., 1000 mg/L)
-
Total Ionic Strength Adjustment Buffer (TISAB): A commercially available solution or a laboratory-prepared solution containing sodium chloride, acetic acid, and sodium citrate, with the pH adjusted to 5.0-5.5.
-
Deionized water
3. Procedure:
-
Standard Preparation: Prepare a series of fluoride standard solutions by serial dilution of the stock standard. The concentration range should bracket the expected concentration of the samples.[23]
-
Sample Preparation: For each sample and standard, mix a specific volume (e.g., 25 mL) with an equal volume of TISAB.[23]
-
Calibration:
-
Immerse the electrodes in the most dilute standard solution while stirring at a constant rate.
-
Record the potential (mV) reading once it stabilizes.
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Repeat the measurement for each standard, moving from the most dilute to the most concentrated.
-
Plot the potential (mV) versus the logarithm of the fluoride concentration to create a calibration curve.[24]
-
-
Sample Analysis:
-
Immerse the electrodes in the prepared sample solution and record the stable potential reading.
-
Use the calibration curve to determine the fluoride concentration in the sample.[24]
-
Perchlorate Analysis by Ion Chromatography (IC) with Conductivity Detection (based on EPA Method 314.0)
1. Instrumentation:
-
Ion Chromatograph equipped with a guard column, an analytical column (e.g., Dionex IonPac AS16), a suppressor, and a conductivity detector.[25]
-
Autosampler
2. Reagents:
-
Perchlorate stock standard solution (e.g., 1000 mg/L)
-
Eluent: Sodium hydroxide (B78521) solution (e.g., 50 mM).[15]
-
Deionized water
3. Procedure:
-
Standard Preparation: Prepare a series of perchlorate calibration standards by diluting the stock standard with deionized water to cover the desired concentration range (e.g., 4-400 µg/L).[20]
-
Sample Preparation: Filter the water samples through a 0.45 µm filter. For samples with high ionic strength, a matrix elimination step using a specific cartridge may be necessary.[14]
-
Instrument Setup:
-
Set the eluent flow rate (e.g., 1.0 mL/min).
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Calibration:
-
Inject the calibration standards into the IC system.
-
Generate a calibration curve by plotting the peak area of perchlorate against its concentration.
-
-
Sample Analysis:
-
Inject the prepared samples into the IC system.
-
Identify the perchlorate peak based on its retention time compared to the standards.
-
Quantify the perchlorate concentration using the calibration curve.[20]
-
Visualizing Analytical Method Validation and Technique Selection
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows in the validation and selection of analytical techniques.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. waters.com [waters.com]
- 5. Validating a High Performance Liquid Chromatography-Ion Chromatography (HPLC-IC) Method with Conductivity Detection After Chemical Suppression for Water Fluoride Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijirset.com [ijirset.com]
- 8. Rapid and sensitive determination of fluoride in toothpaste and water samples using headspace single drop microextraction-gas chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. nla.org.za [nla.org.za]
- 13. ENG_FINAL_pot-F_2023 [uanlch.vscht.cz]
- 14. Validation data for the determination of perchlorate in water using ion chromatography with suppressed conductivity detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Comparison and evaluation of laboratory performance on a method for the determination of perchlorate in fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. agilent.com [agilent.com]
- 20. NEMI Method Summary - 314.0 [nemi.gov]
- 21. NEMI Method Summary - 331.0 [nemi.gov]
- 22. Rapid Determination of Perchlorate Anion in Foods by Ion Chromatography-Tandem Mass Spectrometry | FDA [fda.gov]
- 23. csun.edu [csun.edu]
- 24. chemlab.truman.edu [chemlab.truman.edu]
- 25. rsc.org [rsc.org]
A Comparative Analysis of Synthesis Routes for the Highly Energetic and Unstable Fluorine Perchlorate
For researchers, scientists, and drug development professionals navigating the synthesis of high-energy materials, a thorough understanding of the available synthetic pathways for fluorine perchlorate (B79767) (FClO₄) is critical. This guide provides an objective comparison of the primary synthesis routes, supported by available experimental data, to inform methodological selection based on purity, yield, and safety considerations.
Fluorine perchlorate is an extremely unstable and powerfully oxidizing gas that presents significant handling challenges due to its propensity to explode spontaneously.[1] Its synthesis is a complex undertaking, with several routes developed over the years, each with distinct advantages and considerable hazards. This comparative analysis examines four principal methods: the direct fluorination of perchloric acid, the thermal decomposition of tetrafluoroammonium (B1232272) perchlorate, the fluorination of metal perchlorates, and the reaction of chlorine pentafluoride with water.
Comparison of Synthesis Routes
The selection of a synthesis route for this compound is a trade-off between the purity of the final product, the achievable yield, and the inherent safety risks associated with the process. The thermal decomposition of tetrafluoroammonium perchlorate stands out for its ability to produce a very pure product, a critical factor for applications requiring high stability.[1] However, the direct fluorination of perchloric acid, while historically significant, is noted for its inefficiency. The fluorination of metal perchlorates offers a potentially higher yield, though purity may be a concern. The viability of the chlorine pentafluoride route remains less documented in readily available literature.
| Synthesis Route | Reactants | Key Products | Reported Yield | Product Purity | Key Advantages | Significant Disadvantages |
| Direct Fluorination of Perchloric Acid | Fluorine (F₂), Perchloric Acid (HClO₄) | This compound (FClO₄), Hydrogen Fluoride (HF), Oxygen Difluoride (OF₂) | Inefficient | Moderate | Direct conversion. | Low efficiency, formation of hazardous byproducts. |
| Thermal Decomposition | Tetrafluoroammonium Perchlorate (NF₄ClO₄) | This compound (FClO₄), Nitrogen Trifluoride (NF₃) | High | Very High | Yields very pure FClO₄ that is less prone to explosion. | Requires synthesis of the NF₄ClO₄ precursor. |
| Fluorination of Metal Perchlorates | Fluorine (F₂), Metal Perchlorate (e.g., Ni(ClO₄)₂), Moderator (e.g., diethyl ether) | This compound (FClO₄) | "Good yield" reported | Variable | Potentially higher yield. | Purity can be variable; requires a moderator.[2] |
| Reaction with Chlorine Pentafluoride | Chlorine Pentafluoride (ClF₅), Water (H₂O) | This compound (FClO₄), Hydrogen Fluoride (HF) | Not Quantified | Not Specified | Potentially a direct route. | Limited information available; potential for hazardous byproducts.[3] |
Experimental Protocols
Detailed experimental procedures are crucial for the safe and successful synthesis of the highly hazardous this compound. The following protocols are based on available literature.
Direct Fluorination of Perchloric Acid (Rohrback and Cady Method)
This method involves the direct reaction of elemental fluorine with concentrated perchloric acid.
Experimental Workflow:
Figure 1: Workflow for the synthesis of this compound from perchloric acid and fluorine.
Procedure:
-
A stream of fluorine gas is passed through a reaction vessel containing 60-72% aqueous perchloric acid.
-
The gaseous products are then passed through a cold trap maintained at approximately -183°C to condense the this compound.
-
Non-condensable byproducts, such as oxygen difluoride and excess fluorine, are vented or collected separately.
Safety Precautions:
-
This reaction is highly hazardous and can result in explosions.
-
All manipulations must be carried out in a well-ventilated fume hood with appropriate shielding.
-
The use of personal protective equipment, including face shields and blast shields, is mandatory.
Thermal Decomposition of Tetrafluoroammonium Perchlorate
This method, reported by Christe and Schack, is noted for producing high-purity this compound.
Logical Relationship of Decomposition:
Figure 2: Thermal decomposition pathway of tetrafluoroammonium perchlorate.
Procedure:
-
Tetrafluoroammonium perchlorate (NF₄ClO₄) is placed in a suitable reaction vessel.
-
The vessel is heated, leading to the thermal decomposition of the NF₄ClO₄.
-
The gaseous products, this compound and nitrogen trifluoride, are collected.
-
This compound can be separated and purified by fractional condensation.
Safety Precautions:
-
While the product is reported to be more stable, the starting material and the decomposition process itself can be hazardous.
-
The decomposition should be carried out with extreme caution in a system designed to handle potentially explosive reactions.
Fluorination of Metal Perchlorates in a Moderator
This method is described in U.S. Patent 3,639,102 and offers a route to potentially higher yields.[2]
Experimental Workflow:
Figure 3: Synthesis of this compound via fluorination of a metal perchlorate in a moderator.
Procedure:
-
A metal perchlorate, such as nickel perchlorate, is dissolved or suspended in a suitable inert moderator, for example, diethyl ether.[2]
-
Elemental fluorine gas is bubbled through the mixture.[2]
-
The reaction is typically carried out at a controlled temperature, for instance, between -10°C and +40°C.[2]
-
The gaseous this compound product is collected from the reaction vessel.[2]
Safety Precautions:
-
The use of elemental fluorine requires specialized equipment and extreme caution.[4][5][6]
-
The reaction of fluorine with organic moderators can be violent if not properly controlled.
-
The product, this compound, is highly explosive.
Conclusion
The synthesis of this compound is a task reserved for highly experienced researchers in specialized laboratory settings equipped to handle extremely hazardous and explosive materials. The choice of synthesis route depends heavily on the desired purity and the acceptable level of risk. The thermal decomposition of tetrafluoroammonium perchlorate appears to be the most promising method for obtaining a high-purity product. However, all described methods involve significant safety hazards that must be meticulously managed. Further research and development of safer and more efficient synthesis protocols are essential for any practical application of this highly energetic compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US3639102A - Method of preparing this compound - Google Patents [patents.google.com]
- 3. Chlorine_pentafluoride [chemeurope.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. nj.gov [nj.gov]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Safety Operating Guide
Fluorine Perchlorate: Immediate Safety Protocols and Emergency Response
Warning: Fluorine perchlorate (B79767) (FClO₄) is an extremely unstable and dangerously explosive gas. It is highly reactive and can detonate spontaneously. Due to its extreme hazardous nature, there are no standard laboratory disposal procedures for this compound. Attempting to handle or dispose of fluorine perchlorate without specialized expertise and equipment can result in a catastrophic incident. This document provides essential, immediate safety and logistical information for emergency situations. The primary directive is to evacuate and contact specialized emergency services.
Immediate Actions in Case of Known or Suspected Presence of this compound
If you encounter or suspect the presence of this compound, do not attempt to handle, move, or dispose of the material. Your immediate priority is the safety of yourself and others. Follow the emergency protocol outlined below.
Emergency Response Workflow
Caption: Emergency response workflow for suspected this compound.
Prohibited Actions
-
DO NOT attempt to neutralize the chemical.
-
DO NOT attempt to absorb it onto any material.
-
DO NOT introduce any other chemical or substance to it.
-
DO NOT attempt to move the container or equipment.
-
DO NOT open any container that may contain this compound.
-
DO NOT work alone with any process that could accidentally generate this substance.
Properties and Hazards of this compound
The extreme danger of this compound stems from its chemical structure, which includes a highly sensitive oxygen-fluorine (O-F) bond and chlorine in a high oxidation state (+7). This combination makes the molecule prone to violent decomposition.
| Property | Value | Citation |
| Chemical Formula | FClO₄ | |
| Appearance | Extremely unstable gas with a penetrating odor | [1] |
| Boiling Point | -16 °C | [1] |
| Melting Point | -167.3 °C | [1] |
| Primary Hazards | Highly explosive, strong oxidant | [1] |
Small amounts of reducing agents, such as organic compounds, can trigger a violent explosion.[1] Its decomposition can produce other hazardous substances, including oxygen halides and interhalogen compounds.[1]
Decontamination of Equipment
Decontamination of any equipment potentially exposed to this compound should not be attempted. The equipment itself should be considered extremely hazardous. Inform emergency responders and hazardous materials specialists about any potentially contaminated equipment. They will have the specialized procedures required for handling such items, which may involve remote manipulation or in-place destruction.
Spill and Emergency Procedures
In the event of a release or suspected release of this compound, the only appropriate action is to evacuate and alert the proper authorities. There are no safe spill cleanup procedures for this material for laboratory personnel.
-
Evacuate: Immediately evacuate all personnel from the laboratory and the surrounding area.
-
Isolate: If possible without endangering yourself, close doors to the affected area as you leave to contain the gas. Restrict access to the area.
-
Alert: From a safe location, call your institution's emergency number and the local fire department or hazardous materials (HazMat) team. Clearly state that you have a situation involving a highly explosive and unstable gas, specifically this compound if known.
-
Inform: Be prepared to provide the following information to emergency responders:
-
The location of the incident.
-
The quantity of material involved (if known).
-
Any other chemicals or hazardous materials in the immediate vicinity.
-
The circumstances that led to the incident.
-
The handling and eventual disposal of this compound fall under the purview of highly specialized explosive ordnance disposal (EOD) or chemical weapons disposal teams. These professionals have the training, equipment, and procedures to manage such extreme chemical hazards safely.
References
Personal protective equipment for handling Fluorine perchlorate
IMPORTANT SAFETY NOTICE: This guide provides information for Perchloryl Fluoride (B91410) (FClO₃) . The compound Fluorine Perchlorate (FClO₄) is a different and extremely unstable substance that is highly sensitive to shock and temperature, making it exceptionally dangerous and not suitable for handling in a standard laboratory environment. Extreme caution must be exercised to not confuse these two chemicals.
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for Perchloryl Fluoride to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Hazards of Perchloryl Fluoride
Perchloryl fluoride is a colorless, toxic, and non-flammable gas with a characteristic sweet odor.[1][2] It is a powerful oxidizing agent and poses significant health and safety risks.
-
Chemical Reactivity: As a strong oxidant, it reacts violently with combustible materials, reducing agents, strong bases, amines, and finely divided metals, creating a fire and explosion hazard.[3] It can also attack certain forms of plastic, rubber, and coatings.[3] Upon heating, it decomposes to produce toxic fumes of fluorine, fluorine oxides, chlorine, and chlorine oxides.
-
Health Hazards: Inhalation can irritate the respiratory tract, causing symptoms like coughing, sore throat, and labored breathing.[3] High concentrations can lead to the formation of methemoglobin in the blood.[3] Direct contact with the liquefied gas can cause severe frostbite.[1][4] The substance may also cause fluorosis with long-term exposure.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling Perchloryl Fluoride. The required level of protection depends on the specific task and potential for exposure.
| Situation | Required Personal Protective Equipment | Citation |
| Routine Handling (in a well-ventilated area or fume hood) | Eye/Face Protection: Safety goggles or eye protection in combination with breathing protection. A face shield is also recommended. | [3][5] |
| Respiratory Protection: Use in an area with local exhaust ventilation or with appropriate breathing protection. | [3] | |
| Hand Protection: Cold-insulating gloves (e.g., neoprene) to protect against frostbite from the liquefied gas. Ensure gloves are clean and free from grease or oil. | [5] | |
| Body Protection: Protective, flame-resistant lab coat, long pants, and closed-toe shoes. | [5] | |
| Emergency Situations (e.g., spills or leaks) | Respiratory Protection: A positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) is required. | [3][6] |
| Body Protection: A totally encapsulated chemical- and vapor-protective suit (Level A) or hooded chemical-resistant clothing (Level B) may be necessary depending on the severity of the release. | [6] | |
| Hand Protection: Inner and outer chemical-resistant gloves. | [6] | |
| Foot Protection: Chemical-resistant, steel-toe boots. | [6] |
Occupational Exposure Limits
| Organization | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) | Citation |
| ACGIH (1991-1992) | 3 ppm (13 mg/m³) | 6 ppm (25 mg/m³) |
Operational Plan: Safe Handling Protocol
All personnel must be thoroughly trained on the proper handling and storage of Perchloryl Fluoride before commencing any work.[4]
Preparation:
-
Work Area: Handle Perchloryl Fluoride only in areas with extensive ventilation, preferably within a dedicated gas handling cabinet or a chemical fume hood.[5]
-
Equipment Inspection: All lines and equipment must be cleaned of oxygen, dried, degreased, and purged with an inert gas like dry nitrogen.[5] Meticulously check for leaks before connecting the cylinder.[5] Use only equipment constructed from compatible materials.[5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4][5]
Handling:
-
Cylinder Security: Cylinders should be stored upright and firmly secured to prevent falling.[5]
-
Valve Operation: Open the cylinder valve slowly to control the gas flow.[5] Keep valves and fittings free from oil and grease.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where Perchloryl Fluoride is handled.[4] Wash hands thoroughly after handling.
Emergency Response and First Aid
In the event of an emergency, evacuate the area immediately and alert others.[4]
| Exposure Type | First Aid Procedure | Citation |
| Inhalation | Move the person to fresh air and have them rest in a half-upright position. Seek immediate medical attention. Medical observation for 24 to 48 hours is recommended as pulmonary edema may be delayed. | [3] |
| Skin Contact (Frostbite) | Do NOT rub the affected area or flush with water. Do not remove frozen clothing. Immerse the affected part in warm water. Seek immediate medical attention. | [1] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it can be done easily. Seek immediate medical attention. | [1] |
Spill or Leak Response:
-
Evacuate: Immediately evacuate personnel from the danger area.[4]
-
Isolate: Isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[1]
-
Ventilate: Ventilate the area to disperse the gas.[4]
-
Stop the Leak: If it can be done without risk, stop the flow of gas. If the source is a leaking cylinder that cannot be stopped, move it to a safe, open-air location and allow it to empty.[4]
-
Water Jet: NEVER direct a water jet on the liquid.[3]
Disposal Plan
Perchlorates are often classified as hazardous waste.[7] Consult with your institution's environmental health and safety (EHS) department and follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty Cylinders: Return empty gas cylinders to the compressed gas distributor with the valve protection cap securely in place.[5]
-
Residual Gas: Do not attempt to dispose of residual or unused quantities of Perchloryl Fluoride gas yourself.[5]
-
Spill Residue: It may be necessary to contain and dispose of materials used for spill cleanup as hazardous waste.[8] Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.
Workflow for Handling and Emergency Response
Caption: Logical workflow for the safe handling and emergency response procedures for Perchloryl Fluoride.
References
- 1. PERCHLORYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Perchloryl fluoride [cdc.gov]
- 3. ICSC 1114 - PERCHLORYL FLUORIDE [inchem.org]
- 4. nj.gov [nj.gov]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. epa.gov [epa.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
